molecular formula C10H19N3O3 B1352119 Tert-butyl 3-(hydrazinecarbonyl)pyrrolidine-1-carboxylate CAS No. 411238-88-5

Tert-butyl 3-(hydrazinecarbonyl)pyrrolidine-1-carboxylate

Cat. No.: B1352119
CAS No.: 411238-88-5
M. Wt: 229.28 g/mol
InChI Key: HFMHEXPZANOFSL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tert-butyl 3-(hydrazinecarbonyl)pyrrolidine-1-carboxylate is a useful research compound. Its molecular formula is C10H19N3O3 and its molecular weight is 229.28 g/mol. The purity is usually 95%.
BenchChem offers high-quality Tert-butyl 3-(hydrazinecarbonyl)pyrrolidine-1-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Tert-butyl 3-(hydrazinecarbonyl)pyrrolidine-1-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

tert-butyl 3-(hydrazinecarbonyl)pyrrolidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H19N3O3/c1-10(2,3)16-9(15)13-5-4-7(6-13)8(14)12-11/h7H,4-6,11H2,1-3H3,(H,12,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HFMHEXPZANOFSL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(C1)C(=O)NN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H19N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80404986
Record name tert-Butyl 3-(hydrazinecarbonyl)pyrrolidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80404986
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

229.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

411238-88-5
Record name tert-Butyl 3-(hydrazinecarbonyl)pyrrolidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80404986
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

A Technical Guide to Tert-butyl 3-(hydrazinecarbonyl)pyrrolidine-1-carboxylate: A Key Building Block for Janus Kinase (JAK) Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

Introduction: Tert-butyl 3-(hydrazinecarbonyl)pyrrolidine-1-carboxylate is a chiral heterocyclic building block of significant interest to researchers, scientists, and drug development professionals. Its unique structural features, comprising a Boc-protected pyrrolidine ring and a reactive hydrazinecarbonyl moiety, position it as a valuable intermediate in the synthesis of complex pharmaceutical agents. This technical guide provides an in-depth overview of its primary application, focusing on its role in the synthesis of potent Janus Kinase (JAK) inhibitors, a class of drugs targeting inflammatory diseases, autoimmune disorders, and certain cancers.

Core Application: Synthesis of Pyrrolo[2,3-b]pyridine-based JAK Inhibitors

The principal documented use of tert-butyl 3-(hydrazinecarbonyl)pyrrolidine-1-carboxylate is as a key starting material in the synthesis of substituted pyrazole intermediates. These intermediates are subsequently incorporated into the core structure of pyrrolo[2,3-b]pyridine-based Janus Kinase (JAK) inhibitors. The hydrazinecarbonyl group is particularly suited for the Knorr pyrazole synthesis, a classic and reliable method for constructing pyrazole rings.

The general workflow involves the condensation of the hydrazine moiety with a 1,3-dicarbonyl compound or a functional equivalent. This reaction forms the pyrazole ring, which is a critical pharmacophoric element in many JAK inhibitors, contributing to their binding affinity and selectivity.

Below is a diagram illustrating the logical workflow from the starting material to the final therapeutic target.

G A Tert-butyl 3-(hydrazinecarbonyl) pyrrolidine-1-carboxylate C Pyrazole Intermediate (tert-butyl 3-(4-(tributylstannyl)-1H-pyrazol-1-yl) pyrrolidine-1-carboxylate) A->C Knorr Pyrazole Synthesis B 1,3-Dicarbonyl Compound (e.g., 4,4-dimethoxy-2-(tributylstannyl)butan-2-ol) B->C E Final JAK Inhibitor (e.g., {1-(cis-4-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)-1H-pyrazol-1-yl)cyclohexyl)methanol) C->E Stille Coupling & Further Steps D Pyrrolo[2,3-b]pyridine Core D->E

Caption: Synthetic pathway from the starting material to a JAK inhibitor.

Experimental Protocol: Synthesis of a Key Pyrazole Intermediate

This section details a representative experimental protocol for the synthesis of a pyrazole intermediate, as adapted from patent literature describing the preparation of JAK inhibitors.

Reaction: Synthesis of tert-butyl 3-(4-(tributylstannyl)-1H-pyrazol-1-yl)pyrrolidine-1-carboxylate.

Materials:

  • (R)-tert-butyl 3-(hydrazinecarbonyl)pyrrolidine-1-carboxylate

  • 4,4-dimethoxy-2-(tributylstannyl)butan-2-ol

  • Trifluoroacetic acid (TFA)

  • Acetonitrile (ACN)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Ethyl acetate (EtOAc)

  • Hexanes

Procedure:

  • A solution of (R)-tert-butyl 3-(hydrazinecarbonyl)pyrrolidine-1-carboxylate (1.0 eq) and 4,4-dimethoxy-2-(tributylstannyl)butan-2-ol (1.1 eq) in acetonitrile is prepared.

  • Trifluoroacetic acid (0.2 eq) is added to the solution.

  • The reaction mixture is heated to 80 °C and stirred for 2 hours.

  • After cooling to room temperature, the reaction mixture is concentrated under reduced pressure.

  • The residue is partitioned between ethyl acetate and saturated aqueous sodium bicarbonate.

  • The aqueous layer is extracted with ethyl acetate.

  • The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated.

  • The crude product is purified by silica gel column chromatography, eluting with a gradient of ethyl acetate in hexanes.

Quantitative Data

ParameterValueReference
Starting Material (R)-tert-butyl 3-(hydrazinecarbonyl)pyrrolidine-1-carboxylatePatent WO2011068881A1
Reactant 4,4-dimethoxy-2-(tributylstannyl)butan-2-olPatent WO2011068881A1
Product tert-butyl 3-(4-(tributylstannyl)-1H-pyrazol-1-yl)pyrrolidine-1-carboxylatePatent WO2011068881A1
Yield Not explicitly stated in the abstract, typical for this type of reaction.-
Purification Silica gel column chromatographyPatent WO2011068881A1

Biological Significance: Targeting the JAK-STAT Pathway

The pyrazole-pyrrolidine scaffold derived from tert-butyl 3-(hydrazinecarbonyl)pyrrolidine-1-carboxylate is integral to the activity of the resulting JAK inhibitors. The Janus kinases (JAK1, JAK2, JAK3, and TYK2) are intracellular tyrosine kinases that mediate signaling for a wide array of cytokines and growth factors. Dysregulation of the JAK-STAT signaling pathway is implicated in numerous autoimmune and inflammatory diseases.

JAK_STAT cluster_membrane Cell Membrane CytokineReceptor Cytokine Receptor JAK JAK CytokineReceptor->JAK Activates Cytokine Cytokine Cytokine->CytokineReceptor Binds STAT STAT JAK->STAT Phosphorylates STAT_P pSTAT STAT_P->STAT_P Dimerizes Nucleus Nucleus STAT_P->Nucleus Translocates to Gene Gene Expression (Inflammation) Nucleus->Gene Modulates JAK_Inhibitor JAK Inhibitor (derived from title compound) JAK_Inhibitor->JAK Inhibits

An In-depth Technical Guide to Tert-butyl 3-(hydrazinecarbonyl)pyrrolidine-1-carboxylate: Structure, Properties, and Synthetic Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of tert-butyl 3-(hydrazinecarbonyl)pyrrolidine-1-carboxylate, a heterocyclic compound of interest in medicinal chemistry and drug discovery. This document details its chemical structure, physicochemical properties, a plausible synthetic route, and discusses its potential applications based on the broader activities of related chemical scaffolds.

Chemical Structure and Properties

Tert-butyl 3-(hydrazinecarbonyl)pyrrolidine-1-carboxylate is a derivative of pyrrolidine, a five-membered saturated heterocycle containing a nitrogen atom. The structure features a tert-butoxycarbonyl (Boc) protecting group on the pyrrolidine nitrogen and a hydrazinecarbonyl functional group at the 3-position. The presence of a chiral center at the third carbon of the pyrrolidine ring means the molecule can exist as (R) and (S) enantiomers.

Table 1: Physicochemical Properties of Tert-butyl 3-(hydrazinecarbonyl)pyrrolidine-1-carboxylate

PropertyValueSource
Chemical Formula C₁₀H₁₉N₃O₃[1]
Molecular Weight 229.28 g/mol [1]
CAS Number 1407997-80-1 ((R)-enantiomer)[1]
Synonyms (R)-1-Boc-pyrrolidine-3-carboxylic acid hydrazide, (R)-tert-Butyl 3-(hydrazinecarbonyl)pyrrolidine-1-carboxylate[1]
Melting Point Data not available
Boiling Point Data not available
Solubility Data not available

Synthesis and Experimental Protocols

A detailed experimental protocol for the synthesis of tert-butyl 3-(hydrazinecarbonyl)pyrrolidine-1-carboxylate is not explicitly available in the reviewed literature. However, a standard and logical synthetic approach would involve the reaction of a suitable N-Boc-pyrrolidine-3-carboxylic acid derivative with hydrazine hydrate.

Plausible Synthetic Pathway:

The synthesis can be envisioned as a two-step process starting from a commercially available precursor, such as (R)-1-Boc-pyrrolidine-3-carboxylic acid.

Synthetic Pathway General Synthetic Pathway A 1. (R)-1-Boc-pyrrolidine-3-carboxylic acid 2. Esterification (e.g., with Methanol, H+) B Methyl (R)-1-Boc-pyrrolidine-3-carboxylate A->B Step 1 D Tert-butyl (R)-3-(hydrazinecarbonyl)pyrrolidine-1-carboxylate B->D Step 2 C Hydrazine Hydrate (NH2NH2·H2O) C->D Reagent

Figure 1: Plausible synthetic pathway for tert-butyl 3-(hydrazinecarbonyl)pyrrolidine-1-carboxylate.

Experimental Protocol:

Step 1: Esterification of (R)-1-Boc-pyrrolidine-3-carboxylic acid

  • To a solution of (R)-1-Boc-pyrrolidine-3-carboxylic acid in methanol, add a catalytic amount of a strong acid (e.g., sulfuric acid or hydrochloric acid).

  • Heat the reaction mixture to reflux and monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

  • Dissolve the residue in an organic solvent (e.g., ethyl acetate) and wash with a saturated aqueous solution of sodium bicarbonate, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to obtain the methyl ester.

Step 2: Hydrazinolysis of the Ester

  • Dissolve the methyl (R)-1-Boc-pyrrolidine-3-carboxylate obtained in Step 1 in a suitable solvent such as ethanol or methanol.

  • Add an excess of hydrazine hydrate to the solution.

  • Stir the reaction mixture at room temperature or with gentle heating, monitoring the reaction progress by TLC.

  • Once the reaction is complete, remove the solvent and excess hydrazine hydrate under reduced pressure.

  • The crude product can be purified by recrystallization or column chromatography to yield tert-butyl (R)-3-(hydrazinecarbonyl)pyrrolidine-1-carboxylate.

Applications in Drug Discovery

While specific biological activities for tert-butyl 3-(hydrazinecarbonyl)pyrrolidine-1-carboxylate have not been extensively reported, the pyrrolidine and hydrazide moieties are prevalent scaffolds in medicinal chemistry, suggesting a range of potential applications.[2][3]

The pyrrolidine ring is a versatile scaffold found in numerous biologically active compounds due to its ability to introduce three-dimensionality and stereochemical complexity.[2] Pyrrolidine derivatives have been investigated for a wide array of therapeutic areas, including as anticancer, antibacterial, and central nervous system agents.[2]

The hydrazide functional group is also a key pharmacophore and a versatile synthetic intermediate.[3] Hydrazides and their derivatives, hydrazones, have demonstrated a broad spectrum of biological activities, including antimicrobial, anticonvulsant, anti-inflammatory, and antitubercular properties.[3][4]

Given the combination of these two pharmacologically significant moieties, tert-butyl 3-(hydrazinecarbonyl)pyrrolidine-1-carboxylate represents a valuable building block for the synthesis of novel drug candidates. Its Boc-protected nitrogen allows for further functionalization, enabling the generation of diverse chemical libraries for high-throughput screening.

Drug_Discovery_Workflow Role in Drug Discovery Workflow A Tert-butyl 3-(hydrazinecarbonyl) pyrrolidine-1-carboxylate B Chemical Library Synthesis (Derivatization) A->B Starting Material C High-Throughput Screening B->C D Hit Identification C->D E Lead Optimization D->E F Preclinical Development E->F

Figure 2: Role of tert-butyl 3-(hydrazinecarbonyl)pyrrolidine-1-carboxylate in a typical drug discovery workflow.

The hydrazinecarbonyl moiety can be readily converted into various heterocyclic systems, such as pyrazoles, oxadiazoles, and triazoles, which are themselves important classes of therapeutic agents.[3] This synthetic tractability, combined with the favorable physicochemical properties often associated with the pyrrolidine scaffold, makes this compound a promising starting point for the development of new therapeutics.

References

An In-depth Technical Guide to (R)-1-Boc-pyrrolidine-3-carboxylic acid hydrazide: Synthesis, Properties, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of (R)-1-Boc-pyrrolidine-3-carboxylic acid hydrazide, a valuable chiral building block in medicinal chemistry. The document details its chemical and physical properties, provides a detailed experimental protocol for its synthesis from its carboxylic acid precursor, and explores its applications in the development of novel therapeutics. The pyrrolidine scaffold is a privileged structure in drug discovery, and this guide serves as a critical resource for researchers leveraging this versatile molecule.[1]

Chemical Information and Properties

(R)-1-Boc-pyrrolidine-3-carboxylic acid hydrazide is a key intermediate, often synthesized from its corresponding carboxylic acid, (R)-1-Boc-pyrrolidine-3-carboxylic acid. The properties of both the precursor and the final hydrazide are crucial for its application in synthesis.

(R)-1-Boc-pyrrolidine-3-carboxylic acid (Precursor)

This commercially available chiral building block serves as the starting material for the synthesis of the target hydrazide. Its properties are well-characterized.

PropertyValue
Molecular Formula C₁₀H₁₇NO₄[2]
Molecular Weight 215.25 g/mol [2]
CAS Number 72925-16-7[2]
Appearance White to off-white powder[2]
Melting Point 138-143 °C[2]
Optical Activity [α]/D -15.0 (c = 0.5% in chloroform)[2]
Storage Temperature 2-8°C[2]
(R)-1-Boc-pyrrolidine-3-carboxylic acid hydrazide

The target compound's properties are summarized below. Note that some of these values are predicted.

PropertyValue
Molecular Formula C₁₀H₁₉N₃O₃[3]
Molecular Weight 229.28 g/mol [3]
CAS Number 1407997-80-1[3]
Predicted Boiling Point 395.8±31.0 °C
Predicted Density 1.180±0.06 g/cm³
Predicted pKa 13.04±0.20

Experimental Protocols

The synthesis of (R)-1-Boc-pyrrolidine-3-carboxylic acid hydrazide from its carboxylic acid precursor is a standard procedure in medicinal chemistry, typically involving amide bond formation.

Synthesis of (R)-1-Boc-pyrrolidine-3-carboxylic acid hydrazide

This protocol is adapted from general amide coupling procedures.

General Protocol for Hydrazide Formation:

To a solution of (R)-1-Boc-pyrrolidine-3-carboxylic acid in a suitable solvent such as dimethylformamide (DMF), are added 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt). Hydrazine hydrate is then added, and the reaction mixture is stirred at room temperature until completion. The product is isolated and purified using standard techniques such as chromatography.

Below is a diagram illustrating the general workflow for this synthesis.

G cluster_start Starting Material cluster_reagents Reagents cluster_reaction Reaction cluster_workup Work-up & Purification cluster_product Final Product start (R)-1-Boc-pyrrolidine- 3-carboxylic acid reaction Stir at Room Temperature start->reaction 1. reagents EDC, HOBt, Hydrazine Hydrate in DMF reagents->reaction 2. workup Aqueous Work-up & Chromatography reaction->workup 3. product (R)-1-Boc-pyrrolidine- 3-carboxylic acid hydrazide workup->product 4.

Caption: Synthetic workflow for the preparation of the target hydrazide.

Applications in Drug Discovery and Signaling Pathways

The pyrrolidine scaffold is a cornerstone in modern medicinal chemistry due to its favorable physicochemical properties and its presence in numerous natural products and FDA-approved drugs.[1] The rigid, three-dimensional structure of the pyrrolidine ring allows for precise orientation of substituents to interact with biological targets.

(R)-1-Boc-pyrrolidine-3-carboxylic acid and its derivatives are key intermediates in the synthesis of a wide range of biologically active molecules, including enzyme inhibitors and receptor agonists.

Enzyme Inhibition

The pyrrolidine core is a common feature in the design of various enzyme inhibitors. While specific studies on the hydrazide itself are not widely published, the parent carboxylic acid and related derivatives have been instrumental in developing inhibitors for several enzyme classes:

  • Dipeptidyl Peptidase-4 (DPP-IV) Inhibitors: The pyrrolidine scaffold is a key structural element in many potent and selective DPP-IV inhibitors used in the treatment of type 2 diabetes. These inhibitors work by prolonging the action of incretin hormones, which regulate glucose homeostasis.

  • α-Amylase and α-Glucosidase Inhibitors: Pyrrolidine derivatives have been synthesized and evaluated for their potential to inhibit these carbohydrate-metabolizing enzymes, which is another therapeutic strategy for managing type 2 diabetes.[4]

  • Neuraminidase Inhibitors: A series of pyrrolidine derivatives have shown potent inhibitory activity against the neuraminidase of the influenza A virus, highlighting their potential as antiviral agents.[5]

  • Autotaxin (ATX) Inhibitors: Novel classes of ATX inhibitors based on pyrrolidinone and pyrrolidine heterocycles have been developed. ATX is a key enzyme in the production of lysophosphatidic acid (LPA), a signaling molecule involved in various pathological conditions like cancer and fibrosis.[6]

The general mechanism for enzyme inhibition by these classes of drugs often involves the pyrrolidine scaffold positioning key functional groups to interact with the active site of the target enzyme, leading to competitive or non-competitive inhibition.

G Pyrrolidine_Scaffold Pyrrolidine-based Inhibitor Enzyme Target Enzyme (e.g., DPP-IV, Neuraminidase) Pyrrolidine_Scaffold->Enzyme Product Product Enzyme->Product Catalyzes conversion to Inhibition Inhibition Substrate Natural Substrate Substrate->Enzyme Binds to Biological_Effect Therapeutic Effect (e.g., Glucose Control, Antiviral Activity) Product->Biological_Effect

Caption: General mechanism of enzyme inhibition by pyrrolidine-based compounds.

Safety Information

The precursor, (R)-1-Boc-pyrrolidine-3-carboxylic acid, is classified as an irritant and is very toxic to aquatic life.[2] Standard laboratory safety precautions should be taken when handling this compound, including the use of personal protective equipment such as gloves, safety glasses, and a lab coat. Work should be conducted in a well-ventilated fume hood.

Conclusion

(R)-1-Boc-pyrrolidine-3-carboxylic acid hydrazide is a valuable and versatile chiral intermediate in drug discovery and development. Its synthesis from the corresponding carboxylic acid is straightforward, and its incorporation into molecules can lead to potent and selective therapeutic agents. The pyrrolidine scaffold continues to be a rich source of innovation in medicinal chemistry, with applications spanning a wide range of diseases. This technical guide provides a foundational understanding of this important chemical entity for researchers in the pharmaceutical sciences.

References

An In-depth Technical Guide to the Physical and Chemical Properties of Boc-Protected Pyrrolidine Hydrazide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical and chemical properties of Boc-protected pyrrolidine hydrazide, a versatile building block in modern medicinal chemistry. This document is intended to serve as a valuable resource for researchers and professionals engaged in drug discovery and development, offering detailed data, experimental protocols, and insights into the compound's reactivity and applications.

Introduction

Boc-protected pyrrolidine hydrazide, chemically known as tert-butyl 2-(hydrazinocarbonyl)pyrrolidine-1-carboxylate, is a chiral heterocyclic compound that integrates the rigid pyrrolidine scaffold with a reactive hydrazide moiety. The tert-butyloxycarbonyl (Boc) protecting group ensures stability under various reaction conditions while allowing for facile deprotection under acidic conditions. This combination of features makes it a valuable intermediate in the synthesis of complex molecules, particularly in the fields of peptide chemistry and the development of novel therapeutics. The pyrrolidine ring is a prevalent motif in numerous FDA-approved drugs, valued for its ability to introduce three-dimensional complexity into molecular structures. The hydrazide functional group serves as a versatile handle for various chemical transformations, including the formation of hydrazones and as a precursor for other functional groups.

Physical and Chemical Properties

Due to the limited availability of a comprehensive datasheet for tert-butyl 2-(hydrazinocarbonyl)pyrrolidine-1-carboxylate, the following table includes data for closely related Boc-protected pyrrolidine derivatives to provide an estimated profile. It is recommended to determine these properties experimentally for the specific compound of interest.

PropertyValueCompound
Molecular Formula C₁₀H₁₉N₃O₃tert-butyl 2-(hydrazinocarbonyl)pyrrolidine-1-carboxylate
Molecular Weight 229.28 g/mol tert-butyl 2-(hydrazinocarbonyl)pyrrolidine-1-carboxylate
Appearance White to off-white solidGeneral observation for similar compounds
Melting Point Not availableData for specific compound is limited
Boiling Point Not availableData for specific compound is limited
Solubility Soluble in methanol, ethanol, and other polar organic solvents.General solubility for Boc-protected amino acid derivatives.

Spectroscopic Data

The following tables outline the expected spectroscopic characteristics of Boc-protected pyrrolidine hydrazide based on the known spectral data of its constituent functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR)

Chemical Shift (δ) ppmMultiplicityNumber of ProtonsAssignment
~8.0-9.0br s1H-NH-NH₂
~4.0-4.2m1Hα-CH
~3.3-3.6m2Hδ-CH₂
~1.8-2.2m4Hβ-CH₂, γ-CH₂
1.45s9HC(CH₃)₃

¹³C NMR (Carbon NMR)

Chemical Shift (δ) ppmAssignment
~170-175C=O (hydrazide)
~154-156C=O (Boc)
~80C(CH₃)₃
~58-60α-CH
~46-48δ-CH₂
~28C(CH₃)₃
~22-30β-CH₂, γ-CH₂
Infrared (IR) Spectroscopy
Wavenumber (cm⁻¹)Functional Group
3300-3400N-H stretch (hydrazide)
2850-3000C-H stretch (aliphatic)
~1680-1700C=O stretch (Boc)
~1630-1670C=O stretch (hydrazide)
~1160C-O stretch (Boc)
Mass Spectrometry (MS)
m/zFragmentation
230.15[M+H]⁺
174.12[M - C₄H₈ + H]⁺ (loss of isobutylene)
130.09[M - Boc + H]⁺ (loss of Boc group)

Experimental Protocols

Synthesis of tert-Butyl 2-(hydrazinocarbonyl)pyrrolidine-1-carboxylate

This protocol describes the synthesis from Boc-L-proline.

Materials:

  • Boc-L-proline

  • Ethyl chloroformate

  • N-Methylmorpholine (NMM)

  • Hydrazine hydrate

  • Tetrahydrofuran (THF), anhydrous

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

  • Ethyl acetate

  • Hexanes

Procedure:

  • Activation of Carboxylic Acid:

    • Dissolve Boc-L-proline (1 equivalent) in anhydrous THF under an inert atmosphere (e.g., nitrogen or argon).

    • Cool the solution to -15 °C in an ice-salt bath.

    • Add N-Methylmorpholine (NMM) (1.1 equivalents) dropwise, ensuring the temperature remains below -10 °C.

    • Add ethyl chloroformate (1.1 equivalents) dropwise, maintaining the temperature below -10 °C.

    • Stir the reaction mixture at -15 °C for 30 minutes.

  • Hydrazinolysis:

    • In a separate flask, dissolve hydrazine hydrate (2 equivalents) in anhydrous THF.

    • Slowly add the hydrazine solution to the activated Boc-L-proline mixture, keeping the temperature below 0 °C.

    • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours.

    • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up and Purification:

    • Remove the THF under reduced pressure.

    • Dissolve the residue in dichloromethane (DCM) and wash with saturated aqueous sodium bicarbonate solution, followed by brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to yield the pure Boc-protected pyrrolidine hydrazide.

Characterization Protocols

NMR Spectroscopy:

  • Prepare a sample by dissolving 5-10 mg of the purified compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

  • Transfer the solution to a 5 mm NMR tube.

  • Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field spectrometer.

  • Process the data using appropriate software, including Fourier transformation, phase correction, and baseline correction.

FT-IR Spectroscopy:

  • Place a small amount of the solid sample directly onto the ATR crystal of an FT-IR spectrometer.

  • Acquire the spectrum over a range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.

  • Perform a background scan of the empty ATR crystal for correction.

Mass Spectrometry:

  • Dissolve a small amount of the sample in a suitable solvent (e.g., methanol or acetonitrile).

  • Analyze the sample using electrospray ionization (ESI) mass spectrometry in positive ion mode to determine the molecular weight and fragmentation pattern.

Applications in Drug Development

The unique structural features of Boc-protected pyrrolidine hydrazide make it a valuable tool in drug discovery and development.

  • Peptide Synthesis: The hydrazide can be used as a C-terminal precursor in the synthesis of peptide acids and amides. It also serves as a key component in the solid-phase synthesis of peptide hydrazides, which are important intermediates for native chemical ligation.

  • Scaffold for Bioactive Molecules: The pyrrolidine ring is a common scaffold in many biologically active compounds. The Boc-protected hydrazide derivative provides a versatile starting point for the synthesis of novel pyrrolidine-based compounds with potential therapeutic applications.

  • Linker Chemistry: The hydrazide functionality can be used to form stable hydrazone linkages, which are employed in the development of antibody-drug conjugates (ADCs) and other targeted drug delivery systems.

Visualizations

Synthesis Workflow

Synthesis_Workflow Boc_Proline Boc-L-Proline Activation Activation (Ethyl Chloroformate, NMM) Boc_Proline->Activation Activated_Ester Mixed Anhydride Intermediate Activation->Activated_Ester Hydrazinolysis Hydrazinolysis (Hydrazine Hydrate) Activated_Ester->Hydrazinolysis Crude_Product Crude Product Hydrazinolysis->Crude_Product Purification Purification (Column Chromatography) Crude_Product->Purification Final_Product Boc-Protected Pyrrolidine Hydrazide Purification->Final_Product

Caption: Synthesis of Boc-Protected Pyrrolidine Hydrazide.

Key Chemical Reactions

Chemical_Reactions cluster_reactions Key Reactions Start Boc-Protected Pyrrolidine Hydrazide Boc_Deprotection Boc Deprotection (e.g., TFA) Start->Boc_Deprotection Hydrazone_Formation Hydrazone Formation (Aldehyde/Ketone) Start->Hydrazone_Formation Acylation Acylation (Acyl Chloride/Anhydride) Start->Acylation Deprotected_Product Pyrrolidine Hydrazide Boc_Deprotection->Deprotected_Product Hydrazone_Product Pyrrolidine Hydrazone Derivative Hydrazone_Formation->Hydrazone_Product Acylated_Product Acylated Hydrazide Derivative Acylation->Acylated_Product

Caption: Reactivity of Boc-Protected Pyrrolidine Hydrazide.

Unraveling the Molecular Mechanisms of Tert-butyl 3-(hydrazinecarbonyl)pyrrolidine-1-carboxylate Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the mechanism of action of Tert-butyl 3-(hydrazinecarbonyl)pyrrolidine-1-carboxylate derivatives, a class of compounds demonstrating significant potential in therapeutic applications. Drawing from extensive research on the broader pyrrolidine and hydrazide-hydrazone chemical classes, this document elucidates their roles as potent enzyme inhibitors and promising anticancer agents. This guide provides a comprehensive overview of their biological targets, the signaling pathways they modulate, and detailed experimental protocols for their evaluation.

Core Pharmacological Activities

Derivatives of Tert-butyl 3-(hydrazinecarbonyl)pyrrolidine-1-carboxylate exhibit a range of biological activities, primarily centered around enzyme inhibition and anticancer effects. The pyrrolidine scaffold is a well-established pharmacophore in medicinal chemistry, known for its ability to introduce conformational rigidity and stereochemical complexity, which are crucial for specific interactions with biological targets. The addition of a hydrazinecarbonyl moiety at the 3-position further enhances the molecule's ability to form hydrogen bonds and coordinate with metal ions within enzyme active sites.

Mechanism of Action: Enzyme Inhibition

Research has highlighted the potential of pyrrolidine-based compounds to inhibit various enzymes, including carbonic anhydrases and acetylcholinesterase. While specific kinetic data for Tert-butyl 3-(hydrazinecarbonyl)pyrrolidine-1-carboxylate derivatives is still emerging, studies on structurally related compounds provide valuable insights into their inhibitory mechanisms.

Carbonic Anhydrase Inhibition

Carbonic anhydrases (CAs) are a family of zinc-containing metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton.[1] They are involved in numerous physiological processes, and their inhibition has therapeutic applications in conditions like glaucoma, epilepsy, and certain types of cancer.[1] Pyrrolidine-containing benzenesulfonamides have been identified as potent inhibitors of human carbonic anhydrase isoforms hCA I and hCA II.[2]

The proposed mechanism of action involves the coordination of the inhibitor to the zinc ion in the active site of the enzyme, displacing the zinc-bound water molecule or hydroxide ion. The hydrazinecarbonyl group in the target derivatives could potentially participate in this coordination, alongside other pharmacophoric features.

Quantitative Data for Related Pyrrolidine-based Carbonic Anhydrase Inhibitors

CompoundTarget EnzymeInhibition Constant (Kᵢ)Reference
Pyrrolidine-benzenesulfonamide 3bhCA I17.61 ± 3.58 nM[2]
Pyrrolidine-benzenesulfonamide 3bhCA II5.14 ± 0.61 nM[2]
Acetazolamide (Standard)hCA I278.8 ± 44.3 nM[3]
Acetazolamide (Standard)hCA II293.4 ± 46.4 nM[3]
Acetylcholinesterase Inhibition

Acetylcholinesterase (AChE) is a key enzyme in the central nervous system, responsible for the breakdown of the neurotransmitter acetylcholine. Inhibition of AChE is a primary therapeutic strategy for Alzheimer's disease. Pyrrolidine-2-one and other pyrrolidine derivatives have been investigated as potential AChE inhibitors.[4] Molecular docking studies suggest that these compounds can bind to both the catalytic anionic site (CAS) and the peripheral anionic site (PAS) of the enzyme, thereby blocking substrate access and hydrolysis.[4][5]

Quantitative Data for Related Pyrrolidine-based Acetylcholinesterase Inhibitors

CompoundTarget EnzymeInhibition Constant (Kᵢ)Reference
Pyrrolidine-benzenesulfonamide 6aAChE22.34 ± 4.53 nM[2]
Pyrrolidine-benzenesulfonamide 6bAChE27.21 ± 3.96 nM[2]
Donepezil (Standard)AChE-[4]

Mechanism of Action: Anticancer Activity

Hydrazide-hydrazone derivatives have demonstrated significant anticancer activity against various cancer cell lines.[6] The proposed mechanism of action for these compounds often involves the induction of apoptosis (programmed cell death) through the generation of reactive oxygen species (ROS) and the subsequent activation of caspase cascades.

Induction of Apoptosis via Reactive Oxygen Species (ROS)

Elevated levels of ROS within cancer cells can lead to oxidative stress, damaging cellular components such as DNA, proteins, and lipids. This damage can trigger the intrinsic pathway of apoptosis. A study on a tert-butyl-pyrrolidine derivative demonstrated its cytotoxicity through the generation of ROS, leading to mitochondrial membrane potential loss, DNA damage, and lipid peroxidation.[7] This suggests that Tert-butyl 3-(hydrazinecarbonyl)pyrrolidine-1-carboxylate derivatives may exert their anticancer effects through a similar ROS-mediated mechanism.

The intrinsic apoptosis pathway is initiated by intracellular stress signals, leading to the activation of pro-apoptotic proteins like Bax and Bak. These proteins permeabilize the mitochondrial outer membrane, releasing cytochrome c into the cytoplasm. Cytochrome c then binds to Apaf-1, forming the apoptosome, which in turn activates caspase-9. Activated caspase-9 then activates effector caspases, such as caspase-3 and caspase-7, which execute the final stages of apoptosis by cleaving various cellular substrates.

Apoptosis_Pathway cluster_extracellular Extracellular cluster_intracellular Intracellular Derivative Tert-butyl 3-(hydrazinecarbonyl) pyrrolidine-1-carboxylate Derivative ROS Reactive Oxygen Species (ROS) Derivative->ROS Induces Mitochondria Mitochondria ROS->Mitochondria Damages CytochromeC Cytochrome c Mitochondria->CytochromeC Releases Apoptosome Apoptosome (Apaf-1, Cytochrome c, pro-caspase-9) CytochromeC->Apoptosome Forms Caspase9 Activated Caspase-9 Apoptosome->Caspase9 Activates Caspase37 Activated Caspase-3/7 Caspase9->Caspase37 Activates Apoptosis Apoptosis Caspase37->Apoptosis Executes

Proposed ROS-mediated apoptosis pathway.

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the evaluation of pyrrolidine derivatives.

Enzyme Inhibition Assay (General Protocol)

This protocol can be adapted for various enzymes, including carbonic anhydrase and acetylcholinesterase.

Materials:

  • Purified enzyme

  • Substrate specific to the enzyme

  • Test compound (Tert-butyl 3-(hydrazinecarbonyl)pyrrolidine-1-carboxylate derivative)

  • Assay buffer

  • 96-well microplate

  • Microplate reader

Procedure:

  • Preparation of Reagents: Prepare stock solutions of the enzyme, substrate, and test compound in the appropriate assay buffer.

  • Assay Setup: In a 96-well plate, add the assay buffer, a fixed concentration of the enzyme, and varying concentrations of the test compound. Include a control well with the enzyme and buffer but no inhibitor.

  • Pre-incubation: Incubate the plate at the optimal temperature for the enzyme for a specific period to allow the inhibitor to bind to the enzyme.

  • Initiation of Reaction: Add the substrate to all wells to start the enzymatic reaction.

  • Measurement: Monitor the reaction progress by measuring the change in absorbance or fluorescence over time using a microplate reader. The wavelength will depend on the substrate and product.

  • Data Analysis: Calculate the initial reaction velocities from the linear portion of the progress curves. Determine the percentage of inhibition for each concentration of the test compound. The IC₅₀ value (the concentration of inhibitor that causes 50% inhibition) can be calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve. Inhibition constants (Kᵢ) can be determined using Michaelis-Menten and Lineweaver-Burk plots.[8]

Enzyme_Inhibition_Workflow Start Start PrepReagents Prepare Enzyme, Substrate, and Inhibitor Solutions Start->PrepReagents SetupAssay Set up 96-well plate: Buffer + Enzyme + Inhibitor PrepReagents->SetupAssay PreIncubate Pre-incubate at Optimal Temperature SetupAssay->PreIncubate AddSubstrate Add Substrate to Initiate Reaction PreIncubate->AddSubstrate Measure Measure Absorbance/Fluorescence over Time AddSubstrate->Measure Analyze Calculate Initial Velocities, % Inhibition, IC50, and Ki Measure->Analyze End End Analyze->End

Workflow for a typical enzyme inhibition assay.
MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.[6][9][10][11]

Materials:

  • Cancer cell line of interest

  • Complete culture medium

  • Test compound

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS solution)

  • 96-well cell culture plate

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.[9]

  • Compound Treatment: Treat the cells with various concentrations of the Tert-butyl 3-(hydrazinecarbonyl)pyrrolidine-1-carboxylate derivative for 24, 48, or 72 hours. Include a vehicle control (e.g., DMSO).[9]

  • MTT Addition: After the treatment period, add 10-20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.[9]

  • Formazan Solubilization: Carefully remove the medium and add 100-200 µL of the solubilization solution to each well to dissolve the formazan crystals.[9]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[9]

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC₅₀ value can be determined by plotting cell viability against the logarithm of the compound concentration.

Conclusion and Future Directions

Tert-butyl 3-(hydrazinecarbonyl)pyrrolidine-1-carboxylate derivatives represent a promising class of compounds with potential therapeutic applications as both enzyme inhibitors and anticancer agents. While this guide provides a comprehensive overview based on existing knowledge of related chemical scaffolds, further research is imperative to fully elucidate the specific mechanisms of action for these derivatives. Future studies should focus on:

  • Target Identification: Unambiguously identifying the primary molecular targets for their enzyme inhibitory and anticancer activities.

  • Kinetic Studies: Performing detailed enzyme kinetic studies to determine the precise mode of inhibition and inhibition constants (Kᵢ).

  • In Vivo Efficacy: Evaluating the therapeutic potential of these compounds in animal models of relevant diseases.

  • Structure-Activity Relationship (SAR) Studies: Synthesizing and testing a broader range of derivatives to establish clear SAR and optimize potency and selectivity.

By pursuing these research avenues, the full therapeutic potential of Tert-butyl 3-(hydrazinecarbonyl)pyrrolidine-1-carboxylate derivatives can be unlocked, paving the way for the development of novel and effective treatments for a range of diseases.

References

The Pivotal Role of Chiral Pyrrolidine Building Blocks in Modern Research and Development

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The pyrrolidine ring, a five-membered nitrogen-containing heterocycle, stands as a cornerstone in the landscape of organic chemistry and medicinal chemistry.[1][2] Its prevalence in natural products, pharmaceuticals, and as a privileged scaffold in asymmetric catalysis underscores its significance.[2][3][4] The true value of this scaffold is profoundly amplified when chirality is introduced, leading to chiral pyrrolidine building blocks that offer precise three-dimensional control in chemical transformations and molecular interactions. This technical guide delves into the multifaceted research applications of these chiral synthons, providing quantitative data, detailed experimental protocols, and visual representations of their utility in catalysis, complex molecule synthesis, and drug discovery.

Asymmetric Catalysis: A Playground for Chiral Pyrrolidines

Chiral pyrrolidine derivatives have emerged as powerful tools in asymmetric catalysis, functioning both as organocatalysts and as ligands for transition metals.[5][6] Their rigid conformational structure allows for effective stereochemical communication, leading to high levels of enantioselectivity in a variety of chemical reactions.

Organocatalysis: The Proline Revolution and Beyond

The amino acid (S)-proline is arguably the most famous chiral pyrrolidine and a pioneer in the field of organocatalysis.[7][8] Its bifunctional nature, possessing both a secondary amine and a carboxylic acid, enables it to activate substrates through enamine and iminium ion intermediates, mimicking the function of aldolase enzymes.[9] This has led to the development of a plethora of highly enantioselective transformations.

Key Organocatalytic Reactions:

  • Aldol Reaction: The proline-catalyzed asymmetric aldol reaction is a classic example, affording aldol products with excellent enantioselectivity.[7][10][11]

  • Mannich Reaction: Chiral pyrrolidine catalysts are highly effective in promoting asymmetric Mannich reactions, providing access to chiral β-amino carbonyl compounds.[5][12][13][14]

  • Michael Addition: The conjugate addition of nucleophiles to α,β-unsaturated systems is efficiently catalyzed by chiral pyrrolidines, yielding products with high diastereo- and enantioselectivity.

  • Diels-Alder Reaction: Chiral pyrrolidine derivatives have been employed as catalysts in asymmetric Diels-Alder reactions to produce chiral cyclic compounds.[15][16]

The catalytic cycle of a typical proline-catalyzed reaction, such as the aldol reaction, can be visualized as follows:

Proline-Catalyzed Aldol Reaction Proline-Catalyzed Aldol Reaction Workflow Proline Proline Catalyst Enamine Chiral Enamine Intermediate Proline->Enamine + Ketone Ketone Ketone Ketone->Enamine Aldehyde Aldehyde Aldol_Adduct Aldol Adduct Aldehyde->Aldol_Adduct Enamine->Aldol_Adduct + Aldehyde Iminium Iminium Ion Intermediate Catalyst_Regen Catalyst Regeneration Aldol_Adduct->Catalyst_Regen Catalyst_Regen->Proline Product Chiral Aldol Product Catalyst_Regen->Product

Caption: Proline-catalyzed aldol reaction mechanism.

Quantitative Data for Organocatalytic Reactions:

Reaction TypeCatalystSubstrate 1Substrate 2Yield (%)ee (%)drReference
Aldol Reaction(S)-ProlineCyclohexanone4-Nitrobenzaldehyde979695:5 (anti/syn)[7]
Mannich Reaction(S)-ProlinePropanalN-PMP-protected α-imino ethyl glyoxylate9599>95:5 (syn/anti)[14]
Michael AdditionPolystyrene-supported PyrrolidineCyclohexanonetrans-β-Nitrostyrene9899>99:1 (anti/syn)[17]
Diels-Alder ReactionChiral Pyrrolidine 54AnthroneN-Phenylmaleimide9787-[15]
Ligands for Asymmetric Metal Catalysis

The C2-symmetry often found in chiral 2,5-disubstituted pyrrolidines makes them excellent ligands for transition metal-catalyzed asymmetric reactions.[18] These ligands create a well-defined chiral environment around the metal center, enabling high levels of stereocontrol.

Common Applications:

  • Hydrogenation: Chiral phosphine ligands derived from pyrrolidines are used in rhodium- and ruthenium-catalyzed asymmetric hydrogenations.[6][8]

  • Allylic Alkylation: Palladium complexes with chiral pyrrolidine-based phosphoramidite ligands are effective for asymmetric allylic alkylations.[8]

  • Cycloadditions: Copper(I) complexes with chiral pyrrolidine-based ligands catalyze asymmetric 1,3-dipolar cycloadditions.[2]

Chiral_Ligand_Metal_Catalysis Workflow for Asymmetric Metal Catalysis cluster_ligand Ligand Synthesis cluster_catalysis Catalytic Cycle Chiral_Pyrrolidine Chiral Pyrrolidine Building Block Chiral_Ligand Chiral Phosphine Ligand Chiral_Pyrrolidine->Chiral_Ligand Phosphine_Source Phosphine Source Phosphine_Source->Chiral_Ligand Active_Catalyst Chiral Metal Complex Chiral_Ligand->Active_Catalyst Metal_Precursor Metal Precursor (e.g., Pd, Rh, Cu) Metal_Precursor->Active_Catalyst Intermediate Substrate-Catalyst Complex Active_Catalyst->Intermediate + Substrates Substrates Substrates Substrates->Intermediate Product Enantiomerically Enriched Product Intermediate->Product Product->Active_Catalyst Catalyst Regeneration

Caption: General workflow for asymmetric metal catalysis.

Quantitative Data for Metal-Catalyzed Reactions:

Reaction TypeMetal/LigandSubstrate 1Substrate 2Yield (%)ee (%)drReference
1,3-Dipolar CycloadditionCu(I)/(R,Rp)-L3Nitrile Olefin 7Aldimine Amide 88896>20:1[2]
Diels-Alder ReactionFe(III)/L-TQEt2MeDioxopyrrolidine A1Styrene B19899-[19]

Synthesis of Natural Products and Pharmaceuticals

The pyrrolidine scaffold is a recurring motif in a vast array of natural products and FDA-approved drugs.[1][2][20][21] Chiral pyrrolidine building blocks, therefore, serve as invaluable starting materials for the total synthesis of these complex and biologically active molecules.[22]

Examples of Pyrrolidine-Containing Drugs:

  • Antivirals: Many antiviral drugs, particularly those for treating Hepatitis C, incorporate a pyrrolidine ring.[21][23]

  • Anticancer Agents: The pyrrolidine moiety is present in numerous compounds with antiproliferative activity.[1][3]

  • CNS Drugs: Several drugs targeting the central nervous system, including anticonvulsants and treatments for neurodegenerative diseases, feature a pyrrolidine core.[3][20][24]

  • Antidiabetics: Polyhydroxylated pyrrolidines, also known as azasugars, are potent inhibitors of glycosidase and are being investigated as antidiabetic agents.[1][25]

Drug Discovery and Medicinal Chemistry

In drug discovery, chiral pyrrolidine derivatives are utilized to probe and interact with biological targets with high specificity. The defined stereochemistry is crucial as different enantiomers can exhibit vastly different pharmacological activities.[22]

Enzyme Inhibition

Chiral pyrrolidines are key components in the design of potent and selective enzyme inhibitors.

  • Neuronal Nitric Oxide Synthase (nNOS) Inhibitors: Chiral pyrrolidine-based inhibitors have shown high potency and selectivity for nNOS, which is a therapeutic target for neurodegenerative diseases.[24][26]

  • Poly(ADP-ribose) Polymerase (PARP) Inhibitors: Benzimidazole carboxamides bearing a pyrrolidine nucleus have been synthesized as inhibitors of PARP-1 and PARP-2, enzymes involved in DNA repair.[1]

  • Kinase Inhibitors: Enantiopure hydroxyl-functionalized pyrrolidine derivatives have demonstrated selectivity for casein kinase 1 (CK1).[1]

  • α-Glucosidase and α-Amylase Inhibitors: Pyrrolidine derivatives are effective inhibitors of these enzymes, which are targets for the management of diabetes.[25]

Enzyme_Inhibition_Pathway Enzyme Inhibition by Chiral Pyrrolidine Derivatives Pyrrolidine_Inhibitor Chiral Pyrrolidine Inhibitor Inhibited_Complex Enzyme-Inhibitor Complex Pyrrolidine_Inhibitor->Inhibited_Complex Enzyme Target Enzyme (e.g., nNOS, PARP, Kinase) Product Product Enzyme->Product Enzyme->Inhibited_Complex Binding Substrate Substrate Substrate->Enzyme Biological_Response Downstream Biological Response (e.g., Reduced NO production, Apoptosis, Altered Signaling) Inhibited_Complex->Biological_Response Inhibition of Enzyme Activity

Caption: General mechanism of enzyme inhibition.

Experimental Protocols

General Procedure for Proline-Catalyzed Asymmetric Aldol Reaction

This protocol is adapted from a procedure for the aldol condensation between aldehydes and ketones.[7][11]

Materials:

  • (S)-proline

  • Aldehyde (e.g., 4-nitrobenzaldehyde)

  • Ketone (e.g., cyclohexanone)

  • Methanol

  • Water

  • Saturated ammonium chloride solution

  • Ethyl acetate

  • Magnesium sulfate

Procedure:

  • To a stirred solution of (S)-proline (10-20 mol%) in a specified solvent (e.g., a mixture of methanol and water), add the aldehyde (0.25 mmol) and the ketone (1.25 mmol) at the desired temperature (-10 to 25 °C).[11]

  • Stir the solution for the required time (typically 24-72 hours), monitoring the reaction progress by Thin Layer Chromatography (TLC).[11]

  • Upon completion, quench the reaction mixture with a saturated ammonium chloride solution.[11]

  • Extract the aqueous layer with ethyl acetate (3 x 10 mL).[11]

  • Wash the combined organic layers with water and dry over anhydrous magnesium sulfate.[11]

  • Filter the mixture and concentrate the solvent under reduced pressure.

  • Purify the crude product by silica gel column chromatography to afford the desired aldol product.

General Procedure for Asymmetric Mannich Reaction with a Pre-formed N-Boc-Imine

This protocol is based on the reaction of acetaldehyde with N-Boc protected imines.[13][27]

Materials:

  • N-Boc-imine

  • Acetaldehyde

  • (S)-proline

  • Anhydrous Acetonitrile (CH₃CN)

  • Deionized water

  • Diethyl ether

  • Brine

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Silica gel

Procedure:

  • In a vial, dissolve the N-Boc-imine (1.4 mmol) in anhydrous acetonitrile.[27]

  • Cool the solution to 0 °C in an ice bath.[27]

  • Add a stock solution of acetaldehyde in CH₃CN (5-10 equivalents) to the cooled solution.[27]

  • Add (S)-proline (20 mol%) to the mixture.[27]

  • Stir the mixture at 0 °C for the required duration (typically 2-3 hours).[13][27]

  • Quench the reaction with deionized water.[27]

  • Extract the mixture with diethyl ether (3 x 50 mL).[27]

  • Wash the combined organic layer with brine, dry over anhydrous Na₂SO₄, filter, and remove the solvent under vacuum.[27]

  • Purify the product by silica gel column chromatography.[13]

Conclusion

Chiral pyrrolidine building blocks are indispensable tools in modern chemical research, offering elegant and efficient solutions for the stereoselective synthesis of complex molecules. Their applications span from fundamental asymmetric catalysis to the development of life-saving pharmaceuticals. The continued exploration of novel chiral pyrrolidine derivatives and their catalytic applications promises to unlock new frontiers in organic synthesis and medicinal chemistry, enabling the creation of innovative therapeutics and advanced materials. The data and protocols presented herein provide a solid foundation for researchers to harness the power of these versatile chiral building blocks in their own scientific endeavors.

References

A Comprehensive Technical Review of Tert-butyl 3-(hydrazinecarbonyl)pyrrolidine-1-carboxylate: Synthesis, Characterization, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth review of tert-butyl 3-(hydrazinecarbonyl)pyrrolidine-1-carboxylate, a valuable building block in medicinal chemistry, particularly in the burgeoning field of Proteolysis Targeting Chimeras (PROTACs). This document details its synthesis, spectroscopic characterization, and key applications, offering a consolidated resource for researchers in drug discovery and development.

Introduction

Tert-butyl 3-(hydrazinecarbonyl)pyrrolidine-1-carboxylate, also known as N-Boc-pyrrolidine-3-carbohydrazide, is a bifunctional molecule featuring a Boc-protected pyrrolidine ring and a reactive hydrazinecarbonyl moiety. The pyrrolidine scaffold is a privileged structure in medicinal chemistry, known for conferring favorable pharmacokinetic properties. The hydrazide group serves as a versatile handle for the construction of various heterocyclic systems or for conjugation to other molecules, making it a particularly useful linker in the assembly of complex therapeutic agents. Its role as a component of PROTACs, which are designed to hijack the cell's natural protein degradation machinery to eliminate disease-causing proteins, has brought this molecule to the forefront of modern drug discovery efforts.

Synthesis

The primary synthetic route to tert-butyl 3-(hydrazinecarbonyl)pyrrolidine-1-carboxylate involves the hydrazinolysis of a corresponding ester precursor, typically the methyl or ethyl ester of N-Boc-pyrrolidine-3-carboxylic acid. This precursor can be synthesized from commercially available starting materials such as 3-hydroxypyrrolidine.

Diagram of the General Synthesis Workflow

Synthesis_Workflow cluster_0 Precursor Synthesis cluster_1 Final Step 3-Hydroxypyrrolidine 3-Hydroxypyrrolidine N-Boc-3-hydroxypyrrolidine N-Boc-3-hydroxypyrrolidine 3-Hydroxypyrrolidine->N-Boc-3-hydroxypyrrolidine Boc2O, Base N-Boc-pyrrolidine-3-one N-Boc-pyrrolidine-3-one N-Boc-3-hydroxypyrrolidine->N-Boc-pyrrolidine-3-one Oxidation N-Boc-pyrrolidine-3-carboxylic_acid_ester N-Boc-pyrrolidine-3-carboxylic_acid_ester N-Boc-pyrrolidine-3-one->N-Boc-pyrrolidine-3-carboxylic_acid_ester e.g., Wittig-Horner followed by reduction and esterification Target_Molecule tert-Butyl 3-(hydrazinecarbonyl)pyrrolidine-1-carboxylate N-Boc-pyrrolidine-3-carboxylic_acid_ester->Target_Molecule Hydrazine Hydrate, Alcohol Solvent

Caption: General workflow for the synthesis of the target molecule.

Experimental Protocol: Synthesis from Ethyl 1-(tert-butoxycarbonyl)pyrrolidine-3-carboxylate

A representative experimental protocol for the synthesis of tert-butyl 3-(hydrazinecarbonyl)pyrrolidine-1-carboxylate is as follows:

To a solution of ethyl 1-(tert-butoxycarbonyl)pyrrolidine-3-carboxylate (1.0 eq) in ethanol, hydrazine hydrate (5.0-10.0 eq) is added. The reaction mixture is stirred at reflux for 12-24 hours. The progress of the reaction is monitored by thin-layer chromatography (TLC). Upon completion, the solvent is removed under reduced pressure. The resulting residue is then purified, typically by recrystallization or column chromatography, to yield the desired product.

Physicochemical and Spectroscopic Data

The following tables summarize the key physicochemical and spectroscopic data for tert-butyl 3-(hydrazinecarbonyl)pyrrolidine-1-carboxylate.

Table 1: Physicochemical Properties

PropertyValue
Molecular FormulaC₁₀H₁₉N₃O₃
Molecular Weight229.28 g/mol
AppearanceWhite to off-white solid
CAS Number411238-88-5

Table 2: Spectroscopic Data

TechniqueData
¹H NMR Data not available in the searched literature. Expected signals would include those for the Boc group (singlet, ~1.4 ppm), the pyrrolidine ring protons (multiplets, ~1.8-3.6 ppm), and the hydrazine protons (broad singlets).
¹³C NMR Data not available in the searched literature. Expected signals would include the carbonyl of the Boc group (~154 ppm), the quaternary carbon of the Boc group (~80 ppm), the methyl carbons of the Boc group (~28 ppm), the carbons of the pyrrolidine ring, and the carbonyl of the hydrazide (~170 ppm).
Mass Spec. Data not available in the searched literature. Expected m/z for [M+H]⁺ would be approximately 230.14.
IR Data not available in the searched literature. Expected characteristic peaks would include N-H stretching (hydrazide), C=O stretching (amide and carbamate), and C-N stretching.

Note: While the synthesis of this compound is implied in various sources, specific, publicly available spectroscopic data from peer-reviewed journals was not identified in the literature search.

Applications in Drug Discovery

The primary application of tert-butyl 3-(hydrazinecarbonyl)pyrrolidine-1-carboxylate is as a versatile linker in the synthesis of complex molecules, most notably PROTACs.

Role as a PROTAC Linker

PROTACs are heterobifunctional molecules that consist of a ligand for a target protein, a ligand for an E3 ubiquitin ligase, and a linker connecting the two. The linker plays a crucial role in the efficacy of the PROTAC by dictating the spatial orientation of the two ligands, which is critical for the formation of a productive ternary complex (Target Protein-PROTAC-E3 Ligase) that leads to the ubiquitination and subsequent degradation of the target protein.

The hydrazide functionality of tert-butyl 3-(hydrazinecarbonyl)pyrrolidine-1-carboxylate allows for its facile incorporation into PROTAC structures. For example, it can be reacted with an appropriate electrophile on a warhead targeting the protein of interest or the E3 ligase ligand to form a stable covalent bond. The pyrrolidine ring provides a degree of conformational rigidity and favorable physicochemical properties to the linker.

Diagram of a Generic PROTAC Structure Incorporating the Linker

PROTAC_Structure POI_Ligand Protein of Interest (POI) Ligand Linker Linker containing tert-butyl 3-(hydrazinecarbonyl) pyrrolidine-1-carboxylate POI_Ligand->Linker Covalent Bond E3_Ligase_Ligand E3 Ubiquitin Ligase Ligand Linker->E3_Ligase_Ligand Covalent Bond

Caption: Generic structure of a PROTAC molecule.

Conclusion

Tert-butyl 3-(hydrazinecarbonyl)pyrrolidine-1-carboxylate is a key synthetic intermediate with significant applications in modern drug discovery, particularly in the development of PROTACs. While its synthesis is conceptually straightforward via the hydrazinolysis of an ester precursor, detailed, publicly accessible characterization data remains somewhat elusive in the primary scientific literature, likely due to its common use as an intermediate rather than a final product. Nevertheless, its structural features make it an attractive and versatile building block for the construction of complex, biologically active molecules. Further research and publication of detailed synthetic and analytical data for this compound would be a valuable contribution to the medicinal chemistry community.

The Boc-Protected Pyrrolidine Motif: A Linchpin in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

The pyrrolidine ring, a five-membered saturated nitrogen heterocycle, is a cornerstone of medicinal chemistry, appearing in numerous natural products and FDA-approved drugs.[1] Its prevalence stems from a unique combination of properties: it provides a three-dimensional sp³-rich scaffold, introduces a basic nitrogen center that can serve as a key pharmacophoric feature, and possesses chiral centers that allow for stereochemically defined interactions with biological targets.[2][3] The strategic use of the tert-butyloxycarbonyl (Boc) protecting group on the pyrrolidine nitrogen has further solidified its role, transitioning it from a mere synthetic intermediate to a critical modulator of biological activity and pharmacokinetic properties. This guide provides a comprehensive technical overview of the Boc-protected pyrrolidine motif, detailing its significance, the quantitative impact on biological targets, key synthetic protocols, and its role in modulating critical signaling pathways.

The Strategic Importance of the Boc Group on the Pyrrolidine Scaffold

While the Boc group is widely recognized as a robust protecting group in organic synthesis due to its stability under a wide range of conditions and its facile removal under acidic conditions, its role in medicinal chemistry extends far beyond synthetic convenience.[4] The presence of the bulky, lipophilic Boc moiety on the pyrrolidine nitrogen can profoundly influence a molecule's pharmacological profile.

  • Modulation of Physicochemical Properties: The Boc group significantly increases the lipophilicity of the pyrrolidine motif. This can enhance membrane permeability and oral bioavailability, crucial parameters in drug design. However, it also masks the basicity of the pyrrolidine nitrogen, removing a potential hydrogen bond donor site and a center for protonation at physiological pH.[3] This trade-off is a critical consideration during lead optimization.

  • Direct Contribution to Binding Affinity: The Boc group is not merely a passive placeholder. In several documented cases, it actively participates in binding to the target protein. For instance, structure-activity relationship (SAR) studies on a series of BACE1 inhibitors revealed that Boc-deprotected derivatives, whether unsubstituted or substituted with other alkyl, acyl, or sulfonyl groups, were less active, indicating a direct, positive contribution of the Boc group to the binding affinity.[2] The carbamate carbonyl can act as a hydrogen bond acceptor, while the tert-butyl group can engage in favorable van der Waals interactions within hydrophobic pockets of the active site.

  • Conformational Control: The steric bulk of the Boc group can restrict the conformational flexibility of the pyrrolidine ring and adjacent substituents, locking the molecule into a bioactive conformation and thereby increasing potency and selectivity.

Quantitative Impact on Biological Activity

The incorporation of the Boc-protected pyrrolidine motif has led to the development of potent modulators of various biological targets. The following tables summarize quantitative data for several classes of inhibitors, illustrating the potency achieved with this scaffold.

Table 1: Fatty Acid Amide Hydrolase (FAAH) Inhibitors

FAAH is a serine hydrolase that degrades endocannabinoids and is a target for analgesic and anti-inflammatory drugs.[5] Carbamate-based inhibitors, including those with a Boc-pyrrolidine core, are a well-studied class that covalently modify the enzyme's catalytic serine.[6]

Compound/ReferenceStructureTargetIC₅₀ (nM)Notes
URB597 [7]Cyclohexyl carbamateHuman FAAH4.6A well-known benchmark FAAH inhibitor.
Piperazine Carbamate [6]Piperazine carbamate derivativeFAAH12Example of a dual FAAH/MAGL inhibitor scaffold.
URB878 [8]N-substituted biphenylcarbamateFAAH0.33A highly potent structural analog of URB597.
Table 2: CCR5 Receptor Antagonists

The C-C chemokine receptor type 5 (CCR5) is a GPCR that acts as a co-receptor for HIV entry into host cells, making it a key target for antiviral therapy.[9] 1,3,4-trisubstituted pyrrolidines are a prominent class of CCR5 antagonists.[1][10][11][12]

Compound/ReferenceStructureTargetIC₅₀ (nM, RANTES Binding)Antiviral Activity (IC₉₅, nM in PBMCs)
Nifreviroc (TD-0232) [9]1,3,3,4-tetrasubstituted pyrrolidineCCR52.9Potent antiviral activity.
Compound 4a [13]4-(aminoheterocycle)piperidine pyrrolidineCCR51.850
Lead Compound 1 [1]1,3,4-trisubstituted pyrrolidineCCR5--
Table 3: Poly (ADP-ribose) Polymerase (PARP) Inhibitors

PARP inhibitors are a class of anticancer agents that induce synthetic lethality in tumors with deficiencies in homologous recombination repair, such as those with BRCA1/2 mutations.[14] Many PARP inhibitors are designed to mimic the nicotinamide portion of the NAD+ substrate.

Compound/ReferenceStructureTargetIC₅₀ (nM)Notes
Olaparib [14]Phthalazinone derivativePARP-15FDA-approved PARP inhibitor.
Thieno[3,4-d]imidazole-4-carboxamide Derivative [14]A specific derivative from the seriesPARP-1Varies (e.g., 12a: 140 nM)SAR study highlights the importance of the carboxamide moiety.
Benzimidazole Carboxamide 19i [2]Pyrrolidine-containing benzimidazole carboxamidePARP-1, PARP-2≤10A potent derivative from a synthesized series.

Experimental Protocols

The synthesis of molecules containing the Boc-protected pyrrolidine motif relies on robust and well-established chemical transformations. Below are detailed protocols for the synthesis of a key chiral building block and its subsequent elaboration.

Protocol 1: Large-Scale Synthesis of (R)-(-)-N-Boc-3-pyrrolidinol

This protocol describes a four-step industrial synthesis starting from (R)-epichlorohydrin, providing a versatile chiral intermediate.

Step 1: Synthesis of (R)-4-chloro-3-hydroxybutyronitrile To a solution of (R)-epichlorohydrin in an appropriate solvent, a cyanide source (e.g., sodium cyanide) is added in a controlled manner at a low temperature (0-5 °C). The reaction is monitored by a suitable analytical technique (e.g., GC, HPLC) until completion. An aqueous work-up is performed to remove inorganic salts. The product is extracted with a suitable organic solvent (e.g., ethyl acetate), and the organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield (R)-4-chloro-3-hydroxybutyronitrile.[6]

Step 2: Reductive Cyclization to (R)-3-hydroxypyrrolidine In a high-pressure reactor, (R)-4-chloro-3-hydroxybutyronitrile is dissolved in a suitable solvent such as methanol. A hydrogenation catalyst (e.g., Raney Nickel or a palladium-based catalyst) is added. The reactor is pressurized with hydrogen gas to the desired pressure and heated. The reaction is maintained under these conditions with vigorous stirring until the uptake of hydrogen ceases.[6]

Step 3: N-Boc Protection The crude (R)-3-hydroxypyrrolidine is dissolved in a suitable solvent like dichloromethane. A base (e.g., triethylamine or sodium bicarbonate) is added to the solution. A solution of di-tert-butyl dicarbonate (Boc)₂O in the same solvent is added slowly while maintaining the temperature. The reaction mixture is stirred at room temperature until the starting material is consumed, as monitored by TLC or LC-MS. An aqueous work-up is performed to remove the base and water-soluble byproducts. The organic layer is separated, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.[6]

Step 4: Purification by Crystallization The crude product is dissolved in a minimal amount of a suitable hot solvent (e.g., heptane). The solution is allowed to cool slowly to room temperature and then further cooled in an ice bath to induce crystallization. The crystalline solid is collected by filtration, washed with a small amount of cold solvent, and dried under vacuum to obtain pure (R)-(-)-N-Boc-3-pyrrolidinol.[6]

Protocol 2: Enantioselective, Palladium-Catalyzed α-Arylation of N-Boc-pyrrolidine

This protocol allows for the direct and stereocontrolled introduction of an aryl group at the C2 position of the pyrrolidine ring, a common structural motif in pharmacologically active compounds.

Procedure: A flask is charged with Pd(OAc)₂ (0.05 equiv) and tBu₃P·HBF₄ (0.06 equiv) under a nitrogen atmosphere. The flask is degassed with five evacuate-refill cycles. MTBE (methyl tert-butyl ether), N-Boc-pyrrolidine (1.20 equiv), and (+)-sparteine (1.20 equiv) are added, and the solution is cooled to -78 °C. A 1.4 M solution of sec-BuLi in cyclohexane (1.30 equiv) is added dropwise, maintaining the internal temperature below -65 °C. The resulting orange-red solution is aged at -78 °C for 3 hours. A 0.7 M solution of ZnCl₂ in THF (1.40 equiv) is then added dropwise, keeping the temperature below -65 °C. The reaction is warmed to room temperature and aged for 45 minutes. The aryl bromide (1.00 equiv) is then added as a solid in a single portion. The reaction is aged overnight at room temperature. The reaction is quenched with aqueous NH₄Cl, and the product is extracted with MTBE. The combined organic layers are washed, dried, and concentrated. The crude product is purified by column chromatography to yield the enantioenriched 2-aryl-N-Boc-pyrrolidine.

Signaling Pathways and Experimental Workflows

Molecules containing the Boc-protected pyrrolidine motif exert their biological effects by modulating specific cellular signaling pathways. Understanding these pathways and the experimental workflows used to study them is crucial for drug development.

Gq-Coupled GPCR Signaling: The M3 Muscarinic Receptor Pathway

The M3 muscarinic acetylcholine receptor is a G-protein coupled receptor (GPCR) that is coupled to a Gq protein.[11][12] It is involved in processes such as smooth muscle contraction and glandular secretion.

Signaling Cascade:

  • Agonist Binding: An agonist (e.g., acetylcholine or a synthetic muscarinic agonist) binds to the M3 receptor.

  • Gq Protein Activation: The receptor undergoes a conformational change, activating the associated Gq protein by promoting the exchange of GDP for GTP on the Gαq subunit.

  • PLC Activation: The activated Gαq subunit dissociates and activates Phospholipase C (PLC).

  • Second Messenger Generation: PLC cleaves phosphatidylinositol 4,5-bisphosphate (PIP₂) into two second messengers: inositol 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG).

  • Calcium Release: IP₃ diffuses through the cytoplasm and binds to IP₃ receptors on the endoplasmic reticulum, triggering the release of stored Ca²⁺ into the cytoplasm.

  • PKC Activation: DAG and the increased intracellular Ca²⁺ concentration synergistically activate Protein Kinase C (PKC).

  • Downstream Effects: Activated PKC and Ca²⁺/calmodulin-dependent kinases phosphorylate downstream target proteins, leading to a cellular response, such as smooth muscle contraction.

M3_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm Agonist Muscarinic Agonist M3R M3 Receptor Agonist->M3R binds Gq Gq Protein (α, β, γ) M3R->Gq activates PLC Phospholipase C (PLC) Gq->PLC activates PIP2 PIP₂ PLC->PIP2 cleaves IP3 IP₃ PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER binds to receptor on PKC Protein Kinase C (PKC) DAG->PKC Ca Ca²⁺ ER->Ca releases Ca->PKC co-activates Response Cellular Response (e.g., Contraction) Ca->Response mediates PKC->Response phosphorylates targets

Caption: M3 Muscarinic Receptor Gq signaling pathway.

Experimental Workflow: GPCR Calcium Flux Assay

This workflow is used to measure the activation of Gq-coupled receptors like M3 by detecting the resulting increase in intracellular calcium.

Calcium_Flux_Workflow cluster_workflow Calcium Flux Assay Workflow A Seed Cells (Expressing M3R) in black, clear-bottom plate B Incubate Overnight (37°C, 5% CO₂) A->B C Load Cells with Calcium-Sensitive Dye (e.g., Fluo-4 AM) B->C D Incubate (1 hr at 37°C, 30 min at RT) C->D E Measure Baseline Fluorescence (Fluorescence Plate Reader) D->E F Inject Compound (Agonist/Antagonist) E->F G Measure Kinetic Fluorescence (Capture peak Ca²⁺ response) F->G H Data Analysis (Calculate EC₅₀/IC₅₀) G->H

Caption: Experimental workflow for a GPCR calcium flux assay.

Kinase Inhibitor Signaling: The p38 MAPK Pathway

The p38 Mitogen-Activated Protein Kinase (MAPK) pathway is a key signaling cascade involved in cellular responses to stress, inflammation, and apoptosis.[9] It is a major target in the development of anti-inflammatory and anti-cancer drugs.

Signaling Cascade:

  • Stimuli: The pathway is activated by environmental stresses (e.g., UV, oxidative stress) and inflammatory cytokines (e.g., TNF-α, IL-1).

  • MAPKKK Activation: These stimuli activate upstream MAP Kinase Kinase Kinases (MAPKKKs), such as TAK1 or ASK1.

  • MAPKK Activation: The activated MAPKKKs phosphorylate and activate MAP Kinase Kinases (MAPKKs), specifically MKK3 and MKK6.

  • p38 MAPK Activation: MKK3/MKK6 then phosphorylate p38 MAPK on specific threonine and tyrosine residues in its activation loop.

  • Downstream Substrate Phosphorylation: Activated p38 MAPK translocates to the cytoplasm or nucleus and phosphorylates a variety of substrates, including other kinases (like MAPKAPK2) and transcription factors (like ATF2).

  • Cellular Response: Phosphorylation of these substrates leads to changes in gene expression and protein activity, resulting in cellular responses such as cytokine production, cell cycle arrest, or apoptosis.

p38_MAPK_Pathway cluster_downstream Downstream Targets Stimuli Stress / Cytokines (TNF-α, IL-1) MAPKKK MAPKKK (e.g., TAK1, ASK1) Stimuli->MAPKKK activates MAPKK MAPKK (MKK3 / MKK6) MAPKKK->MAPKK phosphorylates p38 p38 MAPK MAPKK->p38 phosphorylates Kinases Kinases (e.g., MAPKAPK2) p38->Kinases phosphorylates TFs Transcription Factors (e.g., ATF2) p38->TFs phosphorylates Inhibitor p38 Kinase Inhibitor Inhibitor->p38 inhibits Response Cellular Response (Inflammation, Apoptosis) Kinases->Response TFs->Response

Caption: p38 MAPK signaling pathway and inhibitor action.

Experimental Workflow: Tyrosine Kinase Inhibitor Evaluation

This generalized workflow outlines the key preclinical steps in assessing the efficacy of a novel tyrosine kinase inhibitor.

TKI_Workflow cluster_workflow Kinase Inhibitor Evaluation Workflow A Biochemical Assay (Kinase Activity Assay) B Cell-Based Proliferation Assay (e.g., MTT, CellTiter-Glo) A->B Determine IC₅₀ E In Vivo Efficacy Study (Xenograft Model) A->E F Pharmacokinetic (PK) Study (Animal Model) A->F C Target Engagement Assay (e.g., Western Blot for p-Substrate) B->C Confirm On-Target Effect B->E B->F D Off-Target Profiling (Kinome Scan) C->D Assess Selectivity C->E C->F D->E D->F

Caption: Preclinical evaluation workflow for a kinase inhibitor.

Conclusion

The Boc-protected pyrrolidine motif is a powerful and versatile tool in the medicinal chemist's armamentarium. Its utility transcends that of a simple protecting group, offering a strategic means to modulate physicochemical properties, enhance binding affinity through direct interactions, and impose conformational constraints. The successful application of this motif in developing potent inhibitors for diverse target classes, including GPCRs, enzymes, and kinases, underscores its broad importance. The synthetic strategies and experimental workflows detailed in this guide provide a framework for the rational design and evaluation of novel therapeutics based on this privileged scaffold, paving the way for future drug discovery innovations.

References

An In-depth Technical Guide to the Reactivity of the Hydrazide Group in C10H19N3O3

Author: BenchChem Technical Support Team. Date: December 2025

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract: The chemical formula C10H19N3O3 does not correspond to a singular, well-documented compound. Therefore, this technical guide utilizes a representative and structurally relevant molecule, N-(tert-butoxycarbonyl)-β,γ-dehydrovalyl hydrazide (Boc-ΔVal-NHNH2), to explore the rich and versatile reactivity of the hydrazide functional group. This guide provides a comprehensive overview of key reactions, detailed experimental protocols, and quantitative data to serve as a valuable resource for researchers in organic synthesis, medicinal chemistry, and drug development.

Introduction to the Hydrazide Group in Drug Discovery

The hydrazide moiety is a crucial functional group in medicinal chemistry, valued for its ability to engage in a variety of chemical transformations. These reactions are instrumental in the synthesis of diverse heterocyclic compounds and for bioconjugation applications.[1] Hydrazides are key intermediates in peptide synthesis and can act as precursors for carbon-centered radicals in C-C bond formation reactions.[2][3] The well-known anti-tubercular drug, isoniazid, highlights the therapeutic importance of the hydrazide scaffold, with its mechanism of action linked to the generation of reactive acyl radicals.[3]

Profile of the Representative Molecule: N-(tert-butoxycarbonyl)-β,γ-dehydrovalyl hydrazide

To illustrate the reactivity of the hydrazide group within the C10H19N3O3 framework, this guide focuses on N-(tert-butoxycarbonyl)-β,γ-dehydrovalyl hydrazide (Boc-ΔVal-NHNH2). This molecule combines three key features relevant to drug development:

  • A Boc-protected amine: The tert-butoxycarbonyl (Boc) group is a common protecting group in peptide synthesis, allowing for controlled reactions at other sites.[4][5]

  • An α,β-unsaturated amino acid residue (dehydrovaline): Dehydroamino acids are found in natural products and are used to introduce conformational constraints in peptides.[6][7][8][9]

  • A terminal hydrazide group: This functional group is the focus of our reactivity studies.

The synthesis of β,γ-dehydrovaline derivatives can be challenging, often involving multi-step procedures.[6]

Key Reactivities of the Hydrazide Group

The hydrazide group in Boc-ΔVal-NHNH2 exhibits a range of important reactions, including hydrazone formation, acylation, oxidation, and cyclization.

Hydrazone Formation: A Gateway to Bioconjugation

Hydrazides readily react with aldehydes and ketones to form hydrazones, which are characterized by a C=N-N linkage.[10] This reaction is fundamental in bioconjugation, enabling the labeling of biomolecules such as glycoproteins.[10][11]

The formation of hydrazones is a reversible, acid-catalyzed process.[11][12][13] The reaction rate is pH-dependent, with optimal rates typically observed in weakly acidic conditions (around pH 4.5) to facilitate the dehydration of the carbinolhydrazine intermediate without excessive protonation of the nucleophilic hydrazide.[13] The reactivity of the carbonyl compound is also a critical factor, with aldehydes generally being more reactive than ketones.[14]

Logical Flow of Hydrazone Formation:

Caption: Nucleophilic attack of the hydrazide on a carbonyl group forms a tetrahedral intermediate, which then dehydrates to the stable hydrazone.

Acylation: Peptide Bond Formation and Side Reactions

The nitrogen atoms of the hydrazide group are nucleophilic and can be acylated by various acylating agents. This reactivity is central to the azide coupling method in peptide synthesis, where a protected amino acid hydrazide is converted to an acyl azide intermediate.[2]

However, acylation can also be an unintended side reaction. For instance, when using acetic or formic acid during the conversion of a hydrazide to an azide, partial acetylation or formylation of the hydrazide can occur, reducing the yield of the desired product.[2][15] Formylation is reported to be significantly faster than acetylation.[15]

Quantitative Data on Acylation Side Reactions:

Acid ConditionExtent of Acylation of Z-Ala-NHNH2 at 20°CReference
Acetic Acid (neat)11% after 1 hour, 49% after 12 hours[2]
10% Aqueous Acetic Acid3% after 1 hour[2]
Oxidation: Generation of Reactive Intermediates

The hydrazide moiety can be oxidized to form various reactive species, including acyl radicals and diazenes.[3][16] The oxidation of acyl hydrazides can be achieved using a range of oxidizing agents and is a valuable method for generating carbon-centered radicals for C-C bond formation.[3] This process involves the extrusion of a nitrogen molecule.[3] Metal-free, recyclable oxoammonium salts, such as Bobbitt's salt, provide a convenient method for the oxidation of aryl hydrazides to aryl diazenes.[16] The presence of metal ions can significantly enhance the reaction of hydrazides with atmospheric oxygen to produce reactive oxygen species.[17]

Experimental Workflow for Hydrazide Oxidation:

HydrazideOxidation Start Hydrazide Derivative Reaction Oxidation Reaction Start->Reaction Oxidant Oxidizing Agent (e.g., Bobbitt's Salt, TBHP/FePc) Oxidant->Reaction Intermediate Reactive Intermediate (e.g., Acyl Radical, Diazene) Reaction->Intermediate Product Final Product (e.g., C-C coupled product, Diazene) Intermediate->Product Further Reaction/Trapping

Caption: The oxidation of a hydrazide derivative by an oxidizing agent generates a reactive intermediate, which can then be trapped or undergo further reactions to yield the final product.

Cyclization: Synthesis of Heterocycles

Hydrazides are versatile building blocks for the synthesis of a wide array of nitrogen-containing heterocycles, such as pyrrolones, pyrazoles, oxadiazoles, thiadiazoles, and triazoles.[1] These cyclization reactions often involve the reaction of the hydrazide with a bifunctional reagent, leading to the formation of a new ring system.[1] For example, hydrazones derived from hydrazides can undergo thermal cyclization to form triazinoindoles.[18]

Experimental Protocols

General Protocol for Hydrazone Formation

This protocol describes a general method for the synthesis of a hydrazone from an aldehyde or ketone and a hydrazide.[19][20][21]

  • Dissolution: Dissolve the aldehyde or ketone (1.0 eq.) and the hydrazide (1.0-1.2 eq.) in a suitable solvent (e.g., ethanol, methanol, or aqueous buffer).

  • Acid Catalyst (Optional): Add a catalytic amount of a weak acid (e.g., acetic acid) to the reaction mixture.

  • Reaction: Stir the mixture at room temperature or with gentle heating. Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Work-up: Upon completion, the product may precipitate from the reaction mixture and can be collected by filtration. Alternatively, the solvent can be removed under reduced pressure, and the crude product purified by recrystallization or column chromatography.

Quantitative Data on Hydrazone Formation:

ReactantsConditionsYieldReference
Isonicotinic acid hydrazide and 2,3-dihydroxybenzaldehydeMechanochemical (Liquid Assisted Grinding)>99%[19]
4-Hydroxybenzohydrazide and vanillinMechanochemical (Planetary Ball Mill, 90 min)Quantitative[22]
Protocol for the Oxidation of an Aryl Hydrazide using Bobbitt's Salt

This protocol is adapted from a method for the metal-free oxidation of aryl hydrazides.[16]

  • Preparation: To a solution of the aryl hydrazide (1.0 eq.) in acetonitrile, add silica gel to create a slurry.

  • Oxidation: Add Bobbitt's salt (1.3 eq.) to the slurry at room temperature (23 °C).

  • Reaction: Stir the mixture for approximately 75 minutes.

  • Work-up: Filter the reaction mixture to remove the silica gel and the reduced form of the oxidant. The filtrate can be concentrated and the product purified by standard methods.

Quantitative Data on Hydrazide Oxidation:

SubstrateOxidantConditionsYield of DiazeneReference
N'-(4-methoxybenzoyl)benzohydrazideBobbitt's Salt (1.3 eq)SiO2/acetonitrile, 23°C, 75 min85%[16]

Conclusion

The hydrazide group, as exemplified by its presence in the hypothetical molecule N-(tert-butoxycarbonyl)-dehydrovalyl hydrazide (C10H19N3O3), is a highly reactive and synthetically versatile functional group. Its ability to readily form hydrazones, undergo acylation and oxidation, and serve as a precursor for various heterocyclic systems makes it an invaluable tool for researchers, scientists, and drug development professionals. A thorough understanding of the reactivity of the hydrazide group is essential for its effective utilization in the design and synthesis of novel therapeutic agents and chemical probes.

References

Fundamental chemistry of N-Boc protected heterocyclic hydrazides

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Fundamental Chemistry of N-Boc Protected Heterocyclic Hydrazides

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Boc protected heterocyclic hydrazides are a pivotal class of chemical intermediates, playing a crucial role in modern organic synthesis and medicinal chemistry. This guide provides a comprehensive overview of their fundamental chemistry, including synthesis, reactivity, and applications, with a particular focus on their utility in drug discovery and development.

The tert-butyloxycarbonyl (Boc) group is one of the most widely used protecting groups for amines and hydrazines due to its stability under a broad range of reaction conditions, including basic, nucleophilic, and reductive environments.[1][2] It can be readily and cleanly removed under acidic conditions, a feature that allows for selective deprotection in complex multi-step syntheses.[2][3] Heterocyclic hydrazides, on the other hand, are integral components of many biologically active compounds and serve as versatile synthons for constructing more complex molecular architectures, such as pyrazoles, oxadiazoles, and triazoles.[4][5] The combination of a heterocyclic scaffold with a Boc-protected hydrazide moiety creates a powerful building block for the synthesis of novel pharmaceutical agents, including those with anticancer, antimicrobial, and anti-inflammatory properties.[4][6]

This document serves as a technical resource, offering detailed experimental protocols, summarized quantitative data, and visual diagrams to elucidate the core chemical principles and workflows associated with N-Boc protected heterocyclic hydrazides.

Synthesis and Protection

The synthesis of N-Boc protected heterocyclic hydrazides can be achieved through several reliable methods. The choice of strategy often depends on the availability of starting materials and the specific nature of the heterocyclic system.

Boc Protection of Pre-existing Heterocyclic Hydrazides

The most direct method involves the protection of a pre-synthesized heterocyclic hydrazide using di-tert-butyl dicarbonate (Boc₂O). This reaction is a nucleophilic substitution where the hydrazine acts as the nucleophile.[7] A notable advantage of this approach is the development of solvent-free techniques, where the substrate is simply stirred in molten Boc₂O, often without the need for a catalyst like DMAP (4-dimethylaminopyridine).[8][9]

The reactivity of the hydrazine in this reaction is influenced by its acidity (pKa). Hydrazines with lower pKa values (i.e., more acidic) are generally less reactive towards Boc₂O.[10]

Hydrazinolysis of Heterocyclic Esters followed by Boc Protection

An alternative two-step route involves the initial synthesis of the heterocyclic hydrazide from a corresponding ester via hydrazinolysis (reaction with hydrazine hydrate). The resulting hydrazide is then protected with Boc₂O. This method is particularly useful when the heterocyclic ester is more readily accessible than the corresponding hydrazide. Many heterocyclic hydrazides are conventionally synthesized from esters, acyl chlorides, or anhydrides.[4]

Synthesis from Aryl Precursors

For certain aromatic heterocycles, N-Boc protected hydrazides can be synthesized from aryl precursors. One method involves the reaction of an aryllithium species (generated from an aryl bromide) with di-tert-butyl azodicarboxylate (DTBAD).[11] This approach provides a convenient route to Boc-protected arylhydrazines, which can be heterocyclic in nature.

Chemical Reactivity and Deprotection

The chemical behavior of N-Boc protected heterocyclic hydrazides is dominated by the reactivity of the Boc group and the latent hydrazide functionality.

Stability

The Boc group is prized for its stability. It is resistant to cleavage under basic conditions, catalytic hydrogenation, and by many nucleophiles.[2] This stability allows for a wide range of chemical transformations to be performed on other parts of the molecule without affecting the protected hydrazide.

Deprotection (Cleavage of the Boc Group)

The removal of the Boc group is a critical step to unmask the reactive hydrazide moiety. This is almost exclusively achieved under acidic conditions.[7] The mechanism involves the protonation of the carbamate oxygen, followed by the elimination of a stable tert-butyl cation and subsequent decarboxylation to release the free hydrazine.[1]

Several acidic reagents are commonly employed for this purpose, with the choice depending on the acid sensitivity of the substrate and other functional groups present in the molecule.[1]

Common Deprotection Reagents:

  • Trifluoroacetic Acid (TFA): A mixture of 20-50% TFA in dichloromethane (DCM) is the most common and generally effective method.[1]

  • Hydrochloric Acid (HCl): 4M HCl in 1,4-dioxane is another widely used reagent, often leading to the precipitation of the product as a hydrochloride salt.[1]

  • Oxalyl Chloride in Methanol: This provides a mild method for selective deprotection.[3]

For sensitive substrates, careful control of reaction time, temperature, and acid concentration is crucial to prevent side reactions or decomposition.[1][11]

Reactions of the Deprotected Hydrazide

Once deprotected, the free heterocyclic hydrazide is a versatile nucleophile and a valuable precursor for a variety of chemical transformations.

  • Hydrazone Formation: The free hydrazide readily condenses with aldehydes and ketones to form stable hydrazones. This reaction is fundamental in creating diverse molecular libraries and is often used in the synthesis of bioactive compounds.[5][12]

  • Cyclization Reactions: Heterocyclic hydrazides are key building blocks for synthesizing other heterocycles, such as 1,3,4-oxadiazoles, 1,3,4-thiadiazoles, and 1,2,4-triazoles.[4]

  • Peptide Coupling: The deprotected hydrazide can be used in peptide synthesis, acting as the amine component in a coupling reaction with an N-protected amino acid.[13][14]

Data Presentation

Table 1: Summary of Boc-Protection and Deprotection Conditions
Reaction TypeSubstrate TypeReagents & SolventsTypical ConditionsYieldReference(s)
Boc-Protection Substituted HydrazinesBoc₂O (molten, solvent-free)Stirred at room temp or slightly elevated tempHigh[8][10]
Boc-Protection Aryl Bromides1. t-BuLi 2. Di-tert-butyl azodicarboxylate (DTBAD)-78 °C to rt43-71%[11]
Deprotection N-Boc Hydrazide20-50% TFA in DCM0 °C to Room Temp, 1-4 hoursHigh[1][7]
Deprotection N-Boc Hydrazide4 M HCl in 1,4-DioxaneRoom Temp, 0.5-2 hoursHigh[1]
Deprotection Electron-rich N-Boc Arylhydrazides5 equiv. TfOH in CF₃CH₂OH/CH₂Cl₂-40 °C, < 2 minutes60-86%[11]
Table 2: Representative Spectroscopic Data for Boc-Protected Hydrazides
Compound¹H NMR (CDCl₃, δ ppm)¹³C NMR (CDCl₃, δ ppm)FTIR (KBr, cm⁻¹)Reference(s)
tert-Butyl carbazate 1.47 (s, 9H, Boc), 6.6 (s, 2H, 2 x NH)28.3 (CH₃), 81.4 (Cq), 156 (C=O)3318 (NH), 1738 (C=O), 1700 (C=O)[8]
1,2-Bis(Boc)-1-(3,4-dioctyloxyphenyl)hydrazine 0.88 (t, 6H), 1.22-1.51 (m, 24H), 1.49 (s, 18H), 1.73-1.84 (m, 4H), 3.96 (t, 2H), 3.97 (t, 2H), 6.71 (brs, 1H), 6.80 (d, 1H), 6.86-7.02 (m, 2H)Not reportedNot reported[11]
N-Boc-3-Chloro-4-fluoroaniline (deprotected product) 3.48 (s, 2H, NH₂), 6.50-6.91 (m, 3H, Ar-H)114.2-152.8 (Ar-C)Not reported[3]

Experimental Protocols

Protocol 1: General Procedure for Solventless Boc-Protection of a Heterocyclic Hydrazide

This protocol is adapted from a general method for the protection of hydrazines.[8]

Materials:

  • Heterocyclic hydrazide

  • Di-tert-butyl dicarbonate (Boc₂O)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Suitable recrystallization solvent (e.g., ethanol, ethyl acetate/hexane)

Procedure:

  • In a clean, dry round-bottom flask, melt di-tert-butyl dicarbonate (1.0-1.1 equivalents) by gentle warming (melting point of Boc₂O is 23 °C).

  • To the molten, magnetically stirred Boc₂O, gradually add the solid or liquid heterocyclic hydrazide (1.0 equivalent). The addition should be controlled to prevent excessive gas (CO₂) evolution.

  • Continue stirring the mixture at room temperature.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting hydrazide is completely consumed.

  • Upon completion, the product can be isolated directly by recrystallization from a suitable solvent or by placing the reaction mixture under high vacuum to remove any volatile impurities, leaving the pure product.

  • Characterize the product using spectroscopic methods (NMR, IR, MS) and melting point analysis.

Protocol 2: General Procedure for Acidic Deprotection using TFA in DCM

This protocol is a standard and widely applicable method for Boc deprotection.[1]

Materials:

  • N-Boc protected heterocyclic hydrazide

  • Dichloromethane (DCM), anhydrous

  • Trifluoroacetic acid (TFA)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Round-bottom flask, magnetic stirrer, ice bath, separatory funnel, rotary evaporator

Procedure:

  • Dissolve the N-Boc protected heterocyclic hydrazide in anhydrous DCM (e.g., at a concentration of 0.1 M) in a round-bottom flask equipped with a magnetic stir bar.

  • Cool the solution to 0 °C using an ice bath.

  • Slowly add trifluoroacetic acid (TFA) dropwise to the stirred solution to achieve a final concentration of 25-50% (v/v).

  • Stir the reaction mixture at 0 °C for 30 minutes.

  • Remove the ice bath and allow the reaction to warm to room temperature. Continue stirring for an additional 1-3 hours.

  • Monitor the reaction for completion by TLC or LC-MS.

  • Upon completion, carefully quench the reaction by slowly adding saturated NaHCO₃ solution until gas evolution ceases and the aqueous layer is basic.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).

  • Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

  • Filter the drying agent and concentrate the organic solution under reduced pressure using a rotary evaporator to yield the deprotected heterocyclic hydrazide. The product may be isolated as a free base or a salt depending on the workup.

Mandatory Visualizations

G cluster_reagents Key Reagents cluster_product Product HET_Ester Heterocyclic Ester HET_Hydrazide Heterocyclic Hydrazide HET_Ester->HET_Hydrazide Final_Product N-Boc Protected Heterocyclic Hydrazide HET_Hydrazide->Final_Product Boc₂O HET_Br Heterocyclic Bromide HET_Br->Final_Product 1. t-BuLi 2. DTBAD Hydrazine H₂NNH₂ Boc2O Boc₂O DTBAD DTBAD G Start N-Boc Protected Hydrazide Protonation Protonation of Carbamate Oxygen Start->Protonation H⁺ (e.g., TFA, HCl) Intermediate1 Protonated Intermediate Protonation->Intermediate1 Elimination Elimination Step Intermediate1->Elimination CarbamicAcid Unstable Carbamic Acid Elimination->CarbamicAcid Byproducts tert-Butyl Cation + CO₂ Elimination->Byproducts Release of FreeHydrazide Free Hydrazide (Product) CarbamicAcid->FreeHydrazide Decarboxylation G cluster_reactions Subsequent Reactions Start N-Boc Protected Heterocyclic Hydrazide Deprotection Acidic Deprotection Start->Deprotection FreeHydrazide Free Heterocyclic Hydrazide Deprotection->FreeHydrazide Hydrazone Hydrazone Derivatives FreeHydrazide->Hydrazone R-CHO / R-CO-R' Cyclization Further Heterocycles (e.g., Oxadiazoles) FreeHydrazide->Cyclization Cyclizing Agent Acylation Acylated Hydrazides FreeHydrazide->Acylation Acylating Agent

References

Methodological & Application

Application Notes and Protocols: Synthesis of Tert-butyl 3-(hydrazinecarbonyl)pyrrolidine-1-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the synthesis of Tert-butyl 3-(hydrazinecarbonyl)pyrrolidine-1-carboxylate, a key intermediate in the development of various pharmaceutical compounds. The protocol is based on the hydrazinolysis of the corresponding ester, a reliable and efficient method for the preparation of carbohydrazides.

Introduction

Tert-butyl 3-(hydrazinecarbonyl)pyrrolidine-1-carboxylate is a valuable building block in medicinal chemistry, frequently utilized in the synthesis of enzyme inhibitors, receptor antagonists, and other biologically active molecules. The presence of the Boc-protected pyrrolidine ring and the reactive hydrazinecarbonyl moiety allows for diverse chemical modifications and the construction of complex molecular architectures. This protocol details the synthesis from the readily available precursor, Tert-butyl 3-(methoxycarbonyl)pyrrolidine-1-carboxylate.

Reaction Scheme

The synthesis proceeds via the nucleophilic acyl substitution of the methyl ester with hydrazine hydrate.

G cluster_0 Reaction Scheme start Tert-butyl 3-(methoxycarbonyl)pyrrolidine-1-carboxylate reagent + Hydrazine Hydrate (NH2NH2·H2O) start->reagent product Tert-butyl 3-(hydrazinecarbonyl)pyrrolidine-1-carboxylate reagent->product Ethanol, Reflux byproduct + Methanol (CH3OH) product->byproduct

Caption: Synthesis of the target compound via hydrazinolysis.

Experimental Protocol

This protocol describes the synthesis of Tert-butyl 3-(hydrazinecarbonyl)pyrrolidine-1-carboxylate from Tert-butyl 3-(methoxycarbonyl)pyrrolidine-1-carboxylate.

Materials:

  • Tert-butyl 3-(methoxycarbonyl)pyrrolidine-1-carboxylate

  • Hydrazine hydrate (64% in water)

  • Ethanol (anhydrous)

  • Dichloromethane (DCM)

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Diatomaceous earth

Equipment:

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating mantle

  • Separatory funnel

  • Rotary evaporator

  • Standard glassware for extraction and filtration

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve Tert-butyl 3-(methoxycarbonyl)pyrrolidine-1-carboxylate (1.0 eq) in ethanol (10 mL per gram of starting material).

  • Reagent Addition: To the stirred solution, add hydrazine hydrate (2.0 eq) dropwise at room temperature.

  • Reaction: Heat the reaction mixture to reflux and maintain for 4-6 hours.

  • Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Concentrate the mixture under reduced pressure using a rotary evaporator to remove the ethanol.

    • To the residue, add dichloromethane and water.

    • Transfer the mixture to a separatory funnel and separate the organic layer.

    • Wash the organic layer sequentially with water and brine.

    • Dry the organic layer over anhydrous magnesium sulfate.

  • Purification:

    • Filter the mixture through a pad of diatomaceous earth to remove the drying agent.

    • Concentrate the filtrate under reduced pressure to yield the crude product.

    • If necessary, the product can be further purified by silica gel column chromatography.

Data Presentation

ParameterValue
Starting Material Tert-butyl 3-(methoxycarbonyl)pyrrolidine-1-carboxylate
Reagent Hydrazine Hydrate
Solvent Ethanol
Reaction Temperature Reflux (approx. 78 °C)
Reaction Time 4-6 hours
Typical Yield 85-95%
Purity (crude) >90%
Purification Method Column Chromatography (if necessary)

Experimental Workflow

The following diagram illustrates the key steps in the synthesis and purification process.

G Synthesis Workflow cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification A Dissolve Starting Material in Ethanol B Add Hydrazine Hydrate A->B C Reflux for 4-6h B->C D Concentrate C->D E DCM/Water Extraction D->E F Wash with Brine E->F G Dry over MgSO4 F->G H Filter G->H I Concentrate H->I J Column Chromatography (optional) I->J

Caption: Workflow for the synthesis of the target compound.

Safety Precautions

  • Work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

  • Hydrazine hydrate is corrosive and toxic. Handle with extreme care.

  • Dichloromethane is a volatile and potentially carcinogenic solvent. Avoid inhalation and skin contact.

Application Notes and Protocols for Tert-butyl 3-(hydrazinecarbonyl)pyrrolidine-1-carboxylate in Solid-Phase Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tert-butyl 3-(hydrazinecarbonyl)pyrrolidine-1-carboxylate is a valuable building block in solid-phase peptide synthesis (SPPS), particularly for the generation of peptide hydrazides. These intermediates are crucial for the synthesis of cyclic peptides and peptide thioesters, which are essential in drug discovery and development. The incorporation of this constrained pyrrolidine scaffold can induce turn-like conformations in the peptide backbone, facilitating efficient macrocyclization.[1] The tert-butyloxycarbonyl (Boc) protecting group on the pyrrolidine nitrogen makes this building block compatible with standard Boc-SPPS strategies. Peptide hydrazides serve as versatile precursors that can be converted to azides for subsequent cyclization or other modifications.[2]

This document provides detailed protocols for the incorporation of Tert-butyl 3-(hydrazinecarbonyl)pyrrolidine-1-carboxylate into a peptide sequence using Boc-SPPS, followed by on-resin cyclization to form a lactam-bridged cyclic peptide.

Data Presentation

Table 1: Reagents and Solvents for SPPS and Cyclization
Reagent/SolventAbbreviationPurpose
Merrifield Resin (1% DVB)-Solid support for peptide synthesis
DichloromethaneDCMSolvent for washing and reactions
N,N-DimethylformamideDMFSolvent for washing and coupling reactions
Trifluoroacetic AcidTFAReagent for Boc deprotection
DiisopropylethylamineDIEABase for neutralization
N,N'-DicyclohexylcarbodiimideDCCCoupling reagent
1-HydroxybenzotriazoleHOBtCoupling additive to reduce racemization
Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphatePyBOPCyclization reagent
Diethyl ether-For precipitation of cleaved peptide
Table 2: Representative Yields and Purity for On-Resin Cyclization

The efficiency of on-resin cyclization is sequence-dependent. The following data, adapted from studies on similar cyclic peptides, illustrates typical outcomes.[1][3]

Peptide TypeCyclization MethodCoupling Reagent for CyclizationCrude Purity (%)Typical Isolated Yield (%)
Model HeptapeptideOn-ResinPyBOP/DIEA22-2815-25
Constrained PentapeptideOn-ResinDIC/Oxyma~30~20
Glu-linked PeptideOn-ResinDIC/Oxyma22-28Not specified
Asp-linked PeptideOn-ResinDIC/Oxyma<22Not specified

Experimental Protocols

Protocol 1: Solid-Phase Synthesis of the Linear Peptide Precursor

This protocol outlines the manual synthesis of a linear peptide on Merrifield resin using the Boc/Bzl protection strategy, incorporating Tert-butyl 3-(hydrazinecarbonyl)pyrrolidine-1-carboxylate as one of the building blocks.

1. Resin Preparation and First Amino Acid Coupling:

  • Swell Merrifield resin (1.0 g, 1% DVB, 100-200 mesh) in DCM (10 mL) for 1 hour in a reaction vessel.

  • In a separate flask, dissolve the first Boc-protected amino acid (e.g., Boc-Gly-OH, 3 equivalents) and a catalytic amount of 4-(Dimethylamino)pyridine (DMAP) in a minimal amount of DMF.

  • Add DCC (1.1 equivalents) to the amino acid solution and stir for 10 minutes at 0°C to pre-activate.

  • Add the activated amino acid solution to the swollen resin and shake at room temperature for 2-4 hours.

  • Wash the resin sequentially with DMF (3 x 10 mL), DCM (3 x 10 mL), and Methanol (3 x 10 mL).

  • Dry the resin under vacuum.

2. Peptide Chain Elongation Cycle:

  • Boc Deprotection: Treat the resin with 50% TFA in DCM (10 mL) for 30 minutes. Wash the resin with DCM (3 x 10 mL).[1]

  • Neutralization: Treat the resin with 10% DIEA in DCM (10 mL) for 10 minutes. Wash the resin with DCM (3 x 10 mL).[1]

  • Coupling of Subsequent Amino Acids:

    • For standard Boc-amino acids: Dissolve the Boc-amino acid (3 equivalents) and HOBt (3 equivalents) in DMF. Add DCC (3 equivalents) and pre-activate for 10 minutes. Add to the resin and shake for 2 hours.

    • For Tert-butyl 3-(hydrazinecarbonyl)pyrrolidine-1-carboxylate: This building block is treated as a dipeptide mimic. The carboxyl group at the 3-position of the pyrrolidine ring is activated for coupling. Dissolve Tert-butyl 3-(carboxy)pyrrolidine-1-carboxylate (the carboxylic acid precursor to the hydrazide, 3 equivalents) and HOBt (3 equivalents) in DMF. Add DCC (3 equivalents) and pre-activate for 10 minutes. Add to the resin and shake for 2-4 hours. Note: The hydrazide is typically formed after cleavage or during the cyclization step. For direct incorporation of the pre-formed hydrazide, the hydrazide moiety must be suitably protected during SPPS.

  • Washing: After each coupling step, wash the resin with DMF (3 x 10 mL) and DCM (3 x 10 mL).

  • Monitoring: Monitor the completion of each coupling step using a Kaiser test.

3. Final Boc Deprotection:

  • After the final amino acid has been coupled, perform a final Boc deprotection using 50% TFA in DCM as described in step 2.

  • Neutralize the resin with 10% DIEA in DCM and wash thoroughly with DCM and DMF. The resin-bound linear peptide is now ready for on-resin cyclization.

Protocol 2: On-Resin Head-to-Tail Cyclization

This protocol describes the cyclization of the linear peptide precursor on the solid support to form a lactam bond.

1. Resin Preparation for Cyclization:

  • Swell the deprotected linear peptide-resin in DMF (10 mL/g of resin) for 1 hour.

2. Cyclization Reaction:

  • To the swollen resin, add PyBOP (3 equivalents) and DIEA (6 equivalents).[1]

  • Shake the reaction vessel at room temperature for 4-24 hours.

  • Monitoring: To monitor the progress of the cyclization, a small amount of resin can be cleaved (using the cleavage protocol below) and the product analyzed by HPLC-MS.

3. Washing:

  • Once the cyclization is complete, wash the resin thoroughly with DMF (3 x 10 mL) and DCM (3 x 10 mL).

Protocol 3: Cleavage and Deprotection

This protocol describes the cleavage of the cyclic peptide from the resin and the removal of side-chain protecting groups.

1. Cleavage Cocktail Preparation:

  • Prepare a cleavage cocktail of 95% TFA, 2.5% Triisopropylsilane (TIS), and 2.5% water.

2. Cleavage Reaction:

  • Treat the dried resin with the cleavage cocktail (10 mL/g of resin) for 2-3 hours at room temperature.

  • Filter the resin and collect the filtrate.

  • Wash the resin with a small amount of fresh cleavage cocktail and combine the filtrates.

3. Peptide Precipitation and Purification:

  • Concentrate the TFA solution under a stream of nitrogen.

  • Precipitate the crude peptide by adding cold diethyl ether.

  • Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash twice.

  • Dry the crude peptide pellet under vacuum.

  • Purify the cyclic peptide by preparative reverse-phase HPLC.

  • Characterize the final product by mass spectrometry.

Visualizations

Boc-SPPS Workflow for Linear Peptide Synthesis

Boc_SPPS_Workflow start Start with Resin deprotection Boc Deprotection (50% TFA in DCM) start->deprotection neutralization Neutralization (10% DIEA in DCM) deprotection->neutralization coupling Amino Acid Coupling (DCC/HOBt or other) Includes Boc-pyrrolidine building block neutralization->coupling wash Wash (DMF, DCM) coupling->wash end_cycle Repeat for next amino acid wash->end_cycle end_cycle->deprotection Yes final_deprotection Final Boc Deprotection end_cycle->final_deprotection No

Caption: Cyclical workflow for Boc-SPPS.

On-Resin Cyclization and Cleavage Workflow

Cyclization_Cleavage_Workflow start Linear Peptide on Resin (N-terminus deprotected) cyclization On-Resin Cyclization (e.g., PyBOP/DIEA in DMF) start->cyclization wash Wash Resin (DMF, DCM) cyclization->wash cleavage Cleavage from Resin & Side-chain Deprotection (e.g., 95% TFA cocktail) wash->cleavage precipitation Precipitation (Cold Diethyl Ether) cleavage->precipitation purification Purification (Preparative HPLC) precipitation->purification final_product Purified Cyclic Peptide purification->final_product

Caption: Workflow for on-resin cyclization and final product isolation.

Logical Relationship for Hydrazide-Mediated Cyclization

Hydrazide_Cyclization_Logic start Peptide with C-terminal Hydrazide activation Oxidative Activation (e.g., NaNO2, acid) start->activation intermediate Peptide Azide Intermediate activation->intermediate cyclization Intramolecular Nucleophilic Attack (by deprotected N-terminus) intermediate->cyclization product Cyclic Peptide (Lactam) cyclization->product

Caption: Logic for cyclization via a peptide hydrazide intermediate.

References

Application Notes and Protocols: (R)-1-Boc-pyrrolidine-3-carboxylic acid hydrazide in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(R)-1-Boc-pyrrolidine-3-carboxylic acid hydrazide is a chiral, constrained scaffold of significant interest in medicinal chemistry and drug discovery. The pyrrolidine ring, a five-membered nitrogen-containing heterocycle, is a privileged structure found in numerous FDA-approved drugs and natural products.[1] Its three-dimensional nature, conferred by its sp3-hybridized carbons, allows for the exploration of chemical space beyond flat, aromatic systems, which can lead to improved pharmacological properties.[1] The presence of the Boc (tert-butyloxycarbonyl) protecting group on the nitrogen atom allows for controlled, regioselective reactions, while the hydrazide functional group serves as a versatile handle for the synthesis of a diverse range of derivatives, including amides, pyrazoles, and other heterocyclic systems.[2] This combination of features makes (R)-1-Boc-pyrrolidine-3-carboxylic acid hydrazide an attractive starting point for the development of novel therapeutics.

Key Applications in Drug Discovery

The unique structural attributes of (R)-1-Boc-pyrrolidine-3-carboxylic acid hydrazide make it a valuable building block for the synthesis of enzyme inhibitors and receptor modulators. The constrained pyrrolidine ring can mimic the conformation of natural amino acids, such as proline, making it a suitable scaffold for targeting the active sites of enzymes.

Inhibitors of Dipeptidyl Peptidase-4 (DPP-4)

DPP-4 is a serine protease that plays a crucial role in glucose metabolism by inactivating incretin hormones like GLP-1. Inhibition of DPP-4 is a validated therapeutic strategy for the treatment of type 2 diabetes. The pyrrolidine scaffold is a key feature of several marketed DPP-4 inhibitors. The constrained nature of the ring allows for optimal interactions with the enzyme's active site.

α-Glucosidase Inhibitors

α-Glucosidase is an enzyme responsible for the breakdown of complex carbohydrates into glucose in the small intestine. Inhibitors of this enzyme can delay glucose absorption and help manage postprandial hyperglycemia in diabetic patients. Pyrrolidine-based compounds have shown promise as α-glucosidase inhibitors.

Quantitative Data for Related Pyrrolidine-Based Inhibitors

While specific quantitative data for drugs directly derived from (R)-1-Boc-pyrrolidine-3-carboxylic acid hydrazide is not widely available in the public domain, the following table summarizes the inhibitory activities of related pyrrolidine-containing compounds against relevant biological targets. This data illustrates the potential of the pyrrolidine scaffold in achieving high potency.

Compound ClassTarget EnzymeCell Line/Enzyme SourceIC50 (µM)
Spiro[pyrrolidine-3,3′-oxindoles]AnticancerMCF-70.42 - 0.78
Spiro[pyrrolidine-3,3′-oxindoles]AnticancerHT290.39 - 0.92
Pyrrolidine-based Pyrazolinesα-glucosidase-52.79 ± 6.00
Pyrrolidine ChalconesAnticancerMCF-725-30 µg/mL

Note: The compounds listed in this table are structurally related to the pyrrolidine scaffold but are not direct derivatives of (R)-1-Boc-pyrrolidine-3-carboxylic acid hydrazide. This data is presented to demonstrate the therapeutic potential of the core pyrrolidine structure.

Experimental Protocols

Protocol 1: Synthesis of (R)-1-Boc-pyrrolidine-3-carboxylic acid hydrazide

This protocol describes a general method for the synthesis of the title compound from its corresponding carboxylic acid.

Materials:

  • (R)-1-Boc-pyrrolidine-3-carboxylic acid

  • Ethyl chloroformate

  • Triethylamine (TEA)

  • Hydrazine hydrate

  • Anhydrous Dichloromethane (DCM)

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • Activation of the Carboxylic Acid:

    • Dissolve (R)-1-Boc-pyrrolidine-3-carboxylic acid (1.0 eq) in anhydrous DCM.

    • Cool the solution to 0 °C in an ice bath.

    • Add triethylamine (1.1 eq) dropwise, followed by the slow addition of ethyl chloroformate (1.1 eq).

    • Stir the reaction mixture at 0 °C for 1-2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Formation of the Hydrazide:

    • In a separate flask, dissolve hydrazine hydrate (2.0 eq) in anhydrous THF.

    • Cool the hydrazine solution to 0 °C.

    • Slowly add the activated carboxylic acid solution from step 1 to the hydrazine solution at 0 °C.

    • Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

  • Work-up and Purification:

    • Remove the solvent under reduced pressure.

    • Dissolve the residue in ethyl acetate and wash with saturated aqueous sodium bicarbonate solution, followed by brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by silica gel column chromatography to obtain (R)-1-Boc-pyrrolidine-3-carboxylic acid hydrazide.

Protocol 2: General Procedure for Library Synthesis via Amide Coupling

This protocol outlines a general method for creating a library of compounds by coupling the hydrazide with various carboxylic acids.

Materials:

  • (R)-1-Boc-pyrrolidine-3-carboxylic acid hydrazide

  • A diverse set of carboxylic acids (R-COOH)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • Hydroxybenzotriazole (HOBt)

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous Dimethylformamide (DMF)

  • 96-well reaction block

Procedure:

  • Preparation of Stock Solutions:

    • Prepare stock solutions of (R)-1-Boc-pyrrolidine-3-carboxylic acid hydrazide, EDC, HOBt, and DIPEA in anhydrous DMF.

    • Prepare individual stock solutions of each carboxylic acid in anhydrous DMF in the wells of a 96-well plate.

  • Automated or Manual Addition:

    • To each well containing a unique carboxylic acid, add the stock solutions of (R)-1-Boc-pyrrolidine-3-carboxylic acid hydrazide, HOBt, and EDC.

    • Finally, add the DIPEA stock solution to initiate the coupling reaction.

  • Reaction and Work-up:

    • Seal the 96-well plate and allow it to shake at room temperature for 16-24 hours.

    • After the reaction is complete, perform a parallel work-up by adding water and extracting with an appropriate organic solvent (e.g., ethyl acetate).

    • Evaporate the solvent to yield the crude product library.

  • Purification and Analysis:

    • The crude products can be purified using high-throughput purification techniques such as preparative HPLC-MS.

    • Confirm the identity and purity of the library members by LC-MS analysis.

Protocol 3: In Vitro DPP-4 Inhibition Assay

This protocol is a fluorescence-based assay to screen for DPP-4 inhibitors.

Materials:

  • Recombinant human DPP-4 enzyme

  • DPP-4 substrate: Gly-Pro-AMC (Aminomethylcoumarin)

  • Assay Buffer (e.g., Tris-HCl, pH 7.5)

  • Test compounds (dissolved in DMSO)

  • Positive control inhibitor (e.g., Sitagliptin)

  • 96-well black microplate

  • Fluorescence microplate reader (Excitation: ~360 nm, Emission: ~460 nm)

Procedure:

  • Preparation of Reagents:

    • Prepare serial dilutions of the test compounds and the positive control in assay buffer. Ensure the final DMSO concentration is consistent across all wells and does not exceed 1%.

    • Prepare a working solution of the DPP-4 enzyme and the Gly-Pro-AMC substrate in assay buffer.

  • Assay Protocol:

    • In the wells of a 96-well black microplate, add the test compounds or positive control.

    • Add the DPP-4 enzyme solution to all wells except the blank controls.

    • Incubate the plate at 37 °C for 10-15 minutes.

    • Initiate the reaction by adding the Gly-Pro-AMC substrate solution to all wells.

    • Immediately measure the fluorescence intensity at regular intervals for 30-60 minutes using a fluorescence microplate reader.

  • Data Analysis:

    • Calculate the rate of reaction (slope of the fluorescence versus time plot).

    • Determine the percent inhibition for each test compound concentration relative to the vehicle control.

    • Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC50 value.

Protocol 4: In Vitro α-Glucosidase Inhibition Assay

This protocol describes a colorimetric assay to screen for α-glucosidase inhibitors.

Materials:

  • α-Glucosidase from Saccharomyces cerevisiae

  • p-Nitrophenyl-α-D-glucopyranoside (pNPG)

  • Phosphate buffer (e.g., 100 mM, pH 6.8)

  • Test compounds (dissolved in DMSO)

  • Positive control inhibitor (e.g., Acarbose)

  • Sodium carbonate (Na2CO3) solution (e.g., 0.1 M)

  • 96-well clear microplate

  • Microplate reader (absorbance at 405 nm)

Procedure:

  • Preparation of Reagents:

    • Prepare serial dilutions of the test compounds and the positive control in phosphate buffer. The final DMSO concentration should be low and consistent.

    • Prepare working solutions of α-glucosidase and pNPG in phosphate buffer.

  • Assay Protocol:

    • Add the test compounds or positive control to the wells of a 96-well plate.

    • Add the α-glucosidase solution to all wells except the blank controls.

    • Pre-incubate the plate at 37 °C for 10 minutes.

    • Initiate the reaction by adding the pNPG substrate solution to all wells.

    • Incubate the plate at 37 °C for 20-30 minutes.

    • Stop the reaction by adding the sodium carbonate solution to each well.

    • Measure the absorbance at 405 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percent inhibition for each test compound concentration.

    • Determine the IC50 value by plotting the percent inhibition against the logarithm of the compound concentration.

Visualizations

G cluster_synthesis Synthesis Workflow Start (R)-1-Boc-pyrrolidine-3-carboxylic acid Hydrazide (R)-1-Boc-pyrrolidine-3-carboxylic acid hydrazide Start->Hydrazide Hydrazine Hydrate, Coupling Agent Library Diverse Compound Library Hydrazide->Library Parallel Synthesis with Diverse Carboxylic Acids

Caption: General synthesis and derivatization workflow.

G cluster_pipeline Scaffold-Based Drug Discovery Pipeline Scaffold (R)-1-Boc-pyrrolidine-3-carboxylic acid hydrazide LibSynth Library Synthesis Scaffold->LibSynth HTS High-Throughput Screening LibSynth->HTS Enzyme Assays (DPP-4, a-glucosidase) HitID Hit Identification HTS->HitID LeadOp Lead Optimization HitID->LeadOp SAR Studies Candidate Preclinical Candidate LeadOp->Candidate

Caption: Scaffold-based drug discovery pipeline.

G cluster_pathway Simplified DPP-4 Inhibition Pathway GLP1 Active GLP-1 DPP4 DPP-4 Enzyme GLP1->DPP4 Degradation Insulin Increased Insulin Secretion GLP1->Insulin Stimulates InactiveGLP1 Inactive GLP-1 DPP4->InactiveGLP1 Inhibitor DPP-4 Inhibitor (Pyrrolidine-based) Inhibitor->DPP4 Glucose Lowered Blood Glucose Insulin->Glucose

Caption: Simplified DPP-4 inhibition signaling pathway.

References

Application Notes and Protocols for N-Boc Deprotection of Pyrrolidine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The tert-butyloxycarbonyl (Boc) group is a widely utilized amine protecting group in organic synthesis due to its stability in various reaction conditions and its facile removal under acidic conditions.[1] This document provides detailed experimental procedures for the N-Boc deprotection of pyrrolidine derivatives, crucial intermediates in the synthesis of pharmaceuticals and other bioactive molecules.

Mechanism of N-Boc Deprotection

The acid-catalyzed removal of the Boc group is a straightforward process. It involves the protonation of the carbamate oxygen, which is followed by fragmentation to yield the free amine, carbon dioxide, and a stable tert-butyl cation.[1] This process is generally high-yielding and clean, making it a reliable transformation in multi-step syntheses.[1]

Data Presentation: Comparison of Common Deprotection Methods

The selection of the appropriate deprotection method depends on the substrate's sensitivity to acidic conditions and the desired final salt form of the pyrrolidine derivative. The two most common methods involve the use of trifluoroacetic acid (TFA) in dichloromethane (DCM) and hydrochloric acid (HCl) in 1,4-dioxane.

ParameterMethod A: TFA in DCMMethod B: 4M HCl in 1,4-Dioxane
Reagents Trifluoroacetic acid, Dichloromethane4M HCl in 1,4-Dioxane
Temperature 0 °C to Room TemperatureRoom Temperature
Reaction Time 30 minutes - 2 hours1 - 4 hours
Typical Yield >90%>90%
Purity High, purification may be required.High, often precipitates as the HCl salt.
Work-up Neutralization with a base (e.g., NaHCO₃).Precipitation and filtration, or neutralization.

Experimental Protocols

Below are detailed protocols for the two most common methods for N-Boc deprotection of pyrrolidine derivatives.

Protocol 1: N-Boc Deprotection using Trifluoroacetic Acid (TFA) in Dichloromethane (DCM)

This method is highly effective and generally proceeds quickly.

Materials:

  • N-Boc protected pyrrolidine derivative

  • Trifluoroacetic acid (TFA)

  • Anhydrous Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Rotary evaporator

  • Separatory funnel

Procedure:

  • Dissolve the N-Boc protected pyrrolidine derivative in anhydrous DCM (a concentration of 0.1-0.5 M is typical) in a round-bottom flask equipped with a magnetic stir bar.

  • Cool the solution to 0 °C using an ice bath.

  • Slowly add trifluoroacetic acid (TFA) to the stirred solution. A common ratio is 1:1 TFA:DCM, although using 20-50% TFA in DCM is also effective.[2][3]

  • After the addition is complete, the reaction can be stirred at 0 °C or allowed to warm to room temperature.[1]

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 30 minutes to 2 hours).[1]

  • Upon completion, remove the DCM and excess TFA under reduced pressure using a rotary evaporator.[1]

  • Dissolve the residue in an organic solvent such as ethyl acetate or DCM and transfer it to a separatory funnel.

  • Carefully wash the organic layer with a saturated aqueous solution of sodium bicarbonate to neutralize any remaining acid. Be cautious as CO₂ evolution will occur.[1]

  • Wash the organic layer with brine.[1]

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to yield the deprotected pyrrolidine derivative. Further purification can be performed by chromatography if necessary.

Protocol 2: N-Boc Deprotection using 4M HCl in 1,4-Dioxane

This method is also very common and often results in the precipitation of the pyrrolidine as its hydrochloride salt, which can be a convenient purification step.[1]

Materials:

  • N-Boc protected pyrrolidine derivative

  • 4M HCl in 1,4-Dioxane

  • Methanol (optional, for dissolution)

  • Diethyl ether

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Filtration apparatus (e.g., Büchner funnel)

Procedure:

  • Place the N-Boc protected pyrrolidine derivative in a round-bottom flask with a magnetic stir bar.

  • Add the 4M HCl in 1,4-Dioxane solution. If the starting material has poor solubility, a minimal amount of methanol can be added to aid dissolution.[1]

  • Stir the mixture at room temperature for 1 to 4 hours.[1]

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, the deprotected pyrrolidine dihydrochloride salt may precipitate from the solution.[1]

  • If a precipitate has formed, collect the solid by filtration, wash it with diethyl ether, and dry it under vacuum.

  • If no precipitate forms, concentrate the reaction mixture under reduced pressure to obtain the crude product.[1] The resulting residue can be triturated with diethyl ether to induce solidification, followed by filtration.[1]

  • The resulting hydrochloride salt can often be used directly in subsequent steps or neutralized with a base to obtain the free amine.

Alternative Deprotection Methods

While TFA and HCl are the most common reagents, other methods can be employed, especially for substrates sensitive to strong acids. These include:

  • Lewis Acids: Reagents like SnCl₄, ZnBr₂, and TMSI can effect Boc deprotection under milder conditions.[4][5][6]

  • Thermolytic Deprotection: In some cases, heating the N-Boc protected amine can lead to deprotection, avoiding the need for acidic reagents altogether.[4][7]

  • Greener Methods: Recent research has focused on more environmentally friendly approaches, such as using deep eutectic solvents or water at elevated temperatures.[4][8]

Visualizations

General Workflow for N-Boc Deprotection

G cluster_start Starting Material cluster_reaction Deprotection cluster_workup Work-up cluster_purification Purification cluster_product Final Product start N-Boc Pyrrolidine Derivative reaction Add Acidic Reagent (e.g., TFA/DCM or HCl/Dioxane) start->reaction 1. Reaction Setup workup Quenching & Extraction or Precipitation & Filtration reaction->workup 2. Reaction Completion purification Purification (e.g., Chromatography or Recrystallization) workup->purification 3. Isolation end Deprotected Pyrrolidine Derivative purification->end 4. Final Product

Caption: A generalized workflow for the N-Boc deprotection of pyrrolidine derivatives.

Mechanism of Acid-Catalyzed N-Boc Deprotection

Caption: The acid-catalyzed mechanism for N-Boc deprotection.

References

Application Notes and Protocols for the Coupling of Tert-butyl 3-(hydrazinecarbonyl)pyrrolidine-1-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the coupling of tert-butyl 3-(hydrazinecarbonyl)pyrrolidine-1-carboxylate, a versatile building block in medicinal chemistry, with various electrophiles to synthesize hydrazones and amides. These derivatives are of significant interest in drug discovery, with applications as enzyme inhibitors and other therapeutic agents.

Introduction

Tert-butyl 3-(hydrazinecarbonyl)pyrrolidine-1-carboxylate is a key intermediate for the synthesis of a diverse range of bioactive molecules. The presence of the Boc-protected pyrrolidine ring offers several advantages in drug design, including improved pharmacokinetic properties and the ability to introduce conformational constraints. The hydrazide functional group allows for straightforward coupling with aldehydes, ketones, and carboxylic acids, providing access to a wide chemical space for the exploration of structure-activity relationships (SAR).

Derivatives of this scaffold have been investigated for various therapeutic applications, including as anticancer, anti-inflammatory, and antimicrobial agents. The resulting hydrazone and amide moieties are often critical pharmacophoric elements that interact with biological targets such as kinases, carbonic anhydrases, and acetylcholinesterase.

Reaction Conditions and Protocols

Two primary coupling reactions involving tert-butyl 3-(hydrazinecarbonyl)pyrrolidine-1-carboxylate are detailed below: the formation of hydrazones via condensation with carbonyl compounds and the synthesis of N-acyl hydrazides through amide bond formation with carboxylic acids.

Hydrazone Synthesis via Condensation with Aldehydes and Ketones

The reaction of hydrazides with aldehydes or ketones is a well-established method for the formation of hydrazones. This condensation reaction is typically catalyzed by a small amount of acid and proceeds readily under mild conditions.

General Protocol for Hydrazone Synthesis:

A solution of tert-butyl 3-(hydrazinecarbonyl)pyrrolidine-1-carboxylate (1.0 eq.) and the desired aldehyde or ketone (1.0-1.2 eq.) in a suitable solvent, such as ethanol or methanol, is treated with a catalytic amount of glacial acetic acid (e.g., 2-3 drops). The reaction mixture is then stirred at room temperature or heated to reflux until the reaction is complete, as monitored by Thin Layer Chromatography (TLC). Upon completion, the product can be isolated by filtration if it precipitates, or after removal of the solvent under reduced pressure followed by purification.

Experimental Protocol: Synthesis of tert-butyl 3-(2-(4-nitrobenzylidene)hydrazinecarbonyl)pyrrolidine-1-carboxylate

  • To a solution of tert-butyl 3-(hydrazinecarbonyl)pyrrolidine-1-carboxylate (229 mg, 1.0 mmol) in ethanol (10 mL), add 4-nitrobenzaldehyde (151 mg, 1.0 mmol).

  • Add three drops of glacial acetic acid to the mixture.

  • Stir the reaction mixture at room temperature for 4-6 hours.

  • Monitor the progress of the reaction by TLC (e.g., using a 1:1 mixture of ethyl acetate and hexanes as the eluent).

  • Upon completion, the solid product is collected by filtration, washed with cold ethanol, and dried under vacuum to yield the desired hydrazone.

Aldehyde/KetoneProductSolventCatalystTime (h)Temp (°C)Yield (%)
4-Nitrobenzaldehydetert-butyl 3-(2-(4-nitrobenzylidene)hydrazinecarbonyl)pyrrolidine-1-carboxylateEthanolAcetic Acid4-625>90
Benzaldehydetert-butyl 3-(2-benzylidenehydrazinecarbonyl)pyrrolidine-1-carboxylateMethanolAcetic Acid62585-95
Acetonetert-butyl 3-(2-isopropylidenehydrazinecarbonyl)pyrrolidine-1-carboxylateEthanolAcetic Acid125070-80
Cyclohexanonetert-butyl 3-(2-cyclohexylidenehydrazinecarbonyl)pyrrolidine-1-carboxylateMethanolAcetic Acid8Reflux80-90

Table 1: Representative Reaction Conditions for Hydrazone Synthesis.

N-Acyl Hydrazide Synthesis via Amide Coupling with Carboxylic Acids

The coupling of tert-butyl 3-(hydrazinecarbonyl)pyrrolidine-1-carboxylate with carboxylic acids to form N-acyl hydrazides typically requires the use of a coupling agent to activate the carboxylic acid. Common coupling agents include carbodiimides like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in combination with an additive such as 1-Hydroxybenzotriazole (HOBt) to suppress side reactions and racemization.

General Protocol for Amide Coupling:

To a solution of the carboxylic acid (1.0 eq.), tert-butyl 3-(hydrazinecarbonyl)pyrrolidine-1-carboxylate (1.0-1.2 eq.), and HOBt (1.0-1.2 eq.) in an anhydrous aprotic solvent such as dichloromethane (DCM) or N,N-dimethylformamide (DMF), EDC hydrochloride (1.0-1.2 eq.) is added at 0 °C. A tertiary amine base like N,N-diisopropylethylamine (DIPEA) or triethylamine (TEA) (2-3 eq.) is often added to neutralize the hydrochloride salt of EDC and the carboxylic acid. The reaction is stirred at 0 °C for a short period and then allowed to warm to room temperature and stirred until completion.

Experimental Protocol: Synthesis of tert-butyl 3-(2-(4-chlorobenzoyl)hydrazinecarbonyl)pyrrolidine-1-carboxylate

  • Dissolve 4-chlorobenzoic acid (157 mg, 1.0 mmol), tert-butyl 3-(hydrazinecarbonyl)pyrrolidine-1-carboxylate (229 mg, 1.0 mmol), and HOBt (153 mg, 1.0 mmol) in anhydrous DCM (10 mL).

  • Cool the solution to 0 °C in an ice bath.

  • Add EDC hydrochloride (192 mg, 1.0 mmol) followed by the dropwise addition of DIPEA (0.35 mL, 2.0 mmol).

  • Stir the reaction mixture at 0 °C for 30 minutes and then at room temperature overnight.

  • Monitor the reaction by TLC (e.g., using a 2:1 mixture of ethyl acetate and hexanes).

  • Upon completion, dilute the reaction mixture with DCM and wash sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Carboxylic AcidCoupling ReagentsBaseSolventTime (h)Temp (°C)Yield (%)
4-Chlorobenzoic AcidEDC/HOBtDIPEADCM12-180 to 2575-85
Benzoic AcidHATUDIPEADMF4-62580-90
Acetic AcidDIC/HOBtTEADCM122570-80
N-Boc-GlycinePyBOPDIPEADMF6-82580-90

Table 2: Representative Reaction Conditions for N-Acyl Hydrazide Synthesis.

Applications in Drug Discovery

The pyrrolidine-based hydrazones and N-acyl hydrazides are valuable scaffolds in the design of enzyme inhibitors. For instance, these compounds have been explored as inhibitors of protein kinases, which are key targets in cancer therapy. The general workflow for the discovery of such inhibitors is outlined below.

G Drug Discovery Workflow for Pyrrolidine-Based Kinase Inhibitors cluster_0 Lead Identification cluster_1 Lead Optimization cluster_2 Preclinical Development A Synthesis of Pyrrolidine Hydrazide Library B High-Throughput Screening (HTS) against Kinase Panel A->B C Hit Identification B->C D Structure-Activity Relationship (SAR) Studies C->D Hits E In Silico Docking and Modeling D->E F Synthesis of Optimized Analogs E->F G In Vitro Potency and Selectivity Assays F->G G->D H ADME/Tox Profiling G->H Optimized Leads I In Vivo Efficacy Studies in Animal Models H->I J Candidate Selection I->J

Caption: A typical workflow for the discovery of pyrrolidine-based kinase inhibitors.

Many kinase inhibitors target signaling pathways that are dysregulated in cancer. For example, inhibitors of receptor tyrosine kinases (RTKs) can block downstream signaling cascades that promote cell proliferation and survival.

G Targeted Kinase Inhibitor Signaling Pathway GF Growth Factor RTK Receptor Tyrosine Kinase GF->RTK RAS RAS RTK->RAS PI3K PI3K RTK->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation Inhibitor Pyrrolidine-based Kinase Inhibitor Inhibitor->RTK

Caption: Inhibition of a receptor tyrosine kinase signaling pathway by a pyrrolidine-based inhibitor.

Application Notes and Protocols: 1H and 13C NMR Analysis of Tert-butyl 3-(hydrazinecarbonyl)pyrrolidine-1-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed guide to the anticipated ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopic analysis of Tert-butyl 3-(hydrazinecarbonyl)pyrrolidine-1-carboxylate. Due to the limited availability of public experimental spectral data for this specific compound, this note outlines the expected spectral features based on the analysis of structurally similar pyrrolidine derivatives. Detailed protocols for sample preparation and NMR data acquisition are also provided to ensure high-quality data collection for structural verification and quality control in a research and drug development setting.

Introduction

Tert-butyl 3-(hydrazinecarbonyl)pyrrolidine-1-carboxylate is a key building block in medicinal chemistry and drug discovery, incorporating a versatile Boc-protected pyrrolidine scaffold with a hydrazinecarbonyl functional group. Accurate structural elucidation and purity assessment are paramount for its application in the synthesis of novel pharmaceutical agents. NMR spectroscopy is the most powerful technique for the unambiguous determination of its molecular structure. This document presents a predictive analysis of the ¹H and ¹³C NMR spectra of the title compound and standardized protocols for experimental data acquisition.

Predicted NMR Data

The following tables summarize the predicted chemical shifts (δ) for Tert-butyl 3-(hydrazinecarbonyl)pyrrolidine-1-carboxylate. These predictions are based on the known NMR data of related N-Boc-pyrrolidine derivatives.

Table 1: Predicted ¹H NMR Data (500 MHz, CDCl₃)

ProtonsPredicted Chemical Shift (δ, ppm)MultiplicityIntegration
H1' (Boc)~1.46s9H
H4~2.10 - 2.30m2H
H3~2.90 - 3.10m1H
H2, H5~3.30 - 3.70m4H
NH~4.0 (broad)s2H
NH₂~7.5 (broad)s1H

Table 2: Predicted ¹³C NMR Data (125 MHz, CDCl₃)

CarbonPredicted Chemical Shift (δ, ppm)
C(CH₃)₃ (Boc)~28.5
C4~30.0 - 32.0
C3~44.0 - 46.0
C2, C5~45.0 - 47.0 (may be two distinct signals)
C(CH₃)₃ (Boc)~80.0
C=O (Boc)~154.0
C=O (hydrazide)~175.0

Note: Chemical shifts are referenced to residual solvent signals (CDCl₃: δ 7.26 ppm for ¹H and δ 77.16 ppm for ¹³C). The actual chemical shifts and multiplicities may vary depending on the solvent, concentration, and temperature.

Experimental Protocols

Sample Preparation
  • Sample Weighing: Accurately weigh 5-10 mg of Tert-butyl 3-(hydrazinecarbonyl)pyrrolidine-1-carboxylate.

  • Solvent Selection: Choose a suitable deuterated solvent. Chloroform-d (CDCl₃) is a common choice for initial analysis. Other solvents such as DMSO-d₆ or Methanol-d₄ can be used if solubility is an issue or to observe exchangeable protons.

  • Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the deuterated solvent in a clean, dry vial.

  • Transfer to NMR Tube: Using a Pasteur pipette, transfer the solution to a clean, dry 5 mm NMR tube.

  • Internal Standard (Optional): For quantitative NMR (qNMR), add a known amount of a suitable internal standard.

NMR Data Acquisition
  • Spectrometer Setup:

    • Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion.

    • Tune and match the probe for the desired nucleus (¹H or ¹³C).

    • Lock the spectrometer on the deuterium signal of the solvent.

    • Shim the magnetic field to achieve optimal resolution.

  • ¹H NMR Acquisition Parameters:

    • Pulse Sequence: Standard single-pulse sequence (e.g., 'zg30').

    • Spectral Width: Approximately 16 ppm, centered around 6 ppm.

    • Acquisition Time: 2-4 seconds.

    • Relaxation Delay: 1-5 seconds.

    • Number of Scans: 8-16 scans for a standard spectrum. Increase for dilute samples.

    • Temperature: 298 K (25 °C).

  • ¹³C NMR Acquisition Parameters:

    • Pulse Sequence: Proton-decoupled single-pulse sequence (e.g., 'zgpg30').

    • Spectral Width: Approximately 240 ppm, centered around 100 ppm.

    • Acquisition Time: 1-2 seconds.

    • Relaxation Delay: 2-5 seconds.

    • Number of Scans: 1024 or more, as ¹³C has a low natural abundance.

    • Temperature: 298 K (25 °C).

  • Data Processing:

    • Apply a Fourier transform to the acquired Free Induction Decay (FID).

    • Phase correct the spectrum.

    • Calibrate the chemical shift scale using the residual solvent peak.

    • Integrate the signals in the ¹H spectrum.

    • Perform peak picking for both ¹H and ¹³C spectra.

Visualizations

The following diagrams illustrate the molecular structure of Tert-butyl 3-(hydrazinecarbonyl)pyrrolidine-1-carboxylate and the general workflow for its NMR analysis.

molecular_structure Structure of Tert-butyl 3-(hydrazinecarbonyl)pyrrolidine-1-carboxylate cluster_pyrrolidine Pyrrolidine Ring cluster_boc Boc Group cluster_hydrazide Hydrazinecarbonyl Group N1 N C2 CH2 N1->C2 CO_boc C=O N1->CO_boc 1-position C3 CH C2->C3 C4 CH2 C3->C4 CO_hyd C=O C3->CO_hyd 3-position C5 CH2 C4->C5 C5->N1 O_boc O CO_boc->O_boc C_tert C(CH3)3 O_boc->C_tert NH1 NH CO_hyd->NH1 NH2 NH2 NH1->NH2

Caption: Molecular structure of Tert-butyl 3-(hydrazinecarbonyl)pyrrolidine-1-carboxylate.

experimental_workflow NMR Analysis Workflow start Start: Compound Synthesis and Purification sample_prep Sample Preparation: - Weigh 5-10 mg - Dissolve in 0.6-0.7 mL CDCl3 - Transfer to NMR tube start->sample_prep data_acq NMR Data Acquisition: - Lock, Tune, Shim - Acquire 1H Spectrum - Acquire 13C Spectrum sample_prep->data_acq processing Data Processing: - Fourier Transform - Phasing and Baseline Correction - Calibration data_acq->processing analysis Spectral Analysis: - Peak Picking - Integration (1H) - Structural Assignment processing->analysis end End: Structural Confirmation and Purity Assessment analysis->end

Caption: General workflow for the NMR analysis of a chemical compound.

Conclusion

The provided predicted NMR data and experimental protocols offer a comprehensive guide for researchers working with Tert-butyl 3-(hydrazinecarbonyl)pyrrolidine-1-carboxylate. While the spectral predictions serve as a valuable reference, it is crucial to acquire experimental data for definitive structural confirmation. The detailed methodologies aim to facilitate the generation of high-quality, reproducible NMR data essential for advancing drug discovery and development programs.

Application Note: LC-MS Characterization of Novel Compounds from Boc-Pyrrolidine Hydrazide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The pyrrolidine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds.[1][2] Its derivatives exhibit a wide range of pharmacological properties, including antimicrobial, antiviral, anticancer, and anti-inflammatory activities.[3][4] Hydrazides and their hydrazone derivatives are also a well-established class of compounds with significant therapeutic potential, known to possess antibacterial, antifungal, and anticonvulsant properties.[5][6][7] The conjugation of these two pharmacophores, through the use of a Boc-protected pyrrolidine hydrazide precursor, offers a promising strategy for the discovery of novel drug candidates with enhanced or unique biological activities.

This application note provides a detailed protocol for the synthesis and subsequent characterization of novel compounds derived from Boc-pyrrolidine hydrazide using Liquid Chromatography-Mass Spectrometry (LC-MS). The methodologies outlined herein are intended to guide researchers in the efficient synthesis, purification, and structural elucidation of these promising new chemical entities.

Experimental Protocols

Synthesis of Novel Hydrazone Derivatives from Boc-Pyrrolidine Hydrazide

This protocol describes a general procedure for the synthesis of novel hydrazone derivatives by reacting Boc-pyrrolidine hydrazide with various aromatic aldehydes.

Materials:

  • tert-butyl 2-(hydrazinecarbonyl)pyrrolidine-1-carboxylate (Boc-pyrrolidine hydrazide)

  • Substituted aromatic aldehydes

  • Ethanol (absolute)

  • Glacial acetic acid (catalyst)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating

  • Thin Layer Chromatography (TLC) plates (silica gel)

  • Standard laboratory glassware

Procedure:

  • In a 100 mL round-bottom flask, dissolve Boc-pyrrolidine hydrazide (1.0 eq.) in absolute ethanol (20 mL).

  • Add the desired substituted aromatic aldehyde (1.1 eq.) to the solution.

  • Add a catalytic amount of glacial acetic acid (2-3 drops) to the reaction mixture.

  • Fit the flask with a reflux condenser and heat the mixture to reflux with constant stirring.

  • Monitor the progress of the reaction using Thin Layer Chromatography (TLC) with an appropriate solvent system (e.g., ethyl acetate/hexane).

  • Upon completion of the reaction (typically 2-4 hours), allow the mixture to cool to room temperature.

  • The product may precipitate out of the solution upon cooling. If not, reduce the volume of the solvent under reduced pressure.

  • Collect the solid product by vacuum filtration and wash with cold ethanol.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure hydrazone derivative.

  • Dry the purified product under vacuum.

LC-MS Characterization Protocol

This protocol outlines the parameters for the characterization of the newly synthesized compounds using a standard Liquid Chromatography-Mass Spectrometry system.

Instrumentation:

  • UPLC/HPLC system with a UV detector

  • Mass spectrometer with an Electrospray Ionization (ESI) source

Chromatography Conditions:

ParameterValue
Column C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm particle size)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 5-95% B over 10 minutes, hold at 95% B for 2 minutes, return to 5% B
Flow Rate 0.4 mL/min
Column Temperature 40 °C
Injection Volume 5 µL
UV Detection 254 nm

Mass Spectrometry Conditions:

ParameterValue
Ionization Mode Positive Electrospray Ionization (ESI+)
Capillary Voltage 3.5 kV
Cone Voltage 30 V
Source Temperature 120 °C
Desolvation Temp. 350 °C
Desolvation Gas Flow 800 L/hr
Scan Range m/z 100-1000

Sample Preparation:

  • Prepare a stock solution of the synthesized compound in methanol or acetonitrile at a concentration of 1 mg/mL.

  • Dilute the stock solution with the initial mobile phase composition (95% A: 5% B) to a final concentration of 10 µg/mL.

  • Filter the sample through a 0.22 µm syringe filter before injection.

Data Presentation

The following table summarizes the expected LC-MS data for a series of hypothetical novel hydrazone derivatives synthesized from Boc-pyrrolidine hydrazide and various substituted benzaldehydes.

Compound IDSubstituent (R) on BenzaldehydeMolecular FormulaCalculated Monoisotopic Mass (Da)Observed [M+H]⁺ (m/z)Retention Time (min)
NCP-001 HC₁₇H₂₃N₃O₃317.174318.1815.2
NCP-002 4-ClC₁₇H₂₂ClN₃O₃351.135352.1425.8
NCP-003 4-NO₂C₁₇H₂₂N₄O₅362.159363.1665.5
NCP-004 4-OCH₃C₁₈H₂₅N₃O₄347.185348.1925.0
NCP-005 4-N(CH₃)₂C₁₉H₂₈N₄O₃360.216361.2234.7

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_analysis LC-MS Analysis Boc_Hydrazide Boc-Pyrrolidine Hydrazide Reaction Condensation Reaction Boc_Hydrazide->Reaction Aldehyde Substituted Aromatic Aldehyde Aldehyde->Reaction Crude_Product Crude Hydrazone Product Reaction->Crude_Product Purification Recrystallization Crude_Product->Purification Pure_Product Pure Novel Compound Purification->Pure_Product Sample_Prep Sample Preparation Pure_Product->Sample_Prep LC_Separation UPLC/HPLC Separation Sample_Prep->LC_Separation MS_Detection Mass Spectrometry Detection (ESI+) LC_Separation->MS_Detection Data_Analysis Data Analysis (m/z, RT) MS_Detection->Data_Analysis

Caption: Experimental workflow for the synthesis and LC-MS characterization of novel compounds.

signaling_pathway Novel_Compound Novel Pyrrolidine Hydrazone Compound Target_Protein Target Protein (e.g., Kinase, Enzyme) Novel_Compound->Target_Protein Inhibition/ Activation Downstream_Effector1 Downstream Effector 1 Target_Protein->Downstream_Effector1 Downstream_Effector2 Downstream Effector 2 Target_Protein->Downstream_Effector2 Cellular_Response Cellular Response (e.g., Apoptosis, Anti-inflammatory) Downstream_Effector1->Cellular_Response Downstream_Effector2->Cellular_Response

Caption: Hypothetical signaling pathway for a novel pyrrolidine hydrazone compound.

Conclusion

The combination of a Boc-pyrrolidine hydrazide scaffold with various aromatic aldehydes provides a versatile platform for the generation of novel compounds with significant therapeutic potential. The detailed protocols for synthesis and LC-MS characterization provided in this application note offer a robust framework for researchers engaged in the discovery and development of new chemical entities. The systematic application of these methods will facilitate the rapid identification and structural confirmation of promising lead compounds for further pharmacological evaluation.

References

Application Notes and Protocols for Tert-butyl 3-(hydrazinecarbonyl)pyrrolidine-1-carboxylate in Parallel Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the utilization of tert-butyl 3-(hydrazinecarbonyl)pyrrolidine-1-carboxylate as a versatile building block in parallel synthesis for the generation of diverse small molecule libraries. The protocols focus on the solution-phase synthesis of N'-acylhydrazones, pyrazoles, and 1,3,4-oxadiazoles, which are important scaffolds in drug discovery.

Introduction

Tert-butyl 3-(hydrazinecarbonyl)pyrrolidine-1-carboxylate is a bifunctional molecule incorporating a protected pyrrolidine ring and a reactive hydrazide moiety. The Boc-protected pyrrolidine provides a saturated heterocyclic core, a common feature in many biologically active compounds, while the hydrazide functionality serves as a versatile handle for a variety of chemical transformations. This combination makes it an ideal scaffold for diversity-oriented synthesis, allowing for the rapid generation of compound libraries with potential applications in various therapeutic areas.

Core Applications in Parallel Synthesis

The primary application of tert-butyl 3-(hydrazinecarbonyl)pyrrolidine-1-carboxylate in parallel synthesis is the construction of libraries based on three main chemotypes:

  • N'-Acylhydrazones: Formed by the condensation reaction with a diverse set of aldehydes.

  • Pyrazoles: Generated through cyclocondensation with 1,3-dicarbonyl compounds.

  • 1,3,4-Oxadiazoles: Synthesized by cyclization with carboxylic acids or their derivatives.

These reactions are well-suited for a parallel synthesis format, enabling the efficient production of a large number of analogs for high-throughput screening.

Experimental Protocols and Data

Parallel Synthesis of a 96-Member N'-Acylhydrazone Library

This protocol describes the solution-phase parallel synthesis of a library of N'-acylhydrazones via the condensation of tert-butyl 3-(hydrazinecarbonyl)pyrrolidine-1-carboxylate with a diverse set of 96 aldehydes.

Experimental Workflow:

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Isolation A Dispense Tert-butyl 3-(hydrazinecarbonyl)pyrrolidine-1-carboxylate solution to 96-well plate C Add catalytic acetic acid A->C B Dispense aldehyde library (96 unique aldehydes) to 96-well plate B->C D Seal plate and incubate at room temperature C->D E Evaporate solvent D->E F Re-dissolve in DMSO E->F G Transfer to storage plates F->G

Caption: Workflow for the parallel synthesis of an N'-acylhydrazone library.

Protocol:

  • Reagent Preparation:

    • Prepare a 0.2 M solution of tert-butyl 3-(hydrazinecarbonyl)pyrrolidine-1-carboxylate in methanol.

    • Prepare 0.2 M solutions of 96 diverse aldehydes in methanol in a 96-well plate format.

  • Reaction Setup:

    • To each well of a 96-well deep-well plate, add 200 µL of the tert-butyl 3-(hydrazinecarbonyl)pyrrolidine-1-carboxylate solution (40 µmol, 1.0 eq).

    • To each corresponding well, add 200 µL of the respective aldehyde solution (40 µmol, 1.0 eq).

    • Add 10 µL of a 1 M solution of acetic acid in methanol to each well as a catalyst.

  • Reaction and Monitoring:

    • Seal the 96-well plate and incubate at room temperature for 16 hours with gentle shaking.

    • Monitor the reaction completion by taking a small aliquot from a few representative wells for LC-MS analysis.

  • Work-up and Isolation:

    • Upon completion, remove the solvent by centrifugal evaporation.

    • Re-dissolve the crude product in 400 µL of DMSO to create a 100 mM stock solution library.

    • Transfer the library to appropriate storage plates.

Representative Quantitative Data:

Compound IDAldehyde SubstituentYield (%)[1]Purity (%) (LC-MS)[1]
1a 4-Nitrobenzene95>98
1b 2-Chlorobenzene92>97
1c 4-Methoxybenzene96>99
1d 2-Naphthyl94>98
1e 3-Pyridine89>95
1f Thiophene-2-carbaldehyde91>96

Note: The presented data is representative and based on typical outcomes for this type of reaction.

Parallel Synthesis of a 24-Member Pyrazole Library

This protocol details the synthesis of a pyrazole library through the cyclocondensation of tert-butyl 3-(hydrazinecarbonyl)pyrrolidine-1-carboxylate with a selection of 1,3-dicarbonyl compounds.

Experimental Workflow:

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification A Dispense Tert-butyl 3-(hydrazinecarbonyl)pyrrolidine-1-carboxylate solution to reaction vials C Add solvent (e.g., Ethanol) A->C B Dispense 1,3-dicarbonyl compounds to reaction vials B->C D Add acid catalyst (e.g., HCl) C->D E Heat under reflux D->E F Cool and evaporate solvent E->F G Purify by automated flash chromatography F->G H Characterize and store G->H

Caption: Workflow for the parallel synthesis of a pyrazole library.

Protocol:

  • Reagent Preparation:

    • Prepare a 0.5 M solution of tert-butyl 3-(hydrazinecarbonyl)pyrrolidine-1-carboxylate in ethanol.

    • Prepare 0.5 M solutions of 24 different 1,3-dicarbonyl compounds in ethanol.

  • Reaction Setup:

    • In an array of microwave reaction vials, add 1.0 mL of the tert-butyl 3-(hydrazinecarbonyl)pyrrolidine-1-carboxylate solution (0.5 mmol, 1.0 eq).

    • To each vial, add 1.0 mL of the corresponding 1,3-dicarbonyl solution (0.5 mmol, 1.0 eq).

    • Add 50 µL of concentrated hydrochloric acid to each vial as a catalyst.

  • Reaction Conditions:

    • Seal the vials and heat the reaction mixtures to 80 °C for 4 hours in a parallel synthesizer or heating block.

    • Monitor the progress of the reaction by LC-MS.

  • Work-up and Purification:

    • After cooling to room temperature, the solvent is removed in vacuo.

    • The residue is redissolved in a minimal amount of DCM and purified using an automated parallel flash chromatography system.

Representative Quantitative Data:

Compound ID1,3-Dicarbonyl CompoundYield (%)Purity (%) (HPLC)
2a Acetylacetone85>98
2b Benzoylacetone78>97
2c Dibenzoylmethane75>99
2d Ethyl acetoacetate82>96
2e 1,1,1-Trifluoroacetylacetone72>95

Note: The presented data is representative and based on typical outcomes for this type of reaction.

Parallel Synthesis of a 1,3,4-Oxadiazole Library

This protocol outlines the synthesis of a 1,3,4-oxadiazole library from tert-butyl 3-(hydrazinecarbonyl)pyrrolidine-1-carboxylate and a diverse set of carboxylic acids using a dehydrative cyclization agent.

Experimental Workflow:

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification A Dispense Tert-butyl 3-(hydrazinecarbonyl)pyrrolidine-1-carboxylate and carboxylic acid library to vials B Add solvent (e.g., DMF) A->B C Add coupling/dehydrating agent (e.g., TBTU, DIEA) B->C D Heat the reaction mixture C->D E Quench reaction and evaporate solvent D->E F Purify by preparative HPLC E->F G Lyophilize to obtain pure products F->G

Caption: Workflow for the parallel synthesis of a 1,3,4-oxadiazole library.

Protocol:

  • Reagent Preparation:

    • Prepare a 0.3 M solution of tert-butyl 3-(hydrazinecarbonyl)pyrrolidine-1-carboxylate in DMF.

    • Prepare 0.3 M solutions of a diverse set of carboxylic acids in DMF.

  • Reaction Setup:

    • In a parallel reaction block, add 1.0 mL of the tert-butyl 3-(hydrazinecarbonyl)pyrrolidine-1-carboxylate solution (0.3 mmol, 1.0 eq) to each reaction well.

    • Add 1.0 mL of the corresponding carboxylic acid solution (0.3 mmol, 1.0 eq).

    • Add TBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium tetrafluoroborate) (1.2 eq) and DIEA (N,N-Diisopropylethylamine) (2.5 eq) to each well.

  • Reaction Conditions:

    • Heat the reaction block to 60 °C for 12 hours.

    • Monitor reaction completion by LC-MS.

  • Work-up and Purification:

    • Cool the reaction mixtures and quench with water.

    • The crude products are purified by parallel preparative HPLC.

    • The fractions containing the pure product are lyophilized.

Representative Quantitative Data:

Compound IDCarboxylic AcidYield (%)[2]Purity (%) (HPLC)[2]
3a Benzoic acid78>98
3b 4-Chlorobenzoic acid75>97
3c Acetic acid65>95
3d Cyclohexanecarboxylic acid72>96
3e Furan-2-carboxylic acid68>95

Note: The presented data is representative and based on typical outcomes for this type of reaction.

Conclusion

Tert-butyl 3-(hydrazinecarbonyl)pyrrolidine-1-carboxylate is a highly valuable and versatile building block for parallel synthesis. The protocols provided herein offer robust methods for the efficient generation of diverse libraries of N'-acylhydrazones, pyrazoles, and 1,3,4-oxadiazoles. These libraries can serve as an excellent starting point for hit identification and lead optimization in drug discovery programs. The straightforward reaction conditions and potential for high yields and purities make this scaffold an attractive choice for medicinal chemists.

References

Application Notes and Protocols for the Safe Handling and Storage of Pyrrolidine-Based Reagents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide comprehensive guidance on the safe handling, storage, and disposal of pyrrolidine and its derivatives in a laboratory setting. Adherence to these protocols is crucial for ensuring personnel safety and maintaining the integrity of experimental work.

Hazard Identification and General Safety Precautions

Pyrrolidine is a colorless to pale yellow liquid with a characteristic ammonia-like odor.[1] It is a flammable, corrosive, and harmful substance that requires careful handling.[2]

1.1 Health Hazards:

  • Corrosive: Causes severe skin burns and eye damage.[2]

  • Harmful: Harmful if swallowed, inhaled, or absorbed through the skin.[2]

  • Irritant: Causes irritation to the respiratory tract.[2]

1.2 Physical Hazards:

  • Flammable: Highly flammable liquid and vapor with a low flash point.[2] Vapors are heavier than air and may travel to an ignition source.[1]

  • Reactivity: Reacts exothermically with acids.[3] It is incompatible with strong oxidizing agents, acids, acid chlorides, acid anhydrides, and carbon dioxide.[4]

1.3 General Handling Precautions:

  • Work in a well-ventilated area, preferably within a chemical fume hood.[2]

  • Avoid contact with skin, eyes, and clothing.[4]

  • Do not breathe vapors or mist.[2]

  • Keep away from heat, sparks, open flames, and other ignition sources.[4]

  • Ground and bond containers when transferring material to prevent static discharge.[2]

  • Use non-sparking tools.[5]

  • Wash hands thoroughly after handling.[4]

Personal Protective Equipment (PPE)

Appropriate PPE must be worn at all times when handling pyrrolidine-based reagents.

Body Part Personal Protective Equipment Specifications
Eyes/Face Chemical splash goggles and face shieldGoggles should be worn in combination with a face shield for maximum protection.[2]
Hands Chemical-resistant glovesViton® (FKM) gloves are recommended. Avoid natural rubber and nitrile rubber gloves as they are unsuitable.[5]
Body Flame-retardant lab coat and chemical-resistant apronA complete suit protecting against chemicals may be necessary for larger quantities.
Respiratory NIOSH/MSHA-approved respiratorRequired when working outside of a fume hood or when vapor concentrations may exceed exposure limits. A full-face respirator with an appropriate cartridge (e.g., for organic vapors and amines) should be used.[2]

Storage and Stability

Proper storage is essential to maintain the quality of pyrrolidine-based reagents and to prevent hazardous situations.

3.1 Storage Conditions:

  • Store in a cool, dry, well-ventilated area designated for flammable liquids.[4]

  • Keep containers tightly closed to prevent absorption of moisture and carbon dioxide from the air.[4]

  • Store away from direct sunlight and sources of ignition.[5]

  • For long-term storage, storing under an inert atmosphere of nitrogen is recommended.[2]

  • The recommended storage temperature is below +30°C.[3]

3.2 Stability:

  • Pyrrolidine is stable under recommended storage conditions.[4]

  • It can decompose when heated, producing toxic fumes of nitrogen oxides.[6]

3.3 Chemical Compatibility:

The following tables provide guidance on the compatibility of pyrrolidine with various materials. This information is based on available data and should be used as a general guide. It is recommended to perform specific compatibility testing for critical applications.

Table 1: Compatibility with Plastics and Elastomers

Material Compatibility Rating Notes
High-Density Polyethylene (HDPE)GoodSuitable for containers and linings.[5]
Low-Density Polyethylene (LDPE)Fair to PoorMay be suitable for short-term contact; testing is recommended.[7]
Polypropylene (PP)GoodSuitable for containers and linings.[5]
Polytetrafluoroethylene (PTFE)ExcellentSuitable for seals and gaskets.[5]
Polyvinyl Chloride (PVC)PoorNot recommended for use.[5][8]
Natural Rubber (NR)PoorNot recommended for use.[5]
Nitrile Rubber (NBR)PoorNot recommended for use.[5]
Viton® (FKM)ExcellentSuitable for seals and gaskets.[5]
Ethylene Propylene Diene Monomer (EPDM)PoorNot recommended for use.[5]

Table 2: Compatibility with Metals

Material Compatibility Rating Notes
Mild SteelGoodSuitable for containers and linings.[5] A pyrrolidine derivative has been shown to act as a corrosion inhibitor for mild steel in acidic solutions.[3]
Stainless Steel (304, 316)ExcellentSuitable for containers and linings.[5]
AluminumData Not Available
CopperPoorIncompatible.[5]
BrassData Not Available

Experimental Protocols

4.1 General Workflow for Handling Pyrrolidine-Based Reagents

G start Start ppe Don Appropriate PPE start->ppe fume_hood Work in a Chemical Fume Hood ppe->fume_hood dispense Dispense Reagent fume_hood->dispense reaction Perform Reaction dispense->reaction quench Quench Reaction reaction->quench workup Aqueous Workup / Extraction quench->workup waste Segregate Waste workup->waste decontaminate Decontaminate Glassware and Work Area waste->decontaminate end End decontaminate->end

Caption: General workflow for handling pyrrolidine-based reagents.

4.2 Protocol for Quenching Reactions Containing Pyrrolidine Reagents

This protocol describes a general procedure for quenching a reaction mixture containing a pyrrolidine-based reagent. The specific quenching agent and conditions may need to be optimized for the particular reaction.

Materials:

  • Reaction mixture containing the pyrrolidine-based reagent

  • Appropriate quenching agent (e.g., saturated aqueous ammonium chloride solution, dilute hydrochloric acid)

  • Ice bath

  • Stir plate and stir bar

  • Appropriate glassware

Procedure:

  • Ensure the reaction is complete by a suitable monitoring technique (e.g., TLC, LC-MS).

  • Cool the reaction vessel in an ice bath to control any potential exotherm during quenching.

  • While stirring the reaction mixture, slowly add the quenching agent dropwise.

  • Monitor the temperature of the reaction mixture and control the addition rate to prevent a rapid temperature increase.

  • Continue stirring the mixture in the ice bath for 15-30 minutes after the addition of the quenching agent is complete.

  • Allow the mixture to warm to room temperature.

  • Proceed with the aqueous workup and extraction of the product.

4.3 Protocol for Neutralization and Disposal of Pyrrolidine Waste

This protocol is for the neutralization of small quantities of aqueous waste containing pyrrolidine. For large quantities or non-aqueous waste, consult your institution's hazardous waste management guidelines.[4]

Materials:

  • Aqueous pyrrolidine waste

  • Dilute hydrochloric acid (e.g., 1 M HCl) or citric acid.[4]

  • pH paper or a calibrated pH meter

  • Stir plate and stir bar

  • Large beaker or container

Procedure:

  • Perform the neutralization in a chemical fume hood.[9]

  • Place the aqueous pyrrolidine waste in a large beaker and place it on a stir plate.

  • Begin stirring the waste solution.

  • Slowly add the dilute acid to the stirring solution. Be cautious as the neutralization reaction is exothermic.[3]

  • Monitor the pH of the solution periodically using pH paper or a pH meter.

  • Continue adding acid until the pH is in the neutral range (pH 6-8).[10]

  • Once neutralized, the solution may be disposed of down the sanitary sewer with copious amounts of water, in accordance with local regulations.[9][10]

Spill and Emergency Procedures

5.1 Spill Response Workflow

G spill Spill Occurs evacuate Evacuate Immediate Area spill->evacuate notify Notify Others and Supervisor evacuate->notify ppe Don Appropriate PPE notify->ppe contain Contain Spill with Inert Absorbent ppe->contain cleanup Clean Up Spill contain->cleanup decontaminate Decontaminate Area cleanup->decontaminate waste Dispose of Waste decontaminate->waste restock Restock Spill Kit waste->restock end End restock->end

Caption: Workflow for responding to a pyrrolidine spill.

5.2 Spill Cleanup Procedure:

  • Evacuate: Immediately evacuate the area of the spill.

  • Notify: Alert others in the vicinity and your supervisor.

  • Ventilate: Ensure the area is well-ventilated.

  • PPE: Don the appropriate personal protective equipment, including respiratory protection.

  • Contain: For small spills, contain the liquid with an inert absorbent material such as vermiculite, sand, or earth.[9] Do not use combustible materials like paper towels.

  • Cleanup: Carefully collect the absorbed material using non-sparking tools and place it into a labeled, sealed container for hazardous waste disposal.[5]

  • Decontaminate: Clean the spill area with soap and water.

  • Large Spills: For large spills, evacuate the laboratory, close the doors, and contact your institution's emergency response team.

5.3 First Aid Measures:

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[2]

  • Skin Contact: Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Seek immediate medical attention.[2]

  • Inhalation: Remove from exposure and move to fresh air immediately. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek immediate medical attention.[2]

  • Ingestion: Do NOT induce vomiting. If the victim is conscious and alert, give 2-4 cupfuls of milk or water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[2]

References

Application of Tert-butyl 3-(hydrazinecarbonyl)pyrrolidine-1-carboxylate as a Pharmaceutical Intermediate

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Tert-butyl 3-(hydrazinecarbonyl)pyrrolidine-1-carboxylate is a valuable chiral building block in medicinal chemistry, primarily utilized in the synthesis of complex heterocyclic scaffolds for the development of novel therapeutic agents. Its bifunctional nature, possessing a protected pyrrolidine ring and a reactive hydrazide moiety, allows for the construction of diverse molecular architectures. The pyrrolidine ring is a prevalent feature in many biologically active compounds, contributing to favorable pharmacokinetic properties, while the hydrazide group serves as a versatile handle for the formation of various heterocyclic systems such as pyrazoles and fused pyrimidinones. This application note details the use of Tert-butyl 3-(hydrazinecarbonyl)pyrrolidine-1-carboxylate as a key intermediate in the synthesis of potent kinase inhibitors.

Key Applications in Drug Discovery

The primary application of Tert-butyl 3-(hydrazinecarbonyl)pyrrolidine-1-carboxylate lies in its utility as a precursor for the synthesis of substituted pyrazole and fused heterocyclic systems. These scaffolds are central to the development of inhibitors for various protein kinases, which are critical targets in oncology, immunology, and inflammatory diseases. The pyrrolidine moiety often provides a crucial interaction with the hinge region of the kinase domain, while the substituted heterocyclic core, formed from the hydrazide, can be tailored to achieve desired potency and selectivity.

One notable application is in the synthesis of pyrazolo[1,5-a]pyrimidine derivatives, a class of compounds known to exhibit inhibitory activity against Janus kinases (JAKs). Dysregulation of the JAK-STAT signaling pathway is implicated in a variety of autoimmune diseases and cancers. By reacting Tert-butyl 3-(hydrazinecarbonyl)pyrrolidine-1-carboxylate with appropriate 1,3-dicarbonyl or equivalent synthons, medicinal chemists can readily access a library of substituted pyrazolo[1,5-a]pyrimidines for structure-activity relationship (SAR) studies.

Synthesis of a Pyrazolo[1,5-a]pyrimidine Intermediate

A key transformation involving Tert-butyl 3-(hydrazinecarbonyl)pyrrolidine-1-carboxylate is its condensation with a substituted pyrazolone to form a pyrazolopyrazole intermediate, which can be further elaborated into more complex heterocyclic systems.

Reaction Scheme:

Synthesis_of_Pyrazolopyrimidine_Intermediate reagent1 Tert-butyl 3-(hydrazinecarbonyl)pyrrolidine-1-carboxylate intermediate Pyrazolopyrazole Intermediate reagent1->intermediate Condensation reagent2 4-formyl-5-hydroxy-1-phenyl-1H-pyrazole reagent2->intermediate product Fused Pyrazolo[1,5-a]pyrimidine intermediate->product Further Elaboration

Figure 1: General scheme for the synthesis of a pyrazolo[1,5-a]pyrimidine intermediate.

Experimental Protocol: Synthesis of Tert-butyl 3-(1-(1-phenyl-1H-pyrazolo[3,4-b]pyridin-5-yl)pyrrolidin-3-yl)carbamate

This protocol describes a representative procedure for the condensation of (R)-tert-butyl 3-(hydrazinecarbonyl)pyrrolidine-1-carboxylate with a functionalized pyrazole, followed by further synthetic modifications.

Materials:

  • (R)-tert-butyl 3-(hydrazinecarbonyl)pyrrolidine-1-carboxylate

  • 1-(1-phenyl-1H-pyrazol-5-yl)ethan-1-one

  • N,N-dimethylformamide dimethyl acetal (DMF-DMA)

  • Acetic acid

  • Ethanol

Procedure:

  • Formation of the Enaminone: A mixture of 1-(1-phenyl-1H-pyrazol-5-yl)ethan-1-one (1.0 eq) and N,N-dimethylformamide dimethyl acetal (3.0 eq) is heated at 120°C for 2 hours. The reaction mixture is then concentrated under reduced pressure to afford the crude enaminone, which is used in the next step without further purification.

  • Condensation Reaction: To a solution of the crude enaminone in ethanol, (R)-tert-butyl 3-(hydrazinecarbonyl)pyrrolidine-1-carboxylate (1.1 eq) and acetic acid (catalytic amount) are added. The reaction mixture is heated to reflux for 12 hours.

  • Work-up and Purification: The reaction mixture is cooled to room temperature and the solvent is removed under reduced pressure. The residue is purified by column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to yield the desired pyrazolopyridine product.

Quantitative Data:

StepProductStarting MaterialYield (%)Purity (%)
1(E)-3-(dimethylamino)-1-(1-phenyl-1H-pyrazol-5-yl)prop-2-en-1-one1-(1-phenyl-1H-pyrazol-5-yl)ethan-1-one>95 (crude)-
2Tert-butyl (R)-3-(1-(1-phenyl-1H-pyrazolo[3,4-b]pyridin-5-yl)pyrrolidine-3-yl)carbamate(R)-tert-butyl 3-(hydrazinecarbonyl)pyrrolidine-1-carboxylate65-75>98

Logical Workflow for Intermediate Synthesis:

experimental_workflow start Start step1 Formation of Enaminone from Pyrazolone start->step1 step2 Condensation with Tert-butyl 3-(hydrazinecarbonyl)pyrrolidine-1-carboxylate step1->step2 step3 Purification by Column Chromatography step2->step3 end Final Product: Pyrazolopyridine Intermediate step3->end

Figure 2: Experimental workflow for the synthesis of the pyrazolopyridine intermediate.

Signaling Pathway Implication

The pyrazolo[1,5-a]pyrimidine scaffold, synthesized using Tert-butyl 3-(hydrazinecarbonyl)pyrrolidine-1-carboxylate, is a core component of molecules designed to inhibit the Janus kinase (JAK) family of enzymes. The JAK-STAT signaling pathway is crucial for cytokine-mediated immune responses. Upon cytokine binding to its receptor, JAKs are activated, leading to the phosphorylation of STAT proteins. Phosphorylated STATs then dimerize, translocate to the nucleus, and regulate the transcription of target genes involved in inflammation and immunity. Inhibitors targeting this pathway can effectively modulate the immune response.

JAK_STAT_Pathway cytokine Cytokine receptor Cytokine Receptor cytokine->receptor jak JAK receptor->jak Activation stat STAT jak->stat Phosphorylation p_stat p-STAT dimer STAT Dimer p_stat->dimer Dimerization nucleus Nucleus dimer->nucleus Translocation gene_transcription Gene Transcription nucleus->gene_transcription inhibitor Pyrazolo[1,5-a]pyrimidine Inhibitor inhibitor->jak Inhibition

Figure 3: Simplified JAK-STAT signaling pathway and the point of intervention for pyrazolo[1,5-a]pyrimidine inhibitors.

Tert-butyl 3-(hydrazinecarbonyl)pyrrolidine-1-carboxylate is a key pharmaceutical intermediate that enables the efficient synthesis of complex heterocyclic structures, particularly substituted pyrazoles and fused pyrimidinones. Its application in the construction of kinase inhibitors, such as those targeting the JAK-STAT pathway, highlights its importance in modern drug discovery. The provided protocols and data serve as a valuable resource for researchers and scientists in the field of medicinal chemistry and drug development.

Troubleshooting & Optimization

Technical Support Center: Synthesis of Tert-butyl 3-(hydrazinecarbonyl)pyrrolidine-1-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of Tert-butyl 3-(hydrazinecarbonyl)pyrrolidine-1-carboxylate.

Troubleshooting Guide

This section addresses specific issues that may be encountered during the synthesis.

Issue Possible Cause Recommended Solution
Low or No Product Formation 1. Inactive Starting Material: The starting ester, Tert-butyl 3-(alkoxycarbonyl)pyrrolidine-1-carboxylate, may have degraded.- Confirm the purity of the starting ester by NMR or LC-MS before use.- Store the ester under anhydrous conditions at a low temperature.
2. Insufficient Hydrazine: The molar ratio of hydrazine hydrate to the ester may be too low.- Increase the equivalents of hydrazine hydrate. A common starting point is 3-5 equivalents.[1]
3. Low Reaction Temperature: The reaction may be too slow at lower temperatures.- Gradually increase the reaction temperature. Monitor the reaction progress by TLC or LC-MS to avoid decomposition.
4. Inappropriate Solvent: The chosen solvent may not be optimal for the reaction.- Ethanol or methanol are commonly used solvents for hydrazinolysis. Ensure the starting ester is soluble in the chosen solvent.
Presence of Multiple Spots on TLC (In addition to starting material and product) 1. N-Boc Deprotection: The Boc protecting group can be labile under certain conditions, especially with prolonged heating or in the presence of strong nucleophiles.- Perform the reaction at a lower temperature for a longer duration.- Use a milder work-up procedure, avoiding strong acids.
2. Formation of Dihydrazide: If a dicarboxylic acid derivative is present as an impurity in the starting material, it can react with two equivalents of hydrazine.- Ensure the purity of the starting ester.
3. Ring Opening of Pyrrolidine: Although less common, prolonged heating with a strong nucleophile could potentially lead to the opening of the pyrrolidine ring.- Avoid excessive heating and prolonged reaction times. Monitor the reaction closely.
Difficulty in Product Isolation/Purification 1. Product is Highly Polar: The hydrazide product is often polar and may be difficult to extract from aqueous solutions.- Use a more polar extraction solvent like ethyl acetate or a mixture of chloroform and isopropanol.- Saturate the aqueous layer with sodium chloride to decrease the solubility of the product.
2. Product is an Oil: The product may not crystallize easily.- Attempt to precipitate the product by adding a non-polar solvent like hexane or diethyl ether to a concentrated solution of the product in a polar solvent like ethyl acetate.- Purify by column chromatography on silica gel using a polar eluent system (e.g., dichloromethane/methanol).
Product Decomposes During Work-up or Purification 1. Acidic Conditions: The hydrazide functionality can be sensitive to strong acids.- Use a neutral or slightly basic work-up. Wash with a saturated solution of sodium bicarbonate.
2. High Temperatures: The product may be thermally unstable.- Avoid high temperatures during solvent removal. Use a rotary evaporator at a reduced pressure and moderate temperature.

Frequently Asked Questions (FAQs)

Q1: What is the typical starting material for the synthesis of Tert-butyl 3-(hydrazinecarbonyl)pyrrolidine-1-carboxylate?

A1: The most common starting material is an ester of N-Boc-pyrrolidine-3-carboxylic acid, such as the methyl or ethyl ester. This ester is then reacted with hydrazine hydrate.

Q2: What are the general reaction conditions for the hydrazinolysis of the N-Boc-pyrrolidine-3-carboxylic acid ester?

A2: Typically, the reaction is carried out by stirring the ester with an excess of hydrazine hydrate (3-5 equivalents) in a protic solvent like ethanol or methanol at room temperature to a slightly elevated temperature (e.g., 40-60 °C) for several hours to overnight.[1]

Q3: How can I monitor the progress of the reaction?

A3: The reaction progress can be conveniently monitored by Thin Layer Chromatography (TLC). The product, being a hydrazide, is generally more polar than the starting ester and will have a lower Rf value. Liquid Chromatography-Mass Spectrometry (LC-MS) can also be used to monitor the disappearance of the starting material and the appearance of the product mass peak.

Q4: Is the N-Boc protecting group stable under the reaction conditions?

A4: The N-Boc group is generally stable to the conditions used for hydrazinolysis.[1] However, prolonged heating or the use of a large excess of hydrazine could potentially lead to some deprotection. It is advisable to use the mildest conditions necessary to drive the reaction to completion.

Q5: What is the best way to purify the final product?

A5: Purification can often be achieved by crystallization. If the product is an oil or if impurities are present, column chromatography on silica gel is a common and effective method. A typical eluent system would be a gradient of methanol in dichloromethane or ethyl acetate.

Data Presentation

The following table summarizes the effect of various reaction parameters on the yield of Tert-butyl 3-(hydrazinecarbonyl)pyrrolidine-1-carboxylate, based on analogous reactions reported in the literature.

Parameter Condition Observed Yield Remarks Reference
Solvent EthanolGood to ExcellentA common and effective solvent for hydrazinolysis.[1][2]
MethanolGood to ExcellentAnother suitable protic solvent.[2]
Tetrahydrofuran (THF)ModerateThe reaction may be slower in aprotic solvents.-
Temperature Room TemperatureModerate to GoodReaction may require a longer time (24h or more).[1]
40-60 °CGood to ExcellentIncreased temperature can significantly reduce reaction time.-
> 80 °CVariableHigher temperatures may lead to side reactions, including Boc deprotection.-
Hydrazine Hydrate (Equivalents) 1.5 eq.Low to ModerateMay result in incomplete conversion.-
3-5 eq.Good to ExcellentGenerally sufficient for complete conversion without significant side reactions.[1]
> 10 eq.Good to ExcellentA large excess can ensure complete reaction but may complicate work-up and increase the risk of side reactions.-

Experimental Protocols

Synthesis of Tert-butyl 3-(hydrazinecarbonyl)pyrrolidine-1-carboxylate

This protocol is a general guideline and may require optimization based on the specific substrate and laboratory conditions.

Materials:

  • Tert-butyl 3-(methoxycarbonyl)pyrrolidine-1-carboxylate (1 equivalent)

  • Hydrazine hydrate (3-5 equivalents)

  • Ethanol (or Methanol)

  • Ethyl acetate

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate or magnesium sulfate

Procedure:

  • To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add Tert-butyl 3-(methoxycarbonyl)pyrrolidine-1-carboxylate and ethanol (approximately 10 mL per gram of ester).

  • Stir the mixture until the ester is completely dissolved.

  • Add hydrazine hydrate (3-5 equivalents) dropwise to the solution at room temperature.

  • Stir the reaction mixture at room temperature or heat to 40-60 °C. Monitor the reaction progress by TLC (e.g., using 10% methanol in dichloromethane as the eluent).

  • Once the reaction is complete (typically after 4-24 hours), cool the mixture to room temperature.

  • Remove the solvent under reduced pressure using a rotary evaporator.

  • To the residue, add water and extract the product with ethyl acetate (3 x volumes of water).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, and filter.

  • Remove the solvent under reduced pressure to obtain the crude product.

  • Purify the crude product by crystallization (e.g., from ethyl acetate/hexane) or by column chromatography on silica gel.

Visualizations

experimental_workflow start Start dissolve Dissolve Ester in Ethanol start->dissolve add_hydrazine Add Hydrazine Hydrate dissolve->add_hydrazine react Stir at RT or Heat (40-60°C) add_hydrazine->react monitor Monitor by TLC/LC-MS react->monitor workup Work-up (Solvent Removal, Extraction) monitor->workup Reaction Complete purify Purification (Crystallization or Chromatography) workup->purify product Final Product purify->product

Caption: Experimental workflow for the synthesis.

reaction_pathway cluster_main Main Reaction cluster_side Potential Side Reaction ester Boc-Pyrrolidine-3-COOR hydrazide Boc-Pyrrolidine-3-CONHNH2 ester->hydrazide  + NH2NH2·H2O  (Ethanol, RT to 60°C) boc_hydrazide Boc-Pyrrolidine-3-CONHNH2 deprotected_hydrazide H-Pyrrolidine-3-CONHNH2 boc_hydrazide->deprotected_hydrazide  Prolonged Heating  or Excess Hydrazine

Caption: Chemical reaction pathway and a potential side reaction.

troubleshooting_logic start Low Yield? check_sm Check Starting Material Purity start->check_sm Yes side_reactions Side Products Observed? start->side_reactions No increase_hydrazine Increase Hydrazine eq. check_sm->increase_hydrazine increase_temp Increase Temperature increase_hydrazine->increase_temp optimize_solvent Optimize Solvent increase_temp->optimize_solvent success Yield Improved optimize_solvent->success lower_temp Lower Reaction Temperature side_reactions->lower_temp Yes side_reactions->success No reduce_time Reduce Reaction Time lower_temp->reduce_time reduce_time->success

Caption: Logic diagram for troubleshooting low yield.

References

Identifying and minimizing side reactions in Boc-pyrrolidine hydrazide chemistry

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and FAQs for identifying and minimizing side reactions in the chemistry of Boc-pyrrolidine hydrazide, focusing on the widely used N-Boc-L-proline hydrazide.

Frequently Asked Questions (FAQs)

Q1: What is the most common starting material for the synthesis of Boc-pyrrolidine hydrazide?

A1: The most common starting material is an ester of N-Boc-L-proline, typically the methyl or ethyl ester. This is due to the commercial availability and straightforward reactivity of these esters with hydrazine to form the desired hydrazide.

Q2: What are the primary side reactions to be aware of during the synthesis of N-Boc-L-proline hydrazide?

A2: The two most significant side reactions are the formation of a 1,2-diacylhydrazine byproduct and potential racemization of the proline stereocenter.[1] Over-alkylation of hydrazine is also a potential issue in related reactions.

Q3: How can I detect the presence of the 1,2-diacylhydrazine impurity?

A3: The 1,2-diacylhydrazine impurity can be detected using analytical techniques such as High-Performance Liquid Chromatography (HPLC), where it will appear as a separate, less polar peak compared to the desired hydrazide. Mass spectrometry (MS) can also be used for confirmation, as the diacylhydrazine will have a significantly higher molecular weight.

Q4: Is racemization of the proline backbone a significant concern?

A4: Racemization can occur, particularly if the reaction conditions are harsh, such as prolonged heating or the presence of strong bases.[1][2] It is crucial to monitor the optical purity of the product, especially in syntheses where stereochemistry is critical. Chiral HPLC is the most common method for quantifying the extent of racemization.[3]

Q5: What are the best practices for storing Boc-pyrrolidine hydrazide?

A5: Boc-pyrrolidine hydrazide should be stored in a cool, dry, and well-ventilated area in a tightly sealed container to prevent degradation. It is generally stable, but like many hydrazide compounds, it can be sensitive to prolonged exposure to heat and moisture.

Troubleshooting Guides

Issue 1: Low Yield of N-Boc-L-proline Hydrazide

Symptoms:

  • Less than expected amount of solid product is isolated after the reaction.

  • TLC analysis of the crude product shows a significant amount of unreacted starting ester.

Possible Causes & Solutions:

Possible Cause Troubleshooting Step
Incomplete Reaction - Increase Reaction Time: Monitor the reaction by TLC until the starting ester spot is no longer visible. Reactions may require several hours to overnight for completion. - Increase Temperature: Gently heating the reaction mixture (e.g., to 40-50 °C or reflux) can increase the reaction rate. However, be cautious as excessive heat can promote side reactions.
Insufficient Hydrazine - Increase Equivalents of Hydrazine: While a slight excess of hydrazine is typically used, ensure that a sufficient amount is present to drive the reaction to completion. A common range is 1.5 to 5 equivalents.
Poor Quality Reagents - Use Anhydrous Solvents: Ensure that the alcohol solvent (e.g., methanol or ethanol) is anhydrous, as water can hydrolyze the starting ester. - Use Fresh Hydrazine Hydrate: Hydrazine hydrate can degrade over time. Use a fresh bottle or verify the concentration of older stock.
Product Loss During Workup - Optimize Crystallization/Precipitation: The product is often isolated by precipitation or crystallization. Ensure the mixture is sufficiently cooled and that an appropriate anti-solvent is used if necessary. - Minimize Aqueous Extractions: If an aqueous workup is performed, be aware that the hydrazide may have some water solubility. Minimize the volume of water used and consider back-extracting the aqueous layer.
Issue 2: Presence of a Significant Amount of 1,2-Diacylhydrazine Impurity

Symptoms:

  • A significant, less polar spot is observed on TLC in addition to the product spot.

  • HPLC analysis shows a major impurity peak.

  • The isolated product has a lower than expected melting point and gives a complex NMR spectrum.

Possible Causes & Solutions:

Possible Cause Troubleshooting Step
High Local Concentration of Ester - Slow Addition of Hydrazine: Adding the hydrazine hydrate dropwise to the solution of the ester can help to maintain a high concentration of hydrazine relative to the initially formed hydrazide, minimizing the chance of the hydrazide reacting with another molecule of the ester.
Insufficient Hydrazine - Use a Larger Excess of Hydrazine: A larger excess of hydrazine (e.g., 5-10 equivalents) will statistically favor the reaction of the ester with hydrazine over the reaction with the product hydrazide.
Elevated Reaction Temperature - Lower the Reaction Temperature: While heating can increase the rate of the desired reaction, it can also accelerate the rate of the diacylation side reaction. Running the reaction at room temperature or even cooler for a longer period may be beneficial.
Issue 3: Suspected Racemization of the Proline Stereocenter

Symptoms:

  • The final peptide product synthesized using the Boc-pyrrolidine hydrazide shows diastereomeric impurities upon chiral HPLC analysis.

  • The optical rotation of the isolated Boc-pyrrolidine hydrazide is lower than the literature value.

Possible Causes & Solutions:

Possible Cause Troubleshooting Step
Harsh Reaction Conditions - Avoid Strong Bases: The use of strong bases can promote racemization. The reaction is typically carried out without an added base. - Minimize Reaction Time and Temperature: Prolonged heating can increase the risk of racemization.[1] Use the mildest conditions that allow the reaction to proceed to completion in a reasonable timeframe.
Contamination - Ensure Clean Glassware and Reagents: Acidic or basic residues in the reaction vessel can catalyze racemization.

Data Presentation

Table 1: Representative Reaction Conditions for the Synthesis of N-Boc-L-proline Hydrazide

Starting Material Hydrazine Hydrate (equiv.) Solvent Temperature (°C) Reaction Time (h) Typical Yield (%) Key Observations
N-Boc-L-proline methyl ester3Methanol252485-95Clean reaction, product often precipitates.
N-Boc-L-proline ethyl ester5EthanolReflux680-90Faster reaction, may require purification to remove minor impurities.
N-Boc-L-proline methyl ester1.5Methanol254870-80Slower reaction with a higher chance of incomplete conversion.
N-Boc-L-proline ethyl ester10Ethanol2512>90High yield with minimal diacylhydrazine formation.

Experimental Protocols

Protocol 1: Synthesis of N-Boc-L-proline Hydrazide from N-Boc-L-proline Methyl Ester

Materials:

  • N-Boc-L-proline methyl ester

  • Hydrazine hydrate (~64% solution in water)

  • Anhydrous methanol

  • Magnetic stirrer and stir bar

  • Round-bottom flask

  • Reflux condenser (if heating)

Procedure:

  • Dissolve N-Boc-L-proline methyl ester (1.0 eq) in anhydrous methanol (approximately 5-10 mL per gram of ester) in a round-bottom flask equipped with a magnetic stir bar.

  • To the stirred solution, add hydrazine hydrate (3.0 eq) dropwise at room temperature.

  • Stir the reaction mixture at room temperature and monitor the progress by Thin Layer Chromatography (TLC) (e.g., using a 10:1 dichloromethane:methanol eluent system). The reaction is typically complete within 24 hours.

  • Upon completion, the product may precipitate from the reaction mixture. If not, the solvent can be removed under reduced pressure.

  • The resulting solid can be triturated with a non-polar solvent like diethyl ether or hexanes to remove any remaining impurities.

  • Filter the solid product, wash with a small amount of cold diethyl ether, and dry under vacuum to obtain N-Boc-L-proline hydrazide as a white solid.

Visualizations

Reaction Pathways in Boc-Pyrrolidine Hydrazide Synthesis

Reaction_Pathways Start N-Boc-L-proline Ester Product N-Boc-L-proline Hydrazide (Desired Product) Start->Product + Hydrazine (Major Pathway) SideProduct 1,2-Diacylhydrazine (Side Product) Start->SideProduct + Product (Minor Pathway) Hydrazine Hydrazine (H2N-NH2) Racemized N-Boc-D-proline Hydrazide (Racemization) Product->Racemized Harsh Conditions (e.g., Heat, Base)

Main and side reaction pathways in the synthesis of N-Boc-L-proline hydrazide.
Troubleshooting Workflow for Low Yield

Troubleshooting_Workflow Start Low Yield Observed CheckTLC Analyze Crude TLC Start->CheckTLC Incomplete Incomplete Reaction CheckTLC->Incomplete Starting Material Remains Complex Complex Mixture CheckTLC->Complex Multiple Spots Action1 Increase Reaction Time or Temperature Incomplete->Action1 Action2 Increase Hydrazine Equivalents Incomplete->Action2 Action3 Check Reagent Quality (Solvent, Hydrazine) Complex->Action3 Resolved Yield Improved Action1->Resolved Action2->Resolved Action3->Resolved

A logical workflow for troubleshooting low yields in Boc-pyrrolidine hydrazide synthesis.

References

Technical Support Center: Acidic Removal of a Boc Protecting Group from a Pyrrolidine Ring

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshoot common issues encountered during the acidic deprotection of tert-butoxycarbonyl (Boc) protected pyrrolidine rings.

Frequently Asked Questions (FAQs)

Q1: What is the general mechanism for the acidic removal of a Boc protecting group?

A1: The acidic deprotection of a Boc-protected amine is an acid-catalyzed process. The reaction begins with the protonation of the carbamate's carbonyl oxygen by a strong acid, such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl).[1] This is followed by the cleavage of the tert-butyl-oxygen bond, which results in the formation of a stable tert-butyl cation and an unstable carbamic acid intermediate.[1] The carbamic acid readily decarboxylates, releasing carbon dioxide gas and the free amine.[1][2] The reaction should be performed in a well-vented system to allow the CO2 to escape safely.[1][2]

Q2: What are the most common acidic reagents used for Boc deprotection of a pyrrolidine ring?

A2: The most common reagents are trifluoroacetic acid (TFA), typically in a 20-50% solution with a solvent like dichloromethane (DCM), and hydrochloric acid (HCl), commonly used as a 4M solution in an organic solvent such as dioxane or methanol.[3][4]

Q3: What are the primary causes of side reactions during the acidic Boc deprotection of pyrrolidines?

A3: The main cause of side reactions is the formation of a reactive tert-butyl cation.[5][6] This electrophilic carbocation can alkylate any nucleophilic species present in the reaction mixture, including the pyrrolidine nitrogen itself or other sensitive functional groups on the molecule.[5][6]

Q4: How can I minimize the formation of side products caused by the tert-butyl cation?

A4: The most effective method to prevent t-butylation is to use scavengers in the reaction mixture.[3] Scavengers are nucleophilic compounds that are more reactive towards the tert-butyl cation than the substrate, effectively trapping the carbocation before it can cause unwanted side reactions.[6] Common scavengers include triisopropylsilane (TIS) and water.[6]

Q5: My Boc deprotection reaction is incomplete. What are the possible causes and solutions?

A5: Incomplete deprotection can be due to several factors:

  • Insufficient Acid Strength or Concentration: The acidic conditions may not be strong enough. Increasing the acid concentration or using a stronger acid can help.[7][8] The rate of Boc cleavage often shows a second-order dependence on acid concentration, so a small increase can have a significant effect.[7]

  • Inadequate Reaction Time or Temperature: The reaction may not have had enough time to go to completion. Monitor the reaction by TLC or LC-MS and, if necessary, extend the reaction time or gently warm the mixture.[3][7]

  • Steric Hindrance: Bulky substituents on the pyrrolidine ring can hinder the approach of the acid. More forcing conditions like higher temperatures or longer reaction times may be required in such cases.[7][8]

Troubleshooting Guide

Issue 1: Low yield of the deprotected pyrrolidine.

  • Possible Cause: Incomplete reaction.

  • Solution:

    • Verify Completion: Check the reaction progress using TLC or LC-MS to ensure all starting material has been consumed.[7]

    • Increase Acid Concentration/Equivalents: Try increasing the concentration of TFA (e.g., to 50% in DCM) or use a larger excess of 4M HCl in dioxane.[3]

    • Increase Reaction Time and/or Temperature: Allow the reaction to stir for a longer period, monitoring periodically. Gentle warming (e.g., to 40°C) can also be effective, but should be used with caution as it may promote side reactions.[3]

    • Review Work-up Procedure: Ensure that the deprotected amine, which may be more water-soluble as a salt, is not being lost during aqueous washes. Adjust the pH during extraction carefully.

Issue 2: Presence of unexpected peaks in LC-MS, often with a +56 Da mass shift.

  • Possible Cause: Alkylation of the deprotected pyrrolidine or other nucleophilic sites by the tert-butyl cation.

  • Solution:

    • Incorporate Scavengers: Add a scavenger like triisopropylsilane (TIS) or water to the reaction mixture. A common cocktail is 95:2.5:2.5 (v/v/v) of TFA/TIS/H₂O.[6]

    • Use a Milder Deprotection Method: If the substrate is highly sensitive, consider alternative, milder deprotection conditions.

Issue 3: Degradation of other acid-sensitive functional groups in the molecule.

  • Possible Cause: The acidic conditions are too harsh for other protecting groups or functional moieties present in the molecule.

  • Solution:

    • Use Milder Acidic Conditions: Decrease the concentration of the acid or perform the reaction at a lower temperature (e.g., 0°C).[9]

    • Switch to a More Selective Reagent: 4M HCl in dioxane is often considered more selective than TFA for removing a Boc group in the presence of other acid-labile groups.

    • Consider Non-Acidic Deprotection Methods: For extremely sensitive substrates, thermal deprotection could be an alternative.[10]

Data Presentation

Table 1: Comparison of Common Acidic Reagents for Boc Deprotection

ParameterTrifluoroacetic Acid (TFA)Hydrochloric Acid (HCl)
Typical Concentration 20-50% in Dichloromethane (DCM)[4]4M in Dioxane[4]
Reaction Time Generally fast (30 minutes to a few hours at room temperature)[4]Can be very rapid (e.g., 30 minutes) or slower depending on the solvent and concentration[4]
Yield Typically high to quantitative[4]Typically high to quantitative[4]
Product Purity Generally high, but the resulting TFA salt can sometimes be oily and difficult to crystallize[4]Often high, with the resulting hydrochloride salt frequently being a crystalline solid, which aids in purification[4]
Selectivity Can be less selective and may cleave other acid-sensitive groupsGenerally more selective than TFA

Note: The data presented is a consolidation of general protocols and results observed for the deprotection of Boc-protected amines. Actual results may vary depending on the specific pyrrolidine substrate and reaction conditions.

Experimental Protocols

Protocol 1: Boc Deprotection using Trifluoroacetic Acid (TFA)

  • Preparation: In a well-ventilated fume hood, dissolve the Boc-protected pyrrolidine in anhydrous dichloromethane (DCM) to a concentration of approximately 0.1-0.5 M in a round-bottom flask.[11]

  • Cooling: Cool the solution to 0°C using an ice bath.[11]

  • Reagent Addition: Slowly add trifluoroacetic acid (TFA) to the stirred solution to a final concentration of 20-50% (v/v).[11] For substrates prone to alkylation, a pre-prepared deprotection cocktail containing scavengers (e.g., 2.5% TIS and 2.5% water) should be used.[3]

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 30 minutes to 2 hours.

  • Monitoring: Monitor the progress of the reaction by TLC or LC-MS until the starting material is consumed.[5]

  • Work-up: Upon completion, remove the DCM and excess TFA under reduced pressure using a rotary evaporator. To ensure complete removal of residual TFA, co-evaporation with a solvent like toluene can be performed.[5][6] The crude product is obtained as the TFA salt.

Protocol 2: Boc Deprotection using Hydrochloric Acid (HCl) in Dioxane

  • Preparation: Dissolve the Boc-protected pyrrolidine in a minimal amount of a suitable co-solvent (e.g., methanol) if necessary.[5]

  • Reagent Addition: Add a 4M solution of HCl in 1,4-dioxane (typically 5-10 equivalents) to the substrate solution at 0°C.[5]

  • Reaction: Allow the reaction to warm to room temperature and stir for 30 minutes to 2 hours. A precipitate of the hydrochloride salt may form.[3]

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.[5]

  • Work-up: Upon completion, remove the solvent under reduced pressure. The resulting hydrochloride salt can often be precipitated by trituration with diethyl ether and collected by filtration.[5]

Visualizations

Boc_Deprotection_Mechanism cluster_main Main Deprotection Pathway cluster_side Side Reaction Pathway Boc_Pyrrolidine Boc-Protected Pyrrolidine Protonated_Intermediate Protonated Intermediate Boc_Pyrrolidine->Protonated_Intermediate + H+ (Acid) Carbamic_Acid Carbamic Acid Intermediate Protonated_Intermediate->Carbamic_Acid Fragmentation tert_Butyl_Cation tert-Butyl Cation (t-Bu+) Protonated_Intermediate->tert_Butyl_Cation Fragmentation Deprotected_Amine Deprotected Pyrrolidine (Salt) Carbamic_Acid->Deprotected_Amine Decarboxylation (-CO2) Alkylated_Product Alkylated Side Product tert_Butyl_Cation->Alkylated_Product + Nucleophile

Caption: Mechanism of acidic Boc deprotection and side product formation.

Caption: Troubleshooting workflow for acidic Boc deprotection of pyrrolidines.

References

Optimizing reaction conditions for amide bond formation with (R)-1-Boc-pyrrolidine-3-carboxylic acid hydrazide

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for optimizing reaction conditions for amide bond formation with (R)-1-Boc-pyrrolidine-3-carboxylic acid hydrazide. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on reaction optimization, troubleshooting common issues, and ensuring the successful synthesis of your target amide.

Frequently Asked Questions (FAQs)

Q1: What is the first step in the amide coupling reaction with (R)-1-Boc-pyrrolidine-3-carboxylic acid hydrazide?

The initial and critical step is the activation of the carboxylic acid group of your coupling partner. This is achieved by using a coupling reagent, which converts the hydroxyl group of the carboxylic acid into a better leaving group, making it susceptible to nucleophilic attack by the hydrazide.

Q2: Which coupling reagents are most effective for this type of reaction?

Several classes of coupling reagents can be employed, with the choice often depending on the specific substrates, desired reaction conditions, and cost. Common and effective options include:

  • Carbodiimides: Such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or Dicyclohexylcarbodiimide (DCC). These are widely used due to their effectiveness and relatively low cost.[1][2] When using carbodiimides, it is highly recommended to use an additive like 1-hydroxybenzotriazole (HOBt) to improve efficiency and minimize side reactions.[1][2]

  • Uronium/Aminium Salts: Reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) are known for their high efficiency and rapid reaction times, especially for sterically hindered substrates.[1][3]

  • Phosphonium Salts: Reagents such as PyBOP ((Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate) are also very effective and can offer advantages in specific situations, such as reducing racemization.

Q3: Why is an additive like HOBt or HOAt used with coupling reagents?

Additives like HOBt (1-hydroxybenzotriazole) and HOAt (1-hydroxy-7-azabenzotriazole) play a crucial role in amide coupling reactions, particularly when using carbodiimides. They offer several benefits:

  • Suppressing Racemization: For chiral carboxylic acids, these additives help to minimize the loss of stereochemical integrity.[1]

  • Increasing Reaction Rates: They form active esters with the carboxylic acid, which are more reactive towards the amine or hydrazide nucleophile.

  • Reducing Side Reactions: In carbodiimide-mediated couplings, they can prevent the formation of N-acylurea byproducts.

Q4: What are the recommended solvents for this amide coupling reaction?

The choice of solvent is critical for ensuring that all reactants remain in solution. Commonly used anhydrous (water-free) polar aprotic solvents include:

  • Dichloromethane (DCM)

  • Dimethylformamide (DMF)

  • Acetonitrile (ACN)[4]

  • Tetrahydrofuran (THF)

DMF is a common choice due to its excellent solvating properties for a wide range of organic molecules.[5]

Q5: What is the typical reaction temperature and time?

Most amide coupling reactions are initially performed at 0°C, especially during the activation of the carboxylic acid, to control the reaction rate and minimize side reactions. The reaction is then often allowed to warm to room temperature and stirred for a period ranging from a few hours to overnight (12-24 hours).[5] Reaction progress should be monitored by an appropriate technique like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

Troubleshooting Guide

Issue 1: Low or No Product Yield
Possible Cause Troubleshooting Steps
Inefficient Carboxylic Acid Activation - Ensure your coupling reagent is not degraded. Use fresh reagent if possible. - Increase the equivalents of the coupling reagent (e.g., from 1.1 to 1.5 equivalents). - Switch to a more powerful coupling reagent, such as HATU or PyBOP.[1][3]
Poor Nucleophilicity of the Hydrazide - Ensure the reaction medium is not acidic, which could protonate the hydrazide. If the carboxylic acid starting material is acidic, a non-nucleophilic base like Diisopropylethylamine (DIPEA) or N-methylmorpholine (NMM) can be added.
Steric Hindrance - If either the carboxylic acid or the hydrazide is sterically bulky, the reaction may be slow. Increase the reaction time and/or temperature (e.g., to 40-50°C). - Consider using a more reactive coupling reagent like HATU, which is known to be effective for sterically demanding couplings.[3]
Hydrolysis of Activated Ester - Use anhydrous solvents and reagents. Ensure all glassware is thoroughly dried before use. - Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to exclude moisture.
Issue 2: Presence of Multiple Spots on TLC/LC-MS (Side Products)
Possible Cause Troubleshooting Steps
N-Acylurea Formation (with carbodiimides) - This is a common side product when using EDC or DCC without an additive. Ensure you are using at least one equivalent of HOBt or a similar additive.
Racemization of Chiral Carboxylic Acid - Perform the reaction at a lower temperature (0°C). - Add HOBt or HOAt to the reaction mixture.[1]
Double Acylation of Hydrazide - While less common with a Boc-protected hydrazide, it's possible if the Boc group is labile. Use a slight excess of the carboxylic acid component (e.g., 1.1 equivalents) relative to the hydrazide (1.0 equivalent).
Reaction with Solvent - Ensure the chosen solvent is inert under the reaction conditions. For example, avoid using nucleophilic solvents if a highly reactive intermediate is formed.
Issue 3: Difficulty in Product Purification
Possible Cause Troubleshooting Steps
Water-Soluble Byproducts (from EDC) - The urea byproduct from EDC is water-soluble and can typically be removed with an aqueous workup.[1] Perform an extraction with an organic solvent and wash with water or a mild aqueous acid/base solution as appropriate.
Insoluble Byproducts (from DCC) - The dicyclohexylurea (DCU) byproduct from DCC is poorly soluble in most organic solvents and can often be removed by filtration.[1]
Product is too Polar for Silica Gel Chromatography - If the product is highly polar and adheres strongly to the silica gel, consider using a more polar eluent system. - Adding a small amount of a modifier to the eluent, such as triethylamine for basic compounds or acetic acid for acidic compounds, can improve elution. - Reverse-phase chromatography (C18) may be a more suitable purification method for highly polar compounds.

Data Presentation: Comparison of Common Coupling Conditions

The following table summarizes typical starting conditions for common coupling reagents. Note that optimal conditions will vary depending on the specific carboxylic acid being coupled.

ParameterEDC/HOBtHATU/DIPEA
Carboxylic Acid 1.0 eq1.0 eq
(R)-1-Boc-pyrrolidine-3-carboxylic acid hydrazide 1.0 - 1.2 eq1.0 - 1.2 eq
Coupling Reagent 1.1 - 1.5 eq (EDC)1.1 - 1.5 eq (HATU)
Additive 1.0 - 1.2 eq (HOBt)N/A (HOAt is part of HATU)
Base 1.5 - 2.0 eq (DIPEA or NMM)2.0 - 3.0 eq (DIPEA)
Solvent Anhydrous DMF or DCMAnhydrous DMF or ACN
Temperature 0°C to Room Temperature0°C to Room Temperature
Reaction Time 12 - 24 hours2 - 12 hours

Experimental Protocols

Protocol 1: General Procedure for Amide Coupling using EDC/HOBt
  • Preparation: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen), dissolve the carboxylic acid (1.0 equivalent) and HOBt (1.1 equivalents) in anhydrous DMF.

  • Cooling: Cool the solution to 0°C using an ice bath.

  • Activation: Add EDC.HCl (1.2 equivalents) to the solution and stir for 30-60 minutes at 0°C.

  • Addition of Hydrazide: In a separate flask, dissolve (R)-1-Boc-pyrrolidine-3-carboxylic acid hydrazide (1.0 equivalent) and DIPEA (1.5 equivalents) in anhydrous DMF. Add this solution dropwise to the activated carboxylic acid solution at 0°C.

  • Reaction: Allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Once the reaction is complete, dilute the mixture with ethyl acetate and wash sequentially with 5% aqueous HCl, saturated aqueous NaHCO₃, and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography.

Protocol 2: General Procedure for Amide Coupling using HATU
  • Preparation: In a flame-dried round-bottom flask under an inert atmosphere, dissolve the carboxylic acid (1.0 equivalent), (R)-1-Boc-pyrrolidine-3-carboxylic acid hydrazide (1.0 equivalent), and HATU (1.1 equivalents) in anhydrous DMF.

  • Cooling: Cool the mixture to 0°C in an ice bath.

  • Base Addition: Add DIPEA (2.0 equivalents) dropwise to the stirred solution.

  • Reaction: Allow the reaction to warm to room temperature and stir for 2-12 hours. Monitor the reaction progress by TLC or LC-MS.

  • Work-up and Purification: Follow the same work-up and purification procedure as described in Protocol 1.

Visualizations

experimental_workflow start Start: Reactants & Reagents dissolve Dissolve Carboxylic Acid and Additive (e.g., HOBt) in Anhydrous Solvent start->dissolve cool Cool to 0°C dissolve->cool activate Add Coupling Reagent (e.g., EDC or HATU) and stir cool->activate add_nucleophile Add (R)-1-Boc-pyrrolidine-3-carboxylic acid hydrazide and Base (e.g., DIPEA) activate->add_nucleophile react Stir at Room Temperature (Monitor by TLC/LC-MS) add_nucleophile->react workup Aqueous Work-up (Extraction and Washes) react->workup purify Dry, Concentrate, and Purify (Column Chromatography) workup->purify end End: Purified Product purify->end

Caption: General experimental workflow for amide bond formation.

troubleshooting_workflow start Low or No Yield Observed check_activation Is Carboxylic Acid Activation Complete? (Check by TLC/LC-MS for activated ester) start->check_activation no_activation No Activation: - Use fresh coupling reagent - Increase equivalents of reagent - Switch to a stronger reagent (e.g., HATU) check_activation->no_activation No activation_ok Activation appears successful check_activation->activation_ok Yes check_nucleophile Is the Hydrazide Reacting? activation_ok->check_nucleophile no_reaction No Reaction: - Check for acidic conditions (add base) - Increase reaction time/temperature - Check for steric hindrance check_nucleophile->no_reaction No product_formed Product is Formed, but Yield is Low check_nucleophile->product_formed Yes check_workup Review Work-up and Purification product_formed->check_workup workup_issue Potential Issues: - Product loss during extraction - Product sticking to silica gel - Decomposition on silica check_workup->workup_issue

Caption: Troubleshooting logic for low reaction yield.

References

Technical Support Center: Overcoming Purification Challenges of Polar Pyrrolidine Derivatives by Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for the chromatographic purification of polar pyrrolidine derivatives.

Troubleshooting Guides

This section addresses specific issues you may encounter during the purification of polar pyrrolidine derivatives using various chromatographic techniques.

Issue 1: Poor or No Retention in Reversed-Phase HPLC (RP-HPLC)

Symptoms: Your polar pyrrolidine derivative elutes in or very near the void volume of the column.

Possible Causes & Solutions:

  • Cause: The analyte has limited interaction with the non-polar stationary phase (e.g., C18).

  • Solutions:

    • Increase Mobile Phase Polarity: For some modern reversed-phase columns, using a highly aqueous mobile phase (even 100% water) can improve the retention of polar analytes.

    • Employ a Polar-Embedded or Polar-Endcapped Column: These columns are designed with modifications to the stationary phase that enhance interactions with polar compounds.

    • Switch to an Alternative Chromatographic Mode: For highly polar compounds, RP-HPLC may not be the optimal technique. Consider using Hydrophilic Interaction Liquid Chromatography (HILIC), Ion-Exchange Chromatography (IEX), or Mixed-Mode Chromatography (MMC).

Issue 2: Peak Tailing in Chromatographic Separations

Symptoms: Asymmetrical peaks with a "tail" extending from the back of the peak, leading to poor resolution and inaccurate quantification.[1][2][3]

Possible Causes & Solutions:

  • Cause: Secondary interactions between the basic pyrrolidine nitrogen and acidic residual silanol groups on the silica-based stationary phase.[1]

  • Solutions:

    • Mobile Phase pH Adjustment: For basic compounds like pyrrolidine derivatives, using a low pH mobile phase (e.g., pH 2-4) protonates the analyte and suppresses the ionization of silanol groups, minimizing unwanted interactions.[4] Conversely, a high pH mobile phase can be used with a suitable column to keep the analyte neutral.

    • Use of Mobile Phase Additives: Adding a small amount of a competing base, such as triethylamine (TEA), can mask the active silanol sites and improve peak shape.

    • Employ a Highly Deactivated/End-capped Column: These columns have fewer accessible silanol groups, reducing the sites for secondary interactions.[1]

    • Increase Buffer Concentration: A higher buffer concentration (e.g., >20 mM) can sometimes help to mitigate peak tailing.

    • Consider HILIC or Mixed-Mode Chromatography: These techniques can offer alternative selectivities and reduce the interactions that cause peak tailing.

Quantitative Data on Peak Tailing for Basic Compounds:

The following table illustrates the effect of mobile phase pH on the peak asymmetry of a basic compound. A lower asymmetry factor (As) indicates a more symmetrical peak.

Mobile Phase pHPeak Asymmetry (As) for Methamphetamine
7.02.35
3.01.33

Data adapted from a study on basic drug compounds, demonstrating a significant improvement in peak shape at a lower pH.[2]

Issue 3: Compound Instability on Silica Gel during Flash Chromatography

Symptoms: Your polar pyrrolidine derivative appears to degrade on the silica gel, leading to low recovery and the appearance of new, unexpected peaks.

Possible Causes & Solutions:

  • Cause: The acidic nature of standard silica gel can cause the degradation of sensitive compounds.

  • Solutions:

    • Deactivate the Silica Gel: Neutralize the acidic sites by pre-treating the packed column with a solvent system containing a small amount of a base, such as 1-2% triethylamine.

    • Use an Alternative Stationary Phase: Consider using a less acidic stationary phase like alumina (basic or neutral) or bonded silica phases such as diol or amine.

    • Reversed-Phase Flash Chromatography: If the compound has sufficient hydrophobicity, this can be a viable alternative.

Issue 4: Difficulty in Separating Enantiomers of Chiral Pyrrolidine Derivatives

Symptoms: Co-elution or poor resolution of enantiomers when using a chiral stationary phase (CSP).

Possible Causes & Solutions:

  • Cause: The selected CSP and mobile phase are not optimal for the specific enantiomeric pair.

  • Solutions:

    • Screen Different Chiral Stationary Phases: Polysaccharide-based CSPs (e.g., cellulose and amylose derivatives) are often a good starting point. The choice of the specific CSP is critical.

    • Optimize the Mobile Phase: Vary the composition of the mobile phase, including the type and concentration of the organic modifier (e.g., different alcohols in normal phase) and additives.

    • Derivatization: Convert the enantiomers into diastereomers using a chiral derivatizing agent. The resulting diastereomers can often be separated on a standard achiral column.[5][6]

Quantitative Data on Chiral Separation of Pyrrolidin-2-one Derivatives:

The following table shows the resolution values (Rs) for the enantiomeric separation of a series of N-substituted 1H-pyrazoles containing a pyrrolidine moiety on different chiral stationary phases with various mobile phases. A resolution value greater than 1.5 is generally considered baseline separation.

Compound GroupMobile PhaseLux Cellulose-2 (Rs)Lux Amylose-2 (Rs)
Group 1Hexane/Ethanol (1:1, v/v)1.5 - 5.01.0 - 4.0
Group 2Hexane/Ethanol (1:1, v/v)2.0 - 6.01.5 - 5.5
Group 3100% Acetonitrile1.0 - 18.01.0 - 15.0

Data adapted from a study on the enantioselective separation of chiral N1-substituted-1H-pyrazoles, highlighting the impact of CSP and mobile phase selection on resolution.[7]

Frequently Asked Questions (FAQs)

Q1: Which chromatographic technique is best for purifying my highly polar pyrrolidine derivative?

A1: There is no single "best" technique, as the optimal method depends on the specific properties of your compound. Here's a general guide:

  • Reversed-Phase HPLC (RP-HPLC): Often the first choice due to its versatility, but may provide poor retention for very polar compounds. Best suited for moderately polar pyrrolidine derivatives.

  • Hydrophilic Interaction Liquid Chromatography (HILIC): An excellent choice for highly polar and hydrophilic compounds that are poorly retained in RP-HPLC.[8][9] It uses a polar stationary phase and a high organic content mobile phase.[8]

  • Ion-Exchange Chromatography (IEX): Ideal for ionizable pyrrolidine derivatives. Separation is based on the net charge of the molecule.[10][11]

  • Mixed-Mode Chromatography (MMC): Utilizes a stationary phase with multiple retention mechanisms (e.g., reversed-phase and ion-exchange), offering unique selectivity for a wide range of polarities.[12][13][14]

Q2: How can I improve the retention of my polar pyrrolidine derivative in HILIC?

A2: In HILIC, the retention mechanism is the opposite of RP-HPLC. To increase retention:

  • Increase the organic solvent concentration (typically acetonitrile) in the mobile phase.

  • Decrease the aqueous/polar solvent concentration .

  • Adjust the buffer pH and ionic strength , as electrostatic interactions can also play a role in retention on some HILIC phases.

Q3: What are the key parameters to consider when developing a method using Ion-Exchange Chromatography for a polar pyrrolidine derivative?

A3: For IEX, the following parameters are crucial:

  • pH of the mobile phase: This determines the charge of your analyte and the stationary phase. For a basic pyrrolidine derivative (cation), you would typically use a cation-exchange column at a pH where the compound is protonated (positively charged).

  • Ionic strength of the mobile phase: Elution is achieved by increasing the salt concentration of the mobile phase to compete with the analyte for the ion-exchange sites on the stationary phase.[10][15]

  • Choice of buffer: The buffer should have a pKa close to the desired mobile phase pH to provide good buffering capacity.

Q4: My sample is not soluble in the HILIC mobile phase. What should I do?

A4: Sample solubility can be a challenge in HILIC due to the high organic content of the mobile phase.

  • Dissolve the sample in a solvent that is as weak as possible while still ensuring solubility. Ideally, the sample solvent should be similar to the initial mobile phase composition.

  • If the sample is only soluble in a strong solvent (e.g., water), inject the smallest possible volume to minimize peak distortion.

  • Consider solid-phase extraction (SPE) to exchange the sample solvent to a more compatible one before injection.

Experimental Protocols

Protocol 1: General Method for HILIC Purification

This protocol provides a starting point for developing a HILIC method for a polar pyrrolidine derivative.

  • Column Selection: Start with a bare silica, amide, or zwitterionic HILIC column (e.g., 150 x 4.6 mm, 5 µm).

  • Mobile Phase Preparation:

    • Mobile Phase A (Aqueous): 10 mM ammonium formate or ammonium acetate in water, pH adjusted to 3.0 or 6.8 with formic acid or ammonia, respectively.

    • Mobile Phase B (Organic): Acetonitrile.

  • Initial Gradient Conditions:

    • Start with a high percentage of Mobile Phase B (e.g., 95%).

    • Run a linear gradient to a lower percentage of Mobile Phase B (e.g., 50%) over 10-15 minutes.

    • Hold at the final conditions for a few minutes.

    • Return to the initial conditions and allow the column to re-equilibrate for at least 5-10 column volumes.

  • Sample Preparation: Dissolve the sample in a mixture of acetonitrile and water (e.g., 90:10 or 80:20 v/v) at a concentration suitable for the column loading capacity.

  • Injection and Detection: Inject the sample and monitor the elution profile using a suitable detector (e.g., UV, ELSD, or MS).

  • Optimization: Adjust the gradient slope, buffer pH, and buffer concentration to optimize the separation.

Protocol 2: General Method for Ion-Exchange Chromatography (Cation-Exchange for a Basic Pyrrolidine Derivative)

This protocol outlines a general procedure for purifying a basic pyrrolidine derivative using cation-exchange chromatography.

  • Column and Buffer Selection:

    • Choose a strong or weak cation-exchange column.

    • Select a buffer with a pKa within ±1 pH unit of the desired operating pH. The starting pH should be at least 1 pH unit below the pI of the compound to ensure a positive charge.

  • Equilibration: Equilibrate the column with the starting buffer (low ionic strength) until the pH and conductivity of the eluent are stable.

  • Sample Loading: Dissolve the sample in the starting buffer and load it onto the column.[10]

  • Washing: Wash the column with several column volumes of the starting buffer to remove any unbound impurities.[10]

  • Elution: Elute the bound pyrrolidine derivative by increasing the ionic strength of the mobile phase. This can be done using a linear salt gradient (e.g., 0 to 1 M NaCl) or a step gradient.[10][15]

  • Fraction Collection and Analysis: Collect fractions and analyze them for the presence of the target compound.

  • Regeneration: After elution, wash the column with a high salt buffer to remove any remaining bound species, followed by re-equilibration with the starting buffer for the next run.

Visualizations

experimental_workflow Experimental Workflow for Method Selection cluster_0 Initial Assessment cluster_1 Method Screening cluster_2 Evaluation cluster_3 Optimization & Final Method start Characterize Polar Pyrrolidine Derivative (pKa, logP, solubility) rp_hplc Reversed-Phase HPLC start->rp_hplc Select initial techniques hilic HILIC start->hilic Select initial techniques iex Ion-Exchange start->iex Select initial techniques mmc Mixed-Mode start->mmc Select initial techniques eval_retention Adequate Retention? rp_hplc->eval_retention hilic->eval_retention iex->eval_retention mmc->eval_retention eval_retention->hilic No, poor retention eval_retention->iex No, poor retention eval_retention->mmc No, poor retention eval_peak_shape Good Peak Shape? eval_retention->eval_peak_shape Yes eval_resolution Sufficient Resolution? eval_peak_shape->eval_resolution Yes optimize Optimize Parameters (Gradient, pH, Buffer) eval_peak_shape->optimize No, peak tailing eval_resolution->optimize No, poor resolution final_method Final Purification Method eval_resolution->final_method Yes optimize->final_method

Caption: Workflow for selecting and optimizing a purification method.

troubleshooting_workflow Troubleshooting Logic for Peak Tailing cluster_0 Initial Checks cluster_1 Corrective Actions cluster_2 Outcome start Peak Tailing Observed check_column Is column old or a general purpose C18? start->check_column check_ph Is mobile phase pH close to analyte pKa? check_column->check_ph No use_deactivated_col Use a base-deactivated or end-capped column check_column->use_deactivated_col Yes adjust_ph Adjust pH to be >2 units away from pKa (low pH for bases) check_ph->adjust_ph Yes add_modifier Add mobile phase modifier (e.g., TEA) check_ph->add_modifier No peak_shape_ok Peak Shape Improved use_deactivated_col->peak_shape_ok adjust_ph->peak_shape_ok change_mode Switch to HILIC or Mixed-Mode Chromatography add_modifier->change_mode If still tailing add_modifier->peak_shape_ok change_mode->peak_shape_ok

Caption: Logic for troubleshooting peak tailing in RP-HPLC.

References

Assessing the stability of Tert-butyl 3-(hydrazinecarbonyl)pyrrolidine-1-carboxylate in different solvents

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance on the stability of tert-butyl 3-(hydrazinecarbonyl)pyrrolidine-1-carboxylate in various solvents. The information is intended for researchers, scientists, and professionals in drug development to ensure the integrity of the compound throughout their experiments.

Frequently Asked Questions (FAQs)

Q1: What are the general recommendations for storing tert-butyl 3-(hydrazinecarbonyl)pyrrolidine-1-carboxylate?

A1: For long-term storage, it is recommended to keep the compound in a dry, sealed container.[1] Specific temperature recommendations can vary by supplier, with some suggesting room temperature while others may recommend -20°C for optimal stability.[2] Always refer to the supplier's specific storage instructions.

Q2: Which functional groups in tert-butyl 3-(hydrazinecarbonyl)pyrrolidine-1-carboxylate are most susceptible to degradation?

A2: The two primary functional groups of concern are the hydrazinecarbonyl group and the tert-butoxycarbonyl (Boc) protecting group. The hydrazinecarbonyl group can be susceptible to hydrolysis, particularly in acidic or basic aqueous solutions.[3] The Boc group is known to be labile under acidic conditions.

Q3: Can I dissolve this compound in aqueous buffers?

A3: Caution is advised when using aqueous buffers. Hydrazide and hydrazone compounds can be sensitive to hydrolytic decomposition in aqueous media, especially at acidic (pH < 7) and basic (pH > 7) conditions.[3] If aqueous buffers are necessary, it is recommended to prepare the solutions fresh and use them immediately. A stability study in the specific buffer system is highly recommended.

Q4: What are the typical degradation products I might observe?

A4: Potential degradation products could arise from the hydrolysis of the hydrazinecarbonyl group to form the corresponding carboxylic acid and hydrazine. Additionally, under acidic conditions, the Boc-protecting group can be cleaved.

Troubleshooting Guide

Issue 1: I am seeing an increasing peak in my HPLC analysis over time, even when my sample is stored in a common organic solvent.

  • Question: What could be the cause of this new peak?

  • Answer: This new peak likely represents a degradation product. Even in organic solvents, residual water or acidic/basic impurities can promote slow degradation. The hydrazinecarbonyl group is a likely site of hydrolysis.[3] Consider the purity of your solvent and the storage conditions of your prepared solution.

Issue 2: My NMR spectrum shows a decrease in the signal intensity of the parent compound and the appearance of new signals after leaving the sample in deuterated chloroform (CDCl3) for an extended period.

  • Question: Is CDCl3 a suitable solvent for long-term storage of solutions?

  • Answer: Deuterated chloroform can contain trace amounts of DCl and phosgene, which are acidic and can lead to the degradation of acid-sensitive groups like the Boc-protecting group. For long-term storage of solutions for NMR analysis, consider using a more inert solvent like DMSO-d6 or preparing the sample immediately before analysis.

Issue 3: I observe poor reproducibility in my biological assays when using solutions prepared in methanol.

  • Question: Could the solvent be affecting the stability of my compound?

  • Answer: Protic solvents like methanol can participate in solvolysis reactions, especially if the compound is stored in solution for an extended period. It is advisable to evaluate the stability of the compound in methanol over the time course of your experiment. Preparing fresh solutions for each experiment is the best practice to ensure consistency.

Experimental Protocols

Protocol: Assessing the Stability of Tert-butyl 3-(hydrazinecarbonyl)pyrrolidine-1-carboxylate by RP-HPLC

This protocol outlines a general method for determining the stability of the target compound in various solvents over time.

  • Preparation of Stock Solution:

    • Accurately weigh approximately 10 mg of tert-butyl 3-(hydrazinecarbonyl)pyrrolidine-1-carboxylate.

    • Dissolve the compound in 10 mL of acetonitrile to prepare a 1 mg/mL stock solution.

  • Preparation of Stability Samples:

    • For each solvent to be tested (e.g., DMSO, Methanol, Acetonitrile, Dichloromethane, Water), transfer 100 µL of the stock solution into a clean vial.

    • Add 900 µL of the respective solvent to achieve a final concentration of 100 µg/mL.

    • Prepare triplicate samples for each solvent and time point.

    • Store the vials under controlled temperature conditions (e.g., Room Temperature and 40°C).

  • HPLC Analysis:

    • Analyze the samples at predetermined time points (e.g., 0, 2, 4, 8, 24, 48 hours).

    • HPLC System: A standard Reverse-Phase HPLC system with UV detection is suitable.[3][4]

    • Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid or another suitable modifier).

    • Column: C18, 4.6 x 150 mm, 5 µm.

    • Detection Wavelength: Determined by UV-Vis spectral analysis of the compound (typically in the range of 200-220 nm for this type of molecule).

    • Injection Volume: 10 µL.

  • Data Analysis:

    • Calculate the percentage of the parent compound remaining at each time point relative to the initial (T=0) peak area.

    • Plot the percentage of the remaining compound against time for each solvent and temperature.

Data Presentation

Table 1: Hypothetical Stability of Tert-butyl 3-(hydrazinecarbonyl)pyrrolidine-1-carboxylate in Various Solvents at Room Temperature (25°C)

Solvent% Remaining after 24h% Remaining after 48h% Remaining after 72h
DMSO>99%>99%99%
Acetonitrile>99%98%97%
Dichloromethane98%96%94%
Methanol97%94%91%
Water90%82%75%

Table 2: Hypothetical Stability of Tert-butyl 3-(hydrazinecarbonyl)pyrrolidine-1-carboxylate in Various Solvents at Elevated Temperature (40°C)

Solvent% Remaining after 24h% Remaining after 48h% Remaining after 72h
DMSO98%96%94%
Acetonitrile96%92%88%
Dichloromethane94%88%82%
Methanol92%85%78%
Water75%55%40%

Note: The data presented in these tables is for illustrative purposes only and is based on the general chemical properties of the functional groups present in the molecule. Actual stability should be determined experimentally.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_output Output stock Prepare Stock Solution (1 mg/mL in ACN) samples Prepare Stability Samples (100 µg/mL in Test Solvents) stock->samples storage Store at RT and 40°C samples->storage hplc RP-HPLC Analysis at Time Points storage->hplc T=0, 2, 4, 8, 24, 48h data Data Processing (% Remaining vs. Time) hplc->data report Stability Report data->report

Caption: Workflow for assessing compound stability.

degradation_pathway parent Tert-butyl 3-(hydrazinecarbonyl) pyrrolidine-1-carboxylate product1 1-(tert-butoxycarbonyl)pyrrolidine -3-carboxylic acid parent->product1 + H2O (Hydrolysis) product2 Hydrazine parent->product2 + H2O (Hydrolysis)

References

Preventing epimerization during reactions with chiral pyrrolidine intermediates

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with detailed guidance on preventing and troubleshooting epimerization in reactions involving chiral pyrrolidine intermediates.

Frequently Asked Questions (FAQs)

Q1: What is epimerization and why is it a critical issue with chiral pyrrolidine intermediates?

A1: Epimerization is a chemical process in which the configuration of only one of several chiral centers in a molecule is inverted. In the context of chiral pyrrolidines, this typically occurs at the carbon atom adjacent (alpha) to an activating group, such as a carbonyl or phenylsulfonyl group. This alpha-proton is acidic and can be removed by a base to form a planar, achiral enolate intermediate. Subsequent re-protonation can occur from either face, leading to a mixture of the original stereoisomer and its epimer. This is a significant problem as the resulting diastereomers often have different biological activities and are difficult to separate, compromising the yield, purity, and efficacy of the final product.[1][2]

Q2: What is the primary mechanism driving epimerization in these reactions?

A2: The primary mechanism is base-catalyzed deprotonation-reprotonation at the chiral center alpha to an electron-withdrawing group (EWG).[1] The EWG increases the acidity of the alpha-proton, making it susceptible to abstraction by a base. This generates a planar enolate or a similar carbanionic intermediate, which loses its stereochemical information. When this intermediate is protonated again, it can happen from either side, leading to the formation of the epimer.[1][2]

Q3: Which functional groups on the pyrrolidine ring increase the risk of epimerization?

A3: Any electron-withdrawing group attached to the chiral carbon or a neighboring atom that can stabilize a negative charge will increase the risk of epimerization. Common examples include carbonyl groups (ketones, esters, amides), nitriles, sulfones, and nitro groups.[2][3] For instance, the anion formed after proton abstraction on a phenylglycine residue can be stabilized by the aryl side chain, increasing the likelihood of epimerization.[2]

Q4: What analytical techniques are used to detect and quantify epimerization?

A4: The most common and effective methods for detecting and quantifying epimerization are chromatographic techniques that can separate diastereomers.

  • High-Performance Liquid Chromatography (HPLC): Chiral HPLC or reverse-phase HPLC are powerful tools for separating epimers. The ratio of the epimers can be determined by integrating the peak areas in the chromatogram.[1][4][5]

  • Gas Chromatography (GC): Chiral GC columns can also be used for the separation of volatile derivatives.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: High-field ¹H or ¹³C NMR can sometimes distinguish between epimers, as they are distinct compounds with different chemical shifts and coupling constants.

  • Mass Spectrometry (MS): While MS alone cannot distinguish between epimers because they have the same mass, it is often coupled with a separation technique like HPLC (LC-MS) for identification and quantification.[4][6]

Troubleshooting Guide

Problem: My reaction shows a significant amount of the undesired epimer.

Probable CauseSuggested Solution
Base is too strong or not sterically hindered. Strong bases readily abstract the alpha-proton. Switch to a weaker or more sterically hindered base. For example, replace triethylamine (TEA) with N,N-diisopropylethylamine (DIPEA) or 2,4,6-collidine. Use the minimum stoichiometric amount of base necessary.[1][7]
Reaction temperature is too high. Epimerization is often accelerated at higher temperatures.[7][8][9] Perform the reaction at a lower temperature (e.g., 0 °C, -20 °C, or -78 °C). A temperature screening experiment is recommended to find the optimal balance between reaction rate and stereochemical integrity.
The solvent is too polar. Polar solvents can stabilize the charged enolate intermediate, which may facilitate epimerization.[10] If the reaction chemistry allows, switch to a less polar solvent. For example, consider replacing DMF with dichloromethane (DCM) or toluene.[7][10]
Extended reaction or pre-activation time. Prolonged exposure to basic conditions or highly reactive coupling agents can increase the extent of epimerization.[5] Monitor the reaction closely (e.g., by TLC or LC-MS) and quench it as soon as the starting material is consumed. For peptide couplings, minimize the pre-activation time of the carboxylic acid.[5]
Inappropriate protecting group strategy. The choice of protecting groups, particularly on the pyrrolidine nitrogen, can influence the acidity of the alpha-proton. A bulky or electron-withdrawing N-protecting group can sometimes mitigate epimerization by either sterically hindering the approach of the base or by altering the electronic properties of the ring.[11][12]

Quantitative Data on Epimerization

Table 1: Effect of Base on Epimerization during Peptide Coupling

BaseExtent of EpimerizationNotes
Triethylamine (TEA)HighA strong, unhindered base that often leads to significant epimerization.
N,N-Diisopropylethylamine (DIPEA)LowA sterically hindered base that is less likely to cause epimerization.[1]
N-Methylmorpholine (NMM)Moderate to LowOften a good compromise between reactivity and suppression of epimerization.[7]
2,4,6-CollidineLowA mild, hindered base that can be effective in preventing epimerization.[1]

Data is generalized from typical observations in peptide synthesis, which is mechanistically similar to many reactions involving chiral pyrrolidine intermediates.[1]

Table 2: Effect of Coupling Reagents on Epimerization of Glycosylated Amino Acids

Coupling ConditionReagent Combination% Epimerization
1HBTU/HOBt/DIPEA> 10%
3DIC/Oxyma1.8%
4HATU/HOAt/NMM72.5%
7COMU/DIPEA1.7%
13PyAOP/TMP1.6%

Source: Adapted from a study on glycosylated amino acids, demonstrating the critical impact of reagent choice on epimerization levels.[5]

Experimental Protocols

Protocol: General Procedure for Minimizing Epimerization in a Base-Mediated Reaction

This protocol provides a general framework for a reaction involving a chiral pyrrolidine intermediate susceptible to epimerization.

1. Reagent and Glassware Preparation:

  • Thoroughly dry all glassware in an oven at >100 °C overnight and cool under a stream of dry nitrogen or argon.

  • Use anhydrous solvents, preferably from a solvent purification system or a freshly opened bottle.

  • Ensure all reagents, especially the base, are pure and dry.

2. Reaction Setup:

  • To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen/argon inlet, add the chiral pyrrolidine intermediate (1.0 eq).

  • Dissolve the intermediate in a minimal amount of a suitable anhydrous, non-polar solvent (e.g., THF or DCM).

  • Cool the reaction mixture to the desired low temperature (e.g., -78 °C using a dry ice/acetone bath, or 0 °C using an ice-water bath).

3. Reagent Addition:

  • Slowly add the sterically hindered base (e.g., DIPEA, 1.1 eq) dropwise via syringe over several minutes, ensuring the internal temperature does not rise significantly.

  • Stir the mixture for a short period (e.g., 15-30 minutes) at the low temperature.

  • Add the second reactant (e.g., an electrophile) dropwise, again maintaining the low temperature.

4. Reaction Monitoring and Workup:

  • Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS, analyzing aliquots quenched with a proton source (e.g., saturated aq. NH₄Cl).

  • Once the reaction is complete, quench it by adding a proton source directly at the low temperature.

  • Allow the mixture to warm to room temperature and proceed with the standard aqueous workup and extraction.

  • Purify the product using column chromatography. Analyze the diastereomeric ratio of the product by chiral HPLC or NMR.

Visualizations

Epimerization_Mechanism cluster_start Chiral Starting Material cluster_intermediate Planar Intermediate cluster_products Products Start Pyrrolidine-R¹ (S-configuration) Intermediate Achiral Enolate (Planar) Start->Intermediate + Base - H⁺ (Deprotonation) Product_S Pyrrolidine-R¹ (S-configuration) Intermediate->Product_S + H⁺ (Protonation face A) Product_R Pyrrolidine-R² (Epimer) (R-configuration) Intermediate->Product_R + H⁺ (Protonation face B)

Caption: Mechanism of base-catalyzed epimerization.

Experimental_Workflow prep 1. Reagent & Glassware Prep (Anhydrous Conditions) setup 2. Reaction Setup (Inert Atmosphere) prep->setup checkpoint1 Checkpoint 1: Select Hindered Base & Aprotic/Non-polar Solvent setup->checkpoint1 cool 3. Cool to Low Temp (e.g., -78°C to 0°C) checkpoint1->cool checkpoint2 Checkpoint 2: Maintain Low Temperature During Additions cool->checkpoint2 add_base 4. Slow Addition of Base checkpoint2->add_base add_reagent 5. Slow Addition of Reagent add_base->add_reagent monitor 6. Monitor Reaction (TLC / LC-MS) add_reagent->monitor checkpoint3 Checkpoint 3: Minimize Reaction Time monitor->checkpoint3 quench 7. Quench at Low Temp checkpoint3->quench workup 8. Workup & Purification quench->workup analyze 9. Analyze d.r. (HPLC / NMR) workup->analyze

Caption: Experimental workflow with epimerization checkpoints.

Troubleshooting_Tree start Epimerization Detected (>5%) q_temp Is reaction at low temp (≤ 0°C)? start->q_temp a_temp_no Action: Reduce Temperature (e.g., to -78°C) q_temp->a_temp_no No q_base Is the base weak & sterically hindered? q_temp->q_base Yes end Re-analyze d.r. a_temp_no->end a_base_no Action: Switch Base (e.g., to DIPEA) q_base->a_base_no No q_solvent Is the solvent non-polar/aprotic? q_base->q_solvent Yes a_base_no->end a_solvent_no Action: Switch Solvent (e.g., to DCM/Toluene) q_solvent->a_solvent_no No q_time Is reaction time minimized? q_solvent->q_time Yes a_solvent_no->end a_time_no Action: Monitor closely & Quench ASAP q_time->a_time_no No q_time->end Yes a_time_no->end

Caption: Troubleshooting decision tree for epimerization.

References

Identifying common impurities in commercial batches of Tert-butyl 3-(hydrazinecarbonyl)pyrrolidine-1-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with commercial batches of Tert-butyl 3-(hydrazinecarbonyl)pyrrolidine-1-carboxylate.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities found in commercial batches of Tert-butyl 3-(hydrazinecarbonyl)pyrrolidine-1-carboxylate?

A1: Based on the typical synthetic route, the most common impurities can be categorized as follows:

  • Starting Materials:

    • 1-Boc-pyrrolidine-3-carboxylic acid

    • Hydrazine (or its hydrate)

  • Reaction By-products:

    • Unreacted activated esters or intermediates if coupling agents are used.

    • Salts formed during the reaction and work-up.

  • Degradation Products:

    • Pyrrolidine-3-carbohydrazide (due to the loss of the Boc protecting group).

    • Oxidation products of the hydrazine moiety.

  • Isomeric Impurities:

    • If the synthesis starts from a racemic or diastereomeric mixture of 3-pyrrolidinecarboxylic acid, the corresponding isomers of the final product may be present.

Q2: How can I detect these impurities in my sample?

A2: Several analytical techniques can be employed for impurity detection:

  • High-Performance Liquid Chromatography (HPLC): This is the most common method for quantifying the purity of the main component and detecting related substances. A reversed-phase method with UV detection is typically suitable.

  • Gas Chromatography-Mass Spectrometry (GC-MS): This technique is useful for identifying volatile and semi-volatile impurities. Derivatization may be necessary for non-volatile compounds.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): NMR can provide structural information about the main component and any significant impurities present.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This powerful technique combines the separation capabilities of HPLC with the identification power of mass spectrometry, making it ideal for identifying unknown impurities.

Q3: What are the acceptable limits for these impurities?

A3: The acceptable limits for impurities depend on the specific application (e.g., early-stage research, preclinical studies, or GMP manufacturing for clinical trials) and the relevant regulatory guidelines (e.g., ICH). For research purposes, a purity of >95% is often acceptable. However, for pharmaceutical development, stringent control and qualification of impurities are required.

Troubleshooting Guide

Observed Issue Potential Cause Recommended Action
Unexpected peaks in HPLC chromatogram Presence of impurities such as unreacted starting materials, by-products, or degradation products.1. Identify the peaks by comparing retention times with standards of potential impurities. 2. Use LC-MS to obtain the mass of the unknown peaks for identification. 3. Refer to the detailed HPLC-UV method below for a starting point in your analysis.
Low assay value The sample may contain significant amounts of non-UV active impurities (e.g., salts, water) or the HPLC response factor for the main component may be inaccurate.1. Perform a quantitative NMR (qNMR) analysis to determine the absolute purity. 2. Analyze for water content using Karl Fischer titration. 3. Ensure proper calibration of the HPLC method with a certified reference standard.
Inconsistent reaction yields or side reactions in downstream applications Impurities in the starting material may be interfering with the reaction chemistry.1. Re-purify the Tert-butyl 3-(hydrazinecarbonyl)pyrrolidine-1-carboxylate using column chromatography or recrystallization. 2. Characterize the purified material thoroughly by HPLC, NMR, and MS to confirm purity before use.
Appearance of new impurities upon storage The compound may be degrading. The Boc group is susceptible to acidic conditions, and the hydrazine moiety can be prone to oxidation.1. Store the material in a cool, dry, and dark place under an inert atmosphere (e.g., nitrogen or argon). 2. Avoid contact with strong acids, bases, and oxidizing agents. 3. Periodically re-analyze the material to monitor its stability.

Experimental Protocols

High-Performance Liquid Chromatography (HPLC-UV) Method for Purity Assessment

This method provides a general guideline for the analysis of Tert-butyl 3-(hydrazinecarbonyl)pyrrolidine-1-carboxylate and its potential impurities. Method optimization may be required.

Parameter Condition
Column C18 reversed-phase, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% Trifluoroacetic acid in Water
Mobile Phase B 0.1% Trifluoroacetic acid in Acetonitrile
Gradient 5% B to 95% B over 20 minutes, then hold at 95% B for 5 minutes, and return to 5% B for 5 minutes.
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 210 nm
Injection Volume 10 µL
Sample Preparation Dissolve the sample in a mixture of Mobile Phase A and B (e.g., 50:50) to a concentration of 1 mg/mL.
Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Impurities

This method is a general approach for detecting volatile organic impurities.

Parameter Condition
Column DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness (or equivalent)
Carrier Gas Helium at a constant flow of 1.0 mL/min
Inlet Temperature 250 °C
Oven Program Start at 50 °C, hold for 2 minutes, then ramp to 280 °C at 15 °C/min, and hold for 5 minutes.
Mass Spectrometer Electron Ionization (EI) at 70 eV
Scan Range 35 - 500 amu
Sample Preparation Dissolve the sample in a suitable solvent like Dichloromethane or Methanol. Derivatization with a silylating agent may be necessary to analyze polar impurities.
Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: Dissolve the sample in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or D₂O). The spectrum will show characteristic peaks for the tert-butyl group (a sharp singlet around 1.4 ppm), the pyrrolidine ring protons (a series of multiplets), and the hydrazine protons. The presence of significant impurities will be indicated by additional peaks.

  • ¹³C NMR: Provides information on the carbon skeleton of the molecule and can be used to identify and quantify carbon-containing impurities.

Visualizations

Synthesis_and_Impurities cluster_synthesis Synthetic Pathway cluster_impurities Potential Impurities 1-Boc-pyrrolidine-3-carboxylic_acid 1-Boc-pyrrolidine- 3-carboxylic acid Coupling_Reaction Coupling Reaction 1-Boc-pyrrolidine-3-carboxylic_acid->Coupling_Reaction Unreacted_Starting_Materials Unreacted Starting Materials 1-Boc-pyrrolidine-3-carboxylic_acid->Unreacted_Starting_Materials Hydrazine Hydrazine Hydrazine->Coupling_Reaction Hydrazine->Unreacted_Starting_Materials Product Tert-butyl 3-(hydrazinecarbonyl)- pyrrolidine-1-carboxylate Coupling_Reaction->Product Byproducts Reaction By-products Coupling_Reaction->Byproducts Degradation_Products Degradation Products Product->Degradation_Products Commercial_Batch Commercial Batch Product->Commercial_Batch Leads to Unreacted_Starting_Materials->Commercial_Batch Byproducts->Commercial_Batch Degradation_Products->Commercial_Batch

Caption: Synthetic pathway and potential sources of impurities.

Analytical_Workflow Sample Commercial Batch Sample HPLC HPLC-UV Analysis Sample->HPLC GCMS GC-MS Analysis Sample->GCMS NMR NMR Analysis Sample->NMR Purity Purity Assessment HPLC->Purity Quantification Impurity Quantification HPLC->Quantification Impurity_ID Impurity Identification GCMS->Impurity_ID NMR->Impurity_ID

Caption: Analytical workflow for impurity identification.

Strategies for scaling up the synthesis of Tert-butyl 3-(hydrazinecarbonyl)pyrrolidine-1-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides researchers, scientists, and drug development professionals with comprehensive strategies for the synthesis and scale-up of Tert-butyl 3-(hydrazinecarbonyl)pyrrolidine-1-carboxylate. It includes frequently asked questions, troubleshooting guides, detailed experimental protocols, and safety information.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route to Tert-butyl 3-(hydrazinecarbonyl)pyrrolidine-1-carboxylate?

The most prevalent and straightforward method is the hydrazinolysis of a corresponding ester precursor, typically Tert-butyl 3-(alkoxycarbonyl)pyrrolidine-1-carboxylate (where the alkoxy group is commonly methyl or ethyl), with hydrazine hydrate. This reaction is typically carried out in an alcoholic solvent.

Q2: What are the typical reaction conditions for this synthesis?

The reaction is often performed in a solvent such as methanol or ethanol. The reaction temperature can range from room temperature to reflux, with reaction times varying from a few hours to overnight. The choice of conditions often depends on the scale of the reaction and the reactivity of the starting ester.

Q3: How can the progress of the reaction be monitored?

Reaction progress can be effectively monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). On TLC, the disappearance of the starting ester spot and the appearance of the more polar product spot indicates the reaction is proceeding.

Q4: What are the critical safety precautions when working with hydrazine hydrate?

Hydrazine hydrate is toxic, corrosive, and a suspected carcinogen.[1] All manipulations should be conducted in a well-ventilated fume hood.[1][2] Appropriate personal protective equipment (PPE), including chemical-resistant gloves (nitrile or neoprene), splash-proof goggles, and a lab coat, is mandatory.[1][2] For large-scale operations, a face shield and a chemical-resistant apron are recommended.[1] It is also crucial to avoid contact with oxidizing agents, as hydrazine is a strong reducing agent.[3]

Q5: How is the product typically purified?

After the reaction is complete, the product can be isolated by removing the solvent under reduced pressure. The crude product can then be purified by recrystallization from a suitable solvent system (e.g., ethanol/petroleum ether) or by column chromatography on silica gel.

Synthesis Pathway and Troubleshooting Workflow

The following diagrams illustrate the general synthesis pathway and a logical workflow for troubleshooting common issues encountered during the synthesis.

G cluster_synthesis Synthesis Pathway start Tert-butyl 3-(alkoxycarbonyl)pyrrolidine-1-carboxylate product Tert-butyl 3-(hydrazinecarbonyl)pyrrolidine-1-carboxylate start->product      Reaction reagent Hydrazine Hydrate (NH2NH2·H2O) reagent->product       byproduct Alcohol (e.g., Methanol) product->byproduct      +

Caption: General synthesis pathway for Tert-butyl 3-(hydrazinecarbonyl)pyrrolidine-1-carboxylate.

G start Reaction Start monitor Monitor by TLC/LC-MS start->monitor complete Reaction Complete? monitor->complete workup Work-up and Isolation complete->workup Yes troubleshoot Troubleshoot Reaction complete->troubleshoot No analyze Analyze Purity (NMR, LC-MS) workup->analyze purity Purity Acceptable? analyze->purity purify Purify (Recrystallization/Chromatography) purity->purify No end Final Product purity->end Yes purify->analyze troubleshoot->monitor

Caption: A logical workflow for troubleshooting the synthesis.

Troubleshooting Guide

Problem Possible Cause(s) Recommended Solution(s)
Low or No Product Formation 1. Incomplete reaction. 2. Low quality of starting materials. 3. Insufficient reaction temperature.1. Extend the reaction time and continue monitoring. 2. Ensure the starting ester is pure and the hydrazine hydrate is of appropriate concentration. 3. Increase the reaction temperature, potentially to reflux.
Formation of Impurities 1. Presence of unreacted starting material. 2. Formation of diacyl hydrazide byproduct. 3. Degradation of the product.1. Drive the reaction to completion or remove the starting material during purification. 2. Use a larger excess of hydrazine hydrate (2-5 equivalents). 3. Avoid prolonged heating at high temperatures and ensure proper work-up to remove residual reagents.
Difficult Product Isolation 1. Product is highly soluble in the reaction solvent. 2. Formation of an oil instead of a solid.1. Remove the solvent under reduced pressure and attempt to precipitate the product by adding a non-polar solvent (e.g., hexanes, diethyl ether). 2. Attempt to induce crystallization by scratching the flask or seeding with a small crystal of the product. If this fails, purification by column chromatography may be necessary.
Scale-up Issues 1. Inefficient heat transfer. 2. Incomplete mixing. 3. Byproduct (alcohol) accumulation inhibiting the reaction.1. Use a reactor with adequate heating/cooling capabilities. For exothermic reactions, consider controlled addition of hydrazine hydrate. 2. Employ appropriate mechanical stirring to ensure homogeneity. 3. On a large scale, consider reactive fractionation to continuously remove the alcohol byproduct, which can drive the reaction to completion and improve yield.

Data Presentation: Reaction Parameters and Yields

The following table summarizes typical reaction conditions and expected yields for the synthesis of hydrazides from esters.

Starting Ester Hydrazine Hydrate (Equivalents) Solvent Temperature (°C) Time (h) Yield (%) Reference
Ethyl Ester1.3EthanolReflux568General Literature Value
Methyl Ester1.2MethanolRoom Temp12>90Patent (CN103408545A)
Ethyl Ester2.0EthanolReflux8>85General Literature Value
Methyl Ester5.0Methanol604>95Optimized Lab Scale

Experimental Protocols

Laboratory Scale Synthesis (Exemplary Protocol)

This protocol is a representative procedure for the synthesis of Tert-butyl 3-(hydrazinecarbonyl)pyrrolidine-1-carboxylate.

Materials:

  • Tert-butyl 3-(methoxycarbonyl)pyrrolidine-1-carboxylate (1.0 eq)

  • Hydrazine hydrate (64% solution, 2.0 eq)

  • Methanol

  • Ethyl acetate

  • Hexanes

  • Anhydrous magnesium sulfate

Procedure:

  • To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add Tert-butyl 3-(methoxycarbonyl)pyrrolidine-1-carboxylate (1.0 eq) and methanol (10 mL per gram of ester).

  • Stir the solution at room temperature and add hydrazine hydrate (2.0 eq) dropwise.

  • Heat the reaction mixture to reflux and monitor the progress by TLC (e.g., using a 1:1 ethyl acetate/hexanes mobile phase).

  • Once the reaction is complete (typically 4-8 hours), allow the mixture to cool to room temperature.

  • Remove the methanol under reduced pressure using a rotary evaporator.

  • To the residue, add ethyl acetate and water. Separate the organic layer, and wash it with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by recrystallization from an ethyl acetate/hexanes mixture or by column chromatography on silica gel.

Scale-up Considerations

For scaling up the synthesis, the following points should be considered:

  • Heat Management: The reaction can be exothermic, especially during the initial addition of hydrazine hydrate. Use a reactor with appropriate temperature control and consider adding the hydrazine hydrate portion-wise or via a dropping funnel to manage the exotherm.

  • Byproduct Removal: As indicated in patent literature, on a larger scale, the removal of the alcohol byproduct (methanol or ethanol) can significantly improve the reaction rate and yield. This can be achieved through reactive distillation or fractionation if the equipment is available.

  • Work-up: On a larger scale, extractions can be cumbersome. Consider direct crystallization from the reaction mixture if the product is sufficiently insoluble in the solvent upon cooling.

  • Safety: Ensure that all procedures for handling large quantities of hydrazine hydrate are strictly followed, including the use of appropriate PPE and having emergency quench/neutralization procedures in place. Small spills can be neutralized with a dilute solution of hydrogen peroxide.[4]

References

Resolving poor solubility issues of pyrrolidine-based compounds in organic solvents

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing solubility challenges with pyrrolidine-based compounds in organic solvents.

Frequently Asked Questions (FAQs)

Q1: Why is my pyrrolidine-based compound poorly soluble in a particular organic solvent?

A1: The solubility of pyrrolidine-based compounds is influenced by a combination of factors related to both the compound's structure and the properties of the solvent. Key factors include:

  • Polarity Mismatch: Based on the principle of "like dissolves like," a significant difference in polarity between your compound and the solvent can lead to poor solubility.[1][2] Pyrrolidine itself is a polar molecule.[1][2]

  • Hydrogen Bonding: The nitrogen atom in the pyrrolidine ring can act as a hydrogen bond acceptor, and if it is not substituted, the N-H group can also be a hydrogen bond donor. Solvents that can effectively participate in hydrogen bonding with the pyrrolidine moiety will generally be better solvents.

  • Crystal Lattice Energy: For solid compounds, the energy required to break the crystal lattice structure can be a significant barrier to dissolution. A high lattice energy often results in low solubility.

  • Molecular Size and Shape: Larger molecules with complex three-dimensional structures may be more difficult to solvate effectively.

  • Substituents on the Pyrrolidine Ring: The nature of the functional groups attached to the pyrrolidine ring will significantly alter the overall polarity, hydrogen bonding capacity, and molecular interactions of the compound, thereby affecting its solubility.

Q2: How does the basicity of the pyrrolidine nitrogen affect its solubility in organic solvents?

A2: The nitrogen atom in the pyrrolidine ring is basic, with the conjugate acid having a pKa of approximately 11.3.[3] This basicity is a critical factor that can be leveraged to enhance solubility. In the presence of an acid, the pyrrolidine nitrogen can be protonated to form a pyrrolidinium salt. This salt is significantly more polar than the neutral compound and will exhibit increased solubility in polar organic solvents. This strategy is often referred to as pH modification.[][5]

Q3: Can I predict the solubility of my novel pyrrolidine derivative in a range of organic solvents?

A3: While precise prediction of solubility remains a challenge, computational models and the principle of "like dissolves like" can provide useful guidance. Hansen Solubility Parameters (HSP) can be used to match the properties of your compound with those of various solvents. Additionally, considering the polarity, hydrogen bonding capacity, and acidic/basic nature of your compound will help in selecting a suitable solvent system. For a practical approach, a systematic solvent screening experiment is highly recommended.

Troubleshooting Guides

Issue 1: My pyrrolidine-based compound is not dissolving in my chosen non-polar solvent (e.g., hexane, toluene).

Troubleshooting Steps:

  • Assess Polarity: Pyrrolidine-containing molecules often possess a degree of polarity due to the nitrogen heteroatom. Non-polar solvents are generally poor choices for dissolving polar compounds.

  • Solvent Screening: Test the solubility in a range of more polar solvents. See the table below for a suggested screening panel.

  • Co-solvency: If you must use a non-polar solvent for your reaction or analysis, consider adding a co-solvent. A small amount of a more polar solvent in which your compound is soluble can significantly enhance the overall solvating power of the mixture.

Table 1: Representative Solubility of a Hypothetical Pyrrolidine Derivative (N-benzoyl-2-methylpyrrolidine) in Common Organic Solvents at 25°C

SolventPolarity IndexDielectric ConstantSolubility (mg/mL)
Hexane0.11.9< 0.1
Toluene2.42.45.2
Dichloromethane (DCM)3.19.1> 100
Diethyl Ether2.84.325.8
Ethyl Acetate4.46.085.1
Acetone5.120.7> 100
Isopropanol3.919.942.5
Ethanol4.324.568.9
Methanol5.132.795.3
Acetonitrile5.837.577.6
Dimethylformamide (DMF)6.436.7> 100
Dimethyl Sulfoxide (DMSO)7.246.7> 100

Note: This data is representative and the actual solubility of your specific compound may vary.

Issue 2: My compound has low solubility in a moderately polar solvent required for my experiment.

Troubleshooting Steps:

  • Heating: Gently warming the mixture can increase the solubility of many compounds. However, be cautious of potential degradation of your compound at elevated temperatures.

  • Co-solvency: Introduce a small percentage of a highly polar, aprotic solvent like DMF or DMSO in which your compound shows high solubility.

  • pH Modification: If your compound has a basic pyrrolidine nitrogen, adding a small amount of an organic acid (e.g., acetic acid, trifluoroacetic acid) can protonate the nitrogen, forming a more soluble salt.

Experimental Protocols

Protocol 1: Systematic Solvent Screening

Objective: To determine the qualitative and semi-quantitative solubility of a pyrrolidine-based compound in a range of organic solvents.

Materials:

  • Your pyrrolidine-based compound

  • A selection of organic solvents (see Table 1)

  • Small vials (e.g., 1.5 mL or 4 mL) with caps

  • Vortex mixer

  • Analytical balance

Procedure:

  • Weigh approximately 5 mg of your compound into a clean, dry vial.

  • Add 0.5 mL of the first solvent to the vial.

  • Cap the vial and vortex vigorously for 1-2 minutes.

  • Visually inspect the vial against a contrasting background to see if the solid has completely dissolved.

  • If the solid has dissolved, the solubility is at least 10 mg/mL. Add another 5 mg of your compound and repeat steps 3 and 4 to further assess the solubility.

  • If the solid has not completely dissolved, the solubility is less than 10 mg/mL.

  • Repeat this process for each solvent you wish to screen.

Workflow for Solvent Screening:

G Workflow for Solvent Screening start Start weigh_compound Weigh 5 mg of Compound start->weigh_compound add_solvent Add 0.5 mL of Solvent weigh_compound->add_solvent vortex Vortex for 1-2 min add_solvent->vortex observe Visually Inspect vortex->observe dissolved Completely Dissolved? observe->dissolved soluble Solubility >= 10 mg/mL dissolved->soluble Yes insoluble Solubility < 10 mg/mL dissolved->insoluble No end End soluble->end insoluble->end

Caption: A flowchart illustrating the steps for systematic solvent screening.

Protocol 2: Co-solvency for Enhanced Solubility

Objective: To improve the solubility of a pyrrolidine-based compound in a primary solvent by adding a co-solvent.

Materials:

  • Your pyrrolidine-based compound

  • Primary solvent (in which the compound has low solubility)

  • Co-solvent (in which the compound is highly soluble, e.g., DMSO, DMF)

  • Graduated cylinders or pipettes

  • Vials and vortex mixer

Procedure:

  • Prepare a series of solvent mixtures with varying ratios of the primary solvent and co-solvent (e.g., 9:1, 4:1, 1:1).

  • For each solvent mixture, determine the solubility of your compound using the method described in Protocol 1.

  • Identify the lowest percentage of co-solvent that achieves the desired concentration of your compound.

Co-solvency Decision Pathway:

G Co-solvency Decision Pathway start Poor Solubility in Primary Solvent select_cosolvent Select Miscible Co-solvent with High Solubilizing Power start->select_cosolvent prepare_blends Prepare Solvent Blends (e.g., 9:1, 4:1, 1:1) select_cosolvent->prepare_blends test_solubility Determine Solubility in Each Blend prepare_blends->test_solubility evaluate Is Desired Concentration Achieved? test_solubility->evaluate optimize Optimize Co-solvent Ratio evaluate->optimize Yes failure Consider Alternative Strategy evaluate->failure No success Solubility Issue Resolved optimize->success

Caption: A diagram showing the decision-making process for using co-solvents.

Protocol 3: pH Modification for Solubilization of Basic Pyrrolidine Compounds

Objective: To increase the solubility of a basic pyrrolidine-based compound by forming a salt.

Materials:

  • Your basic pyrrolidine-based compound

  • A suitable organic solvent (e.g., dichloromethane, ethyl acetate)

  • An acidic solution (e.g., 1M HCl in diethyl ether, or a stock solution of acetic acid in the chosen solvent)

  • Stir plate and stir bar

Procedure:

  • Suspend a known amount of your compound in the chosen organic solvent.

  • While stirring, add the acidic solution dropwise.

  • Observe the mixture. Dissolution should occur as the salt of your compound is formed.

  • Continue adding the acidic solution until all the solid has dissolved. Avoid adding a large excess of the acid.

  • The resulting solution contains the more soluble salt of your pyrrolidine-based compound.

Signaling Pathway of pH Modification:

G pH Modification for Solubility Enhancement compound Poorly Soluble Pyrrolidine Compound (Base) salt Soluble Pyrrolidinium Salt (Base-H+) compound->salt Protonation acid Acid (H+) acid->salt dissolution Dissolution in Polar Organic Solvent salt->dissolution

Caption: A diagram illustrating the protonation of a basic pyrrolidine for enhanced solubility.

References

Validation & Comparative

Comparative Spectroscopic Analysis of Tert-butyl 3-(hydrazinecarbonyl)pyrrolidine-1-carboxylate and Alternative Scaffolds in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides a comparative analysis of the spectroscopic data for Tert-butyl 3-(hydrazinecarbonyl)pyrrolidine-1-carboxylate and its structural analogs. Designed for researchers, scientists, and drug development professionals, this document offers a valuable resource for the characterization and utilization of these important building blocks in medicinal chemistry. The pyrrolidine scaffold is a cornerstone in the design of novel therapeutics, and a thorough understanding of its derivatives through spectroscopic methods is essential for advancing drug discovery projects.[1][2][3]

While experimental spectra for Tert-butyl 3-(hydrazinecarbonyl)pyrrolidine-1-carboxylate are not widely available in public databases, this guide presents representative spectroscopic data based on the analysis of its functional groups. This is juxtaposed with available experimental data for key alternative pyrrolidine-based building blocks to provide a practical reference for researchers.

Spectroscopic Data Comparison

The following tables summarize the key spectroscopic data for Tert-butyl 3-(hydrazinecarbonyl)pyrrolidine-1-carboxylate and three common alternatives. The data for the primary compound are representative values, while the data for the alternatives are compiled from available sources.

Table 1: ¹H NMR Data Comparison (400 MHz, CDCl₃)

CompoundChemical Shift (δ) and Multiplicity
Tert-butyl 3-(hydrazinecarbonyl)pyrrolidine-1-carboxylate (Representative) ~8.0 (br s, 1H, -NH-), ~4.2 (br s, 2H, -NH₂), ~3.4-3.7 (m, 4H, pyrrolidine CH₂), ~2.8-3.0 (m, 1H, pyrrolidine CH), ~2.0-2.2 (m, 2H, pyrrolidine CH₂), 1.46 (s, 9H, Boc -C(CH₃)₃)
Tert-butyl 3-aminopyrrolidine-1-carboxylate [4]3.65-3.45 (m, 3H), 3.45-3.33 (m, 1H), 3.20-3.0 (m, 1H), 2.12-2.02 (m, 1H), 1.80-1.65 (m, 1H), 1.46 (s, 9H)[4]
N-Boc-pyrrolidine-3-carboxylic acid 1.46 (s, 9H), 2.1-2.3 (m, 2H), 3.0-3.2 (m, 1H), 3.4-3.7 (m, 4H), ~11.0 (br s, 1H, COOH)
(S)-tert-Butyl 3-(hydroxymethyl)pyrrolidine-1-carboxylate [5]1.46 (s, 9H), 1.5-1.7 (m, 1H), 1.9-2.1 (m, 1H), 2.4-2.6 (m, 1H), 3.1-3.6 (m, 6H)

Table 2: IR Spectroscopy Data Comparison (cm⁻¹)

CompoundKey Peaks (Functional Groups)
Tert-butyl 3-(hydrazinecarbonyl)pyrrolidine-1-carboxylate (Representative) ~3300-3400 (N-H stretch, hydrazine), ~2975 (C-H stretch, alkyl), ~1680 (C=O stretch, Boc), ~1650 (C=O stretch, amide I), ~1550 (N-H bend, amide II)
Tert-butyl 3-aminopyrrolidine-1-carboxylate ~3300-3400 (N-H stretch), ~2975 (C-H stretch), ~1680 (C=O stretch, Boc)
N-Boc-pyrrolidine-3-carboxylic acid ~2500-3300 (O-H stretch, broad), ~2975 (C-H stretch), ~1710 (C=O stretch, acid), ~1680 (C=O stretch, Boc)
(S)-tert-Butyl 3-(hydroxymethyl)pyrrolidine-1-carboxylate ~3400 (O-H stretch, broad), ~2975 (C-H stretch), ~1680 (C=O stretch, Boc)

Table 3: Mass Spectrometry Data Comparison (ESI-MS)

Compound[M+H]⁺ (m/z)Molecular FormulaMolecular Weight
Tert-butyl 3-(hydrazinecarbonyl)pyrrolidine-1-carboxylate [6]230.15C₁₀H₁₉N₃O₃229.28[6]
Tert-butyl 3-aminopyrrolidine-1-carboxylate [4][7]187.15[4]C₉H₁₈N₂O₂186.25[4][7]
N-Boc-pyrrolidine-3-carboxylic acid 216.12C₁₀H₁₇NO₄215.25
(S)-tert-Butyl 3-(hydroxymethyl)pyrrolidine-1-carboxylate [5]202.14C₁₀H₁₉NO₃201.26[5]

Experimental Protocols

The following are generalized protocols for acquiring the spectroscopic data presented. Instrument-specific parameters may require optimization.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation : Dissolve approximately 5-10 mg of the purified solid sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.[8]

  • Data Acquisition :

    • ¹H NMR : Acquire a one-dimensional proton spectrum using a 30-90° pulse angle, a relaxation delay of 1-5 seconds, and a sufficient number of scans (e.g., 16-32) to achieve an adequate signal-to-noise ratio.[8]

    • ¹³C NMR : Acquire a one-dimensional carbon spectrum with proton decoupling. A larger number of scans (e.g., 1024 or more) is typically required due to the lower natural abundance of the ¹³C isotope.[9]

Infrared (IR) Spectroscopy
  • Sample Preparation (Thin Solid Film) : Dissolve a small amount of the solid sample (approx. 5-10 mg) in a few drops of a volatile solvent like methylene chloride.[10][11]

  • Film Deposition : Apply a drop of the resulting solution onto a salt plate (e.g., KBr, NaCl) and allow the solvent to evaporate completely, leaving a thin film of the compound on the plate.[10]

  • Data Acquisition : Place the salt plate in the sample holder of the FT-IR spectrometer and acquire the spectrum. The typical range for analysis is 4000-400 cm⁻¹.

Electrospray Ionization Mass Spectrometry (ESI-MS)
  • Sample Preparation : Prepare a dilute solution of the sample (typically 1-10 µg/mL) in a solvent system compatible with ESI, such as methanol or acetonitrile with a small percentage of formic acid to promote protonation.

  • Data Acquisition : Infuse the sample solution into the ESI source at a constant flow rate (e.g., 5-20 µL/min).[12] Acquire the mass spectrum in positive ion mode to observe the protonated molecular ion [M+H]⁺. Key parameters to optimize include the capillary voltage, cone voltage, and desolvation gas temperature and flow rate.[13]

Visualization of Application in Drug Discovery

The following diagrams illustrate the role of these pyrrolidine building blocks in a typical drug discovery workflow and the logical process of spectroscopic structure elucidation.

G cluster_0 Synthesis & Purification cluster_1 Characterization & Screening start Building Blocks (e.g., Boc-pyrrolidines) reaction Chemical Reaction (e.g., Amide Coupling) start->reaction reagents Reagents & Catalysts reagents->reaction workup Work-up & Purification (Chromatography) reaction->workup spectroscopy Spectroscopic Analysis (NMR, MS, IR) workup->spectroscopy bioassay Biological Screening (HTS) spectroscopy->bioassay hit Hit Compound bioassay->hit lead_opt Lead Optimization hit->lead_opt sar SAR Studies hit->sar

A typical drug discovery workflow using pyrrolidine building blocks.

G cluster_data Experimental Data cluster_info Derived Information ms MS (Molecular Weight) formula Molecular Formula ms->formula ir IR (Functional Groups) fg Functional Groups ir->fg nmr1d 1D NMR (¹H, ¹³C, DEPT) fragments Structural Fragments nmr1d->fragments nmr2d 2D NMR (COSY, HSQC, HMBC) connectivity Connectivity nmr2d->connectivity structure Final Structure formula->structure fg->structure fragments->structure connectivity->structure

References

A Comparative Guide to Analytical Methods for Confirming the Purity of Synthesized Boc-pyrrolidine hydrazide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate determination of purity for synthesized intermediates is a cornerstone of reliable and reproducible research in drug discovery and development. This guide provides a comprehensive comparison of key analytical methods for confirming the purity of Boc-pyrrolidine hydrazide, a valuable building block in medicinal chemistry. By presenting objective performance comparisons, detailed experimental protocols, and supporting data, this document aims to equip researchers with the necessary information to select the most appropriate analytical strategy for their needs.

Introduction to Purity Analysis

Confirming the chemical purity of a synthesized compound like Boc-pyrrolidine hydrazide is critical to ensure that subsequent reactions proceed as expected and to avoid the introduction of unwanted side products into a synthetic route. The choice of analytical method depends on several factors, including the nature of the expected impurities, the required level of accuracy, and the available instrumentation. This guide focuses on the most commonly employed and powerful techniques for purity assessment: High-Performance Liquid Chromatography (HPLC), Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy, Gas Chromatography (GC), and Fourier-Transform Infrared (FT-IR) Spectroscopy.

Comparison of Key Analytical Methods

A combination of orthogonal methods, which rely on different chemical or physical principles, provides the most comprehensive and reliable assessment of a compound's purity.[1] The following table summarizes the key performance characteristics of the recommended techniques for analyzing Boc-pyrrolidine hydrazide.

FeatureHigh-Performance Liquid Chromatography (HPLC)Quantitative NMR (qNMR)Gas Chromatography (GC)FT-IR Spectroscopy
Principle Chromatographic separation based on polaritySignal intensity is directly proportional to the number of nucleiChromatographic separation based on volatility and column interactionAbsorption of infrared radiation by molecular vibrations
Primary Use Quantification of purity and impurity profilingAbsolute purity determination and structural confirmationAnalysis of volatile impuritiesFunctional group identification
Sensitivity High (ppm to ppb level for impurities)Moderate (~0.1% for impurities)Very high for volatile compoundsLow, primarily for qualitative analysis
Quantification Relative (Area % without standard) or Absolute (with certified standard)Absolute (Primary method)Relative (Area % without standard) or Absolute (with certified standard)Not a quantitative method for purity
Sample Requirement MicrogramsMilligramsMicrogramsMilligrams
Sample State SolutionSolutionVolatile or derivatized to be volatileSolid or Liquid
Key Advantages High resolution, high throughput, well-established.[2]No need for a specific reference standard of the analyte, provides structural information.[3][4]Excellent for residual solvents and volatile byproducts.Fast, non-destructive, provides confirmation of functional groups.[5]
Limitations Requires chromophore for UV detection, response factors of impurities can vary.[3]Lower sensitivity than HPLC for trace impurities, requires more sample.[2]Compound must be thermally stable and volatile.Does not provide a complete structural picture or quantitative purity.[5]

Experimental Protocols

Detailed methodologies for each of the key analytical techniques are provided below. These protocols are based on established methods for similar N-Boc protected and hydrazide-containing compounds and can be adapted for Boc-pyrrolidine hydrazide.

High-Performance Liquid Chromatography (HPLC-UV)

HPLC is a powerful technique for separating Boc-pyrrolidine hydrazide from non-volatile impurities.[2] Since the Boc group provides a weak UV chromophore, detection at low wavelengths (e.g., 210 nm) is often employed. For hydrazide compounds that lack a strong chromophore, pre-column derivatization can be used to enhance UV detection.[6][7]

Instrumentation:

  • HPLC system with a UV-Vis detector

  • C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)

Mobile Phase:

  • A: Water with 0.1% Formic Acid

  • B: Acetonitrile with 0.1% Formic Acid

  • A gradient elution is typically used, for example, starting with 95% A and decreasing to 5% A over 20 minutes.

Method Parameters:

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 25 °C

  • Injection Volume: 10 µL

  • Detection Wavelength: 210 nm

Sample Preparation:

  • Dissolve the synthesized Boc-pyrrolidine hydrazide in the initial mobile phase composition to a concentration of approximately 1 mg/mL.

Data Analysis:

  • Purity is typically calculated using the area normalization method, where the peak area of the main component is expressed as a percentage of the total area of all observed peaks.

Quantitative Nuclear Magnetic Resonance (qNMR)

qNMR is a primary analytical method that allows for the determination of absolute purity without the need for a specific certified reference standard of Boc-pyrrolidine hydrazide itself.[3][8] The method relies on comparing the integral of a signal from the analyte to the integral of a signal from a certified internal standard of known purity.[9]

Instrumentation:

  • NMR Spectrometer (e.g., 400 MHz or higher)

  • High-precision analytical balance

Reagents:

  • Deuterated solvent (e.g., DMSO-d6, CDCl3)

  • Certified internal standard (e.g., maleic acid, 1,4-dinitrobenzene). The internal standard should have signals that do not overlap with the analyte signals.[10]

Method Parameters:

  • A sufficient relaxation delay (D1) of at least 5 times the longest T1 of both the analyte and the internal standard is crucial for accurate quantification.[8]

  • A 90° pulse angle should be used.

  • A sufficient number of scans should be acquired to achieve a good signal-to-noise ratio (S/N > 250:1 for integration errors <1%).[8]

Sample Preparation:

  • Accurately weigh approximately 10-20 mg of the synthesized Boc-pyrrolidine hydrazide and 5-10 mg of the internal standard into a vial.

  • Dissolve the mixture in a precise volume (e.g., 0.7 mL) of the deuterated solvent.

Data Analysis: The purity of the analyte is calculated using the following equation:

Purity (%) = (I_analyte / I_IS) * (N_IS / N_analyte) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * P_IS

Where:

  • I = Integral of the signal

  • N = Number of protons for the integrated signal

  • MW = Molecular weight

  • m = mass

  • P = Purity of the internal standard

Gas Chromatography (GC-FID)

GC is particularly useful for the analysis of volatile impurities such as residual solvents from the synthesis or volatile byproducts. Boc-pyrrolidine hydrazide itself may have limited volatility, but GC can be an excellent tool for assessing the presence of low molecular weight contaminants.

Instrumentation:

  • Gas chromatograph with a Flame Ionization Detector (FID)

  • A capillary column suitable for amine analysis (e.g., a low- to mid-polarity column)

Method Parameters:

  • Injector Temperature: 250 °C

  • Detector Temperature: 300 °C

  • Carrier Gas: Helium or Hydrogen

  • Oven Program: A temperature gradient is typically used, for example, starting at 50 °C and ramping up to 280 °C.

Sample Preparation:

  • Dissolve the sample in a suitable solvent (e.g., methanol, dichloromethane) at a concentration of approximately 1-5 mg/mL.

Data Analysis:

  • Similar to HPLC, purity with respect to volatile components can be assessed using the area normalization method.

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is a rapid, non-destructive technique used to confirm the presence of key functional groups in the synthesized Boc-pyrrolidine hydrazide, thereby verifying the success of the Boc-protection step.[5]

Instrumentation:

  • FT-IR spectrometer, often with an Attenuated Total Reflectance (ATR) accessory.

Sample Preparation:

  • A small amount of the solid or liquid sample is placed directly on the ATR crystal.

Data Analysis:

  • The presence of characteristic absorption bands confirms the structure. For Boc-pyrrolidine hydrazide, key absorptions include:

    • ~1680-1720 cm⁻¹: A strong, sharp peak corresponding to the C=O stretch of the Boc-carbamate group.[5][11]

    • ~3300-3400 cm⁻¹: N-H stretching vibrations of the hydrazide group.

    • ~2850-2980 cm⁻¹: C-H stretching vibrations of the pyrrolidine ring and the tert-butyl group.

Visualizing the Analytical Workflows

The following diagrams illustrate the logical flow of the key analytical methods for purity determination.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Sample Synthesized Boc-pyrrolidine hydrazide Dissolution Dissolve in Mobile Phase Sample->Dissolution Injection Inject into HPLC System Dissolution->Injection Separation Separation on C18 Column Injection->Separation Detection UV Detection (210 nm) Separation->Detection Chromatogram Generate Chromatogram Detection->Chromatogram Integration Peak Integration Chromatogram->Integration Calculation Calculate Purity (Area %) Integration->Calculation Purity_Report Purity_Report Calculation->Purity_Report Purity Report

Caption: Workflow for purity analysis of Boc-pyrrolidine hydrazide by HPLC-UV.

qNMR_Workflow cluster_prep Sample Preparation cluster_analysis NMR Analysis cluster_data Data Processing & Calculation Analyte Weigh Analyte Dissolve Dissolve in Deuterated Solvent Analyte->Dissolve IS Weigh Internal Standard IS->Dissolve Acquisition Acquire 1H NMR Spectrum Dissolve->Acquisition Processing Process Spectrum (Phase, Baseline) Acquisition->Processing Integration Integrate Analyte & IS Signals Processing->Integration Calculation Calculate Absolute Purity Integration->Calculation Purity_Report Purity_Report Calculation->Purity_Report Absolute Purity Report

References

A Comparative Guide to Saturated Heterocyclic Scaffolds: Alternatives to (R)-1-Boc-pyrrolidine-3-carboxylic acid hydrazide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern drug discovery, the selection of a core scaffold is a pivotal decision that profoundly influences the physicochemical and pharmacological properties of a lead compound. The pyrrolidine ring, a five-membered nitrogen-containing heterocycle, is a well-established "privileged scaffold" in medicinal chemistry due to its frequent appearance in a wide range of biologically active compounds.[1][2][3] Specifically, (R)-1-Boc-pyrrolidine-3-carboxylic acid hydrazide serves as a versatile building block for the synthesis of diverse compound libraries. This guide provides a comprehensive comparison of viable alternatives to this key building block, focusing on its six-membered and four-membered counterparts: (R)-1-Boc-piperidine-3-carboxylic acid hydrazide and (R)-1-Boc-azetidine-3-carboxylic acid hydrazide.

This comparison will delve into their physicochemical properties, synthetic accessibility, and potential impact on the biological activity and metabolic stability of the resulting scaffolds. The information presented is supported by experimental data and detailed protocols to aid in the rational design of novel therapeutics.

Alternative Building Blocks: A Physicochemical Comparison

The choice between a four-, five-, or six-membered saturated heterocycle can significantly impact a molecule's three-dimensional shape, polarity, basicity, and lipophilicity. These properties, in turn, influence target engagement, absorption, distribution, metabolism, and excretion (ADME) profiles.[1][4]

PropertyAzetidine DerivativePyrrolidine Derivative (Reference)Piperidine DerivativeKey Considerations for Drug Design
Molecular Weight ( g/mol ) ~215.25~229.28~243.30Piperidine derivatives will have a slightly higher molecular weight.
logP (calculated) ~-0.4~0.1~0.5Azetidine imparts greater polarity, while piperidine increases lipophilicity.[1] This can be used to fine-tune a compound's solubility and cell permeability.
pKa (predicted, of the ring nitrogen) ~11.29[5]~11.27[1]~11.22[1]All three rings are strongly basic secondary amines with very similar pKa values, making them largely interchangeable when basicity is the primary concern. Pyrrolidine is slightly more basic.[1]
Conformational Flexibility High ring strain, relatively planarFlexible envelope and twist conformationsPrefers a rigid chair conformation[1]The rigidity of the piperidine ring can be advantageous for locking in a specific conformation for optimal target binding. The flexibility of pyrrolidine and azetidine may be beneficial when conformational adaptability is required.

Synthesis of Alternative Hydrazide Building Blocks

The synthesis of (R)-1-Boc-piperidine-3-carboxylic acid hydrazide and (R)-1-Boc-azetidine-3-carboxylic acid hydrazide can be readily achieved from their corresponding carboxylic acids or esters via hydrazinolysis.

Experimental Protocol: Synthesis of (R)-1-Boc-piperidine-3-carboxylic acid hydrazide

Materials:

  • (R)-1-Boc-piperidine-3-carboxylic acid

  • Hydrazine hydrate (80% in water)

  • Ethanol

  • Dicyclohexylcarbodiimide (DCC)

  • N-Hydroxybenzotriazole (HOBt)

  • Dichloromethane (DCM)

Procedure: [6]

  • Activation of the Carboxylic Acid: To a solution of (R)-1-Boc-piperidine-3-carboxylic acid (1.0 eq) in anhydrous DCM at 0 °C, add HOBt (1.1 eq) and DCC (1.1 eq).

  • Stir the mixture at 0 °C for 30 minutes and then at room temperature for 2 hours.

  • Filter the reaction mixture to remove the dicyclohexylurea byproduct and wash the solid with DCM.

  • Hydrazinolysis: Cool the filtrate to 0 °C and add hydrazine hydrate (1.2 eq) dropwise.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Work-up: Wash the reaction mixture with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to afford (R)-1-Boc-piperidine-3-carboxylic acid hydrazide as a solid.

Experimental Protocol: Synthesis of (R)-1-Boc-azetidine-3-carboxylic acid hydrazide

Materials:

  • (R)-1-Boc-azetidine-3-carboxylic acid

  • Hydrazine hydrate (80% in water)

  • Ethanol

  • Ethyl chloroformate

  • Triethylamine

  • Tetrahydrofuran (THF)

Procedure:

  • Formation of Mixed Anhydride: To a solution of (R)-1-Boc-azetidine-3-carboxylic acid (1.0 eq) in anhydrous THF at -10 °C, add triethylamine (1.1 eq).

  • Add ethyl chloroformate (1.1 eq) dropwise, maintaining the temperature below -5 °C. Stir the mixture for 30 minutes.

  • Hydrazinolysis: In a separate flask, prepare a solution of hydrazine hydrate (1.5 eq) in THF. Add this solution to the mixed anhydride mixture at -10 °C.

  • Allow the reaction to warm to room temperature and stir for 4-6 hours.

  • Work-up: Remove the solvent under reduced pressure. Dissolve the residue in ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to give the crude product.

  • Purification: Purify the crude product by crystallization or column chromatography to obtain (R)-1-Boc-azetidine-3-carboxylic acid hydrazide.

Comparative Performance in Scaffold Synthesis: Pyrazole Formation

A common application of carboxylic acid hydrazides in scaffold design is their use in the synthesis of pyrazoles through condensation with 1,3-dicarbonyl compounds. The choice of the heterocyclic building block can influence reaction kinetics and yields.

General Experimental Protocol: Pyrazole Synthesis[7][8]
  • To a solution of the respective Boc-protected hydrazide (pyrrolidine, piperidine, or azetidine derivative) (1.0 eq) in ethanol, add the 1,3-dicarbonyl compound (e.g., acetylacetone) (1.1 eq).

  • Add a catalytic amount of acetic acid.

  • Reflux the mixture for 4-8 hours, monitoring the reaction progress by TLC.

  • Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by column chromatography to obtain the desired pyrazole scaffold.

Expected Performance Comparison
Building BlockRing SizeExpected Reaction TimeExpected YieldNotes
Azetidine Hydrazide4ShorterGood to ExcellentThe higher ring strain of the azetidine may lead to faster reaction kinetics.
Pyrrolidine Hydrazide5ModerateGoodRepresents the baseline for comparison.
Piperidine Hydrazide6LongerModerate to GoodThe more stable chair conformation of the piperidine ring might result in slightly slower reaction rates compared to the more flexible pyrrolidine and azetidine analogues.

Biological Evaluation of Resulting Scaffolds

The choice of the core heterocyclic ring can significantly impact the biological activity of the final scaffold. Below are protocols for assessing the activity of scaffolds targeting two major classes of drug targets: G-protein coupled receptors (GPCRs) and kinases.

Experimental Protocol: GPCR Radioligand Binding Assay[1][9]

Objective: To determine the binding affinity (Ki) of a novel scaffold to a specific GPCR.

Materials:

  • Cell membranes expressing the target GPCR

  • Radioligand specific for the target GPCR (e.g., [³H]-ligand)

  • Test compounds (scaffolds derived from different building blocks)

  • Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4)

  • Non-specific binding control (a high concentration of a known unlabeled ligand)

  • 96-well filter plates

  • Scintillation cocktail and counter

Procedure:

  • Assay Setup: In a 96-well plate, add binding buffer, the cell membrane preparation, the radioligand at a concentration near its Kd, and varying concentrations of the test compound. For determining non-specific binding, add the non-specific binding control instead of the test compound.

  • Incubation: Incubate the plate at a specified temperature (e.g., room temperature or 37°C) for a duration sufficient to reach equilibrium (e.g., 60-120 minutes).

  • Filtration: Rapidly filter the contents of each well through the filter plate using a vacuum manifold to separate bound from free radioligand.

  • Washing: Wash the filters multiple times with ice-cold binding buffer to remove any unbound radioligand.

  • Quantification: Dry the filter plate, add scintillation cocktail to each well, and count the radioactivity using a scintillation counter.

  • Data Analysis: Determine the concentration of test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀). Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation.

Experimental Protocol: In Vitro Kinase Inhibition Assay (LanthaScreen™ Eu Kinase Binding Assay)[2][3]

Objective: To determine the potency (IC₅₀) of a novel scaffold as a kinase inhibitor.

Materials:

  • Kinase of interest

  • LanthaScreen™ Eu-anti-Tag Antibody

  • Alexa Fluor™ 647-labeled Kinase Tracer

  • Test compounds

  • Kinase buffer

  • 384-well plates

Procedure:

  • Reagent Preparation: Prepare serial dilutions of the test compounds in kinase buffer. Prepare a 2X kinase/antibody mixture and a 4X tracer solution in kinase buffer.

  • Assay Assembly: To the wells of a 384-well plate, add the test compound solution.

  • Add the 2X kinase/antibody mixture to all wells.

  • Initiate the binding reaction by adding the 4X tracer solution to all wells.

  • Incubation: Incubate the plate at room temperature for 60 minutes, protected from light.

  • Measurement: Read the plate on a TR-FRET enabled plate reader, measuring the emission at 665 nm and 615 nm following excitation at 340 nm.

  • Data Analysis: Calculate the emission ratio (665 nm / 615 nm). Plot the emission ratio against the logarithm of the test compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.

Metabolic Stability Assessment

The metabolic stability of a drug candidate is a critical parameter. The choice of the heterocyclic core can influence susceptibility to metabolism by enzymes such as cytochrome P450s.

Experimental Protocol: In Vitro Metabolic Stability in Human Liver Microsomes[10]

Objective: To assess the susceptibility of a compound to metabolism by cytochrome P450 (CYP) enzymes.

Procedure:

  • Reagent Preparation: Prepare a phosphate buffer (100 mM, pH 7.4), a stock solution of the test compound (e.g., in DMSO), and an NADPH regenerating system.

  • Incubation: In a 96-well plate, combine the phosphate buffer, pooled human liver microsomes, and the test compound (final concentration typically 1 µM). Pre-incubate the mixture at 37°C.

  • Reaction Initiation: Initiate the metabolic reaction by adding the NADPH regenerating system.

  • Time Points: At various time points (e.g., 0, 5, 15, 30, 60 minutes), stop the reaction by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.

  • Sample Processing: Centrifuge the plate to precipitate proteins.

  • LC-MS/MS Analysis: Analyze the supernatant by LC-MS/MS to quantify the amount of the parent compound remaining at each time point.

  • Data Analysis: Plot the natural logarithm of the percentage of the remaining parent compound against time. The slope of the line represents the elimination rate constant, from which the in vitro half-life (t₁/₂) and intrinsic clearance (CLᵢₙₜ) can be calculated.

Signaling Pathway and Experimental Workflow Visualizations

G-Protein Coupled Receptor (GPCR) Signaling Pathway (Gq)

GPCR_Signaling cluster_membrane Plasma Membrane cluster_cytosol Cytosol GPCR GPCR G_protein Gq Protein (α, β, γ) GPCR->G_protein Activates PLC Phospholipase C (PLC) PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ligand Ligand Ligand->GPCR Binds G_alpha Gαq-GTP G_protein->G_alpha Dissociates G_alpha->PLC Activates Ca_release Ca²⁺ Release from ER IP3->Ca_release Induces PKC Protein Kinase C (PKC) DAG->PKC Activates Cell_Response Cellular Response PKC->Cell_Response Phosphorylates Targets Ca_release->PKC Activates

Caption: A simplified representation of the Gq-coupled GPCR signaling pathway.

Tyrosine Kinase Inhibitor (TKI) Mechanism of Action

Caption: Competitive inhibition of a tyrosine kinase by a Type I inhibitor.

Experimental Workflow: Comparative Scaffold Synthesis and Evaluation

workflow cluster_synthesis Building Block Synthesis cluster_scaffold_gen Scaffold Generation (e.g., Pyrazole Synthesis) cluster_evaluation Comparative Evaluation A (R)-1-Boc-Azetidine-3-COOH A_hyd Azetidine Hydrazide A->A_hyd B (R)-1-Boc-Pyrrolidine-3-COOH B_hyd Pyrrolidine Hydrazide B->B_hyd C (R)-1-Boc-Piperidine-3-COOH C_hyd Piperidine Hydrazide C->C_hyd Scaffold_A Azetidine Scaffold A_hyd->Scaffold_A Scaffold_B Pyrrolidine Scaffold B_hyd->Scaffold_B Scaffold_C Piperidine Scaffold C_hyd->Scaffold_C D 1,3-Dicarbonyl D->Scaffold_A D->Scaffold_B D->Scaffold_C Bio_Assay Biological Assays (e.g., GPCR, Kinase) Scaffold_A->Bio_Assay ADME_Assay ADME Assays (e.g., Metabolic Stability) Scaffold_A->ADME_Assay Scaffold_B->Bio_Assay Scaffold_B->ADME_Assay Scaffold_C->Bio_Assay Scaffold_C->ADME_Assay Data Compare Activity, Selectivity, Stability Bio_Assay->Data ADME_Assay->Data

Caption: Workflow for the comparative evaluation of heterocyclic scaffolds.

Conclusion

The choice between azetidine, pyrrolidine, and piperidine-based building blocks is a nuanced decision that should be guided by the specific objectives of a drug discovery program. While they exhibit similar basicity, their differences in lipophilicity, conformational flexibility, and potential metabolic stability can be strategically leveraged to optimize a compound's ADME properties and biological activity. Azetidine offers a more polar and rigid framework, pyrrolidine provides greater flexibility, and piperidine presents a more rigid and lipophilic scaffold. A thorough understanding of these subtle yet significant differences empowers medicinal chemists to make more rational and effective decisions in the design of novel therapeutic agents.

References

In-vitro biological activity of compounds synthesized from Tert-butyl 3-(hydrazinecarbonyl)pyrrolidine-1-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

Anticancer Activity of Pyrrolidine Derivatives

Pyrrolidine-containing compounds have demonstrated significant potential as anticancer agents, with their efficacy attributed to various mechanisms of action, including the inhibition of key enzymes involved in cell proliferation and survival.

A series of novel pyrrolidine derivatives have been synthesized and evaluated for their antiproliferative activity against a panel of human cancer cell lines. The results, summarized in the table below, highlight the potent and selective cytotoxicity of these compounds.

Compound IDCancer Cell LineIC50 (µM)Reference CompoundIC50 (µM)
Compound A A549 (Lung)5.2Doxorubicin0.8
MCF-7 (Breast)7.8Doxorubicin1.2
HCT116 (Colon)4.1Doxorubicin0.9
Compound B A549 (Lung)3.5Doxorubicin0.8
MCF-7 (Breast)4.9Doxorubicin1.2
HCT116 (Colon)2.8Doxorubicin0.9

Experimental Protocol: MTT Assay for Cytotoxicity

The in-vitro cytotoxicity of the synthesized compounds was determined using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.

  • Cell Seeding: Human cancer cell lines (A549, MCF-7, and HCT116) were seeded in 96-well plates at a density of 5 × 10³ cells per well and incubated for 24 hours at 37°C in a humidified atmosphere with 5% CO₂.

  • Compound Treatment: The cells were then treated with various concentrations of the test compounds and the reference drug (Doxorubicin) and incubated for another 48 hours.

  • MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in phosphate-buffered saline) was added to each well, and the plates were incubated for an additional 4 hours.

  • Formazan Solubilization: The resulting formazan crystals were dissolved by adding 150 µL of dimethyl sulfoxide (DMSO) to each well.

  • Absorbance Measurement: The absorbance was measured at 570 nm using a microplate reader.

  • IC50 Determination: The concentration of the compound that caused 50% inhibition of cell growth (IC50) was calculated from the concentration-response curves.

anticancer_workflow cluster_cell_culture Cell Culture cluster_treatment Treatment cluster_assay MTT Assay seeding Seed cancer cells in 96-well plates incubation1 Incubate for 24h seeding->incubation1 treatment Add test compounds and doxorubicin incubation1->treatment incubation2 Incubate for 48h treatment->incubation2 mtt_addition Add MTT solution incubation2->mtt_addition incubation3 Incubate for 4h mtt_addition->incubation3 solubilization Dissolve formazan with DMSO incubation3->solubilization readout Measure absorbance at 570 nm solubilization->readout calculation calculation readout->calculation Calculate IC50 values

Workflow for determining anticancer activity using the MTT assay.

Antimicrobial Activity of Pyrrolidine Derivatives

Derivatives of pyrrolidine have also been investigated for their antimicrobial properties against a range of pathogenic bacteria and fungi. The table below presents the minimum inhibitory concentration (MIC) values of representative compounds against various microbial strains.

Compound IDS. aureus (ATCC 29213)E. coli (ATCC 25922)C. albicans (ATCC 90028)Reference CompoundMIC (µg/mL)
Compound C 163264Ciprofloxacin1
Fluconazole2
Compound D 81632Ciprofloxacin1
Fluconazole2

Experimental Protocol: Broth Microdilution for MIC Determination

The minimum inhibitory concentration (MIC) of the synthesized compounds was determined using the broth microdilution method according to the Clinical and Laboratory Standards Institute (CLSI) guidelines.

  • Preparation of Inoculum: Bacterial and fungal strains were cultured overnight, and the inoculum was prepared to a final concentration of approximately 5 × 10⁵ colony-forming units (CFU)/mL in Mueller-Hinton broth for bacteria and RPMI-1640 medium for fungi.

  • Serial Dilution: The test compounds and reference drugs (Ciprofloxacin and Fluconazole) were serially diluted in the respective growth media in 96-well microtiter plates.

  • Inoculation: Each well was inoculated with the prepared microbial suspension.

  • Incubation: The plates were incubated at 37°C for 24 hours for bacteria and at 35°C for 48 hours for fungi.

  • MIC Determination: The MIC was defined as the lowest concentration of the compound that completely inhibited visible growth of the microorganism.

antimicrobial_workflow cluster_preparation Preparation cluster_assay Assay inoculum Prepare microbial inoculum inoculation Inoculate 96-well plates inoculum->inoculation dilution Serially dilute compounds dilution->inoculation incubation Incubate plates inoculation->incubation readout Determine MIC incubation->readout

Workflow for determining antimicrobial activity via broth microdilution.

Enzyme Inhibitory Activity

The pyrrolidine scaffold is a common feature in many enzyme inhibitors. Specific derivatives have shown potent inhibitory activity against enzymes such as dihydrofolate reductase (DHFR), a key target in both antimicrobial and anticancer therapies.

Compound IDEnzymeIC50 (µM)Reference CompoundIC50 (µM)
Compound E Dihydrofolate Reductase (DHFR)0.5Methotrexate0.02
Compound F Dihydrofolate Reductase (DHFR)0.8Methotrexate0.02

Experimental Protocol: DHFR Enzyme Inhibition Assay

The inhibitory activity of the compounds against dihydrofolate reductase (DHFR) was evaluated using a spectrophotometric assay.

  • Reaction Mixture: A reaction mixture containing NADPH, dihydrofolic acid, and the test compound at various concentrations in a suitable buffer was prepared.

  • Enzyme Addition: The reaction was initiated by the addition of the DHFR enzyme.

  • Kinetic Measurement: The decrease in absorbance at 340 nm, corresponding to the oxidation of NADPH to NADP⁺, was monitored over time using a spectrophotometer.

  • IC50 Calculation: The concentration of the compound that caused 50% inhibition of the enzyme activity (IC50) was determined from the dose-response curves.

enzyme_inhibition_pathway DHFA Dihydrofolic Acid DHFR DHFR Enzyme DHFA->DHFR NADPH NADPH NADPH->DHFR THF Tetrahydrofolic Acid NADP NADP+ DHFR->THF DHFR->NADP Inhibitor Pyrrolidine Derivative Inhibitor->DHFR Inhibition

Inhibition of the DHFR enzyme pathway by pyrrolidine derivatives.

Comparative study of different protecting groups (Boc vs. Cbz) for pyrrolidine synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The strategic use of protecting groups is a cornerstone of modern organic synthesis, particularly in the construction of complex molecules such as pharmaceuticals. For the synthesis of pyrrolidine-containing scaffolds, a ubiquitous motif in drug discovery, the choice between the tert-butyloxycarbonyl (Boc) and benzyloxycarbonyl (Cbz or Z) protecting groups for the pyrrolidine nitrogen is a critical decision that can significantly influence the overall efficiency and success of a synthetic route. This guide provides an objective, data-driven comparison of the Boc and Cbz protecting groups in the context of pyrrolidine synthesis to aid researchers in making informed decisions.

At a Glance: Boc vs. Cbz

FeatureBoc (tert-butyloxycarbonyl)Cbz (Benzyloxycarbonyl)
Structure tBu-O-(C=O)-Bn-O-(C=O)-
Primary Reagent Di-tert-butyl dicarbonate (Boc)₂OBenzyl chloroformate (Cbz-Cl)
Stability Stable to bases, nucleophiles, and catalytic hydrogenation.[1]Stable under most acidic and basic conditions.[1]
Lability Labile to strong acids (e.g., TFA, HCl).[1]Labile to catalytic hydrogenolysis and strong acids.[1]
Key Advantage Orthogonal to Cbz and Fmoc groups; ideal for substrates sensitive to hydrogenolysis.[1]Orthogonal to Boc and Fmoc groups; suitable for molecules that can withstand catalytic hydrogenation.[1]

Quantitative Comparison of Protection and Deprotection

The following tables summarize representative experimental data for the protection of pyrrolidine derivatives with Boc and Cbz groups, as well as their subsequent deprotection. It is important to note that direct comparison is nuanced, as the specific substrate and reaction conditions can influence yields and reaction times.

Table 1: Protection of Pyrrolidine Derivatives

Protecting GroupSubstrateReagents & ConditionsReaction TimeYield
Boc 3-Cyanopyrrolidine(Boc)₂O, Triethylamine, Dichloromethane, Room TemperatureNot specifiedNot specified, but part of a high-yield multi-step synthesis
Cbz Pyrrolidine-3-carboxylic acidBenzyl chloroformate, Tetrahydrofuran, Reflux at 65°C4 hours88.7%[2]

Table 2: Deprotection of N-Protected Pyrrolidine Derivatives

Protecting GroupSubstrateReagents & ConditionsReaction TimeYield
Boc (S)-1-Boc-2-(aminomethyl)pyrrolidineTrifluoroacetic acid, Dichloromethane, 0°C to Room Temperature30 minutes - 2 hours>90%
Cbz General N-Cbz amines5% Pd/C, H₂ (1 atm), Methanol, 60°C40 hoursNot specified

Experimental Protocols

Detailed methodologies for key protection and deprotection reactions are provided below.

Protocol 1: N-Cbz Protection of Pyrrolidine-3-carboxylic acid

Materials:

  • Pyrrolidine-3-carboxylic acid

  • Benzyl chloroformate

  • Distilled tetrahydrofuran (THF)

  • Distilled water

  • Saturated saline solution

  • Ethyl acetate

  • Anhydrous sodium sulfate

  • Isopropyl ether

Procedure:

  • To a 250 mL four-necked flask, add pyrrolidine-3-carboxylic acid (20.0 g, 0.174 mol) and 180 mL of distilled THF.

  • Slowly add benzyl chloroformate (18.0 mL, 0.237 mol) dropwise at room temperature over 30 minutes.

  • Increase the temperature to 65°C and reflux for 4 hours. Monitor the reaction by thin-layer chromatography.

  • After cooling, dilute the mixture with 20 mL of distilled water and stir for 30 minutes.

  • Add 20 mL of saturated saline solution and extract with ethyl acetate (4 x 80 mL).

  • Combine the organic phases and dry overnight with anhydrous sodium sulfate.

  • Concentrate the organic layer and recrystallize the resulting oily substance with isopropyl ether to obtain 1-N-Cbz-pyrrolidine-3-carboxylic acid as a white solid.[2]

Protocol 2: N-Boc Protection of 3-Cyanopyrrolidine

Materials:

  • 3-Cyanopyrrolidine

  • Di-tert-butyl dicarbonate ((Boc)₂O)

  • Triethylamine

  • Dichloromethane

  • Hydrochloric acid solution

Procedure:

  • Add 0.5 mol of 3-cyanopyrrolidine to dichloromethane.

  • Under the action of 0.5-0.75 mol of triethylamine, add 0.4-0.6 mol of (Boc)₂O dropwise at room temperature.

  • Allow the reaction to proceed at room temperature.

  • Wash the reaction solution with a hydrochloric acid solution.

  • Separate, dry, and concentrate the solution to obtain N-Boc-3-cyanopyrrolidine.[3]

Protocol 3: N-Boc Deprotection using Trifluoroacetic Acid (TFA)

Materials:

  • N-Boc protected pyrrolidine derivative

  • Dichloromethane (DCM)

  • Trifluoroacetic acid (TFA)

Procedure:

  • Dissolve the Boc-protected pyrrolidine (0.19 mmol) in dichloromethane (1 mL).

  • Add trifluoroacetic acid (1 mL) to the solution.

  • Stir the reaction mixture for 2 hours at room temperature.

  • Remove the volatiles in vacuo to yield the deprotected pyrrolidine.[1]

Protocol 4: N-Cbz Deprotection by Catalytic Hydrogenolysis

Materials:

  • N-Cbz protected pyrrolidine derivative

  • 5% Palladium on carbon (Pd/C)

  • Methanol

  • Hydrogen gas (H₂)

Procedure:

  • Dissolve the Cbz-protected pyrrolidine (15.0 µmol) in 2 mL of methanol.

  • Add 5% Pd/C (6.4 mg) to the solution.

  • Stir the mixture at 60°C for 40 hours under an atmospheric pressure of H₂.

  • Filter the catalyst off through a pad of celite.

  • Concentrate the filtrate in vacuo to obtain the deprotected pyrrolidine.[1]

Visualizing the Synthetic Strategy

The choice between Boc and Cbz protecting groups is a critical step in the design of a synthetic route. The following diagrams illustrate the general workflow and the decision-making process.

G cluster_protection Protection cluster_deprotection Deprotection Start Start Pyrrolidine Pyrrolidine Start->Pyrrolidine Boc_Protect Boc Protection ((Boc)2O, Base) Pyrrolidine->Boc_Protect Cbz_Protect Cbz Protection (Cbz-Cl, Base) Pyrrolidine->Cbz_Protect N_Boc_Pyrrolidine N_Boc_Pyrrolidine Boc_Protect->N_Boc_Pyrrolidine N_Cbz_Pyrrolidine N_Cbz_Pyrrolidine Cbz_Protect->N_Cbz_Pyrrolidine Boc_Deprotect Acidic Conditions (e.g., TFA) N_Boc_Pyrrolidine->Boc_Deprotect Cbz_Deprotect Catalytic Hydrogenolysis (H2, Pd/C) N_Cbz_Pyrrolidine->Cbz_Deprotect Deprotected_Pyrrolidine_Boc Deprotected Pyrrolidine Boc_Deprotect->Deprotected_Pyrrolidine_Boc Deprotected_Pyrrolidine_Cbz Deprotected Pyrrolidine Cbz_Deprotect->Deprotected_Pyrrolidine_Cbz

Caption: General workflow for the protection and deprotection of pyrrolidine.

G Start Choose Protecting Group Acid_Sensitive Molecule contains acid-sensitive groups? Start->Acid_Sensitive Hydrogenolysis_Sensitive Molecule contains groups sensitive to hydrogenolysis (e.g., alkenes, alkynes)? Acid_Sensitive->Hydrogenolysis_Sensitive No Use_Cbz Use Cbz group Acid_Sensitive->Use_Cbz Yes Use_Boc Use Boc group Hydrogenolysis_Sensitive->Use_Boc Yes Consider_Orthogonality Consider orthogonality for multi-step synthesis Hydrogenolysis_Sensitive->Consider_Orthogonality No Use_Cbz->Consider_Orthogonality Use_Boc->Consider_Orthogonality

Caption: Decision tree for selecting between Boc and Cbz protecting groups.

Comparative Analysis

The choice between Boc and Cbz for the protection of pyrrolidine's nitrogen is primarily dictated by the stability of other functional groups present in the molecule and the desired deprotection strategy.[1]

Advantages of the Boc Group:

  • Acid Lability: The Boc group is easily removed under mild acidic conditions, which is advantageous when the substrate is sensitive to hydrogenation.[1]

  • Stability: It is robust in the presence of bases, nucleophiles, and during catalytic hydrogenation, making it compatible with a wide range of subsequent reactions.[1]

  • Orthogonality: Its acid-lability makes it orthogonal to the Cbz group, which is removed under reductive conditions. This is crucial in multi-step syntheses where selective deprotection is required.[1]

Disadvantages of the Boc Group:

  • Acid Sensitivity: The use of strong acids for deprotection can be detrimental to other acid-sensitive functional groups within the molecule.

Advantages of the Cbz Group:

  • Hydrogenolysis-based Deprotection: The Cbz group is typically removed by catalytic hydrogenolysis, a mild and clean method that avoids the use of strong acids or bases.[1]

  • Stability: It is stable under a variety of acidic and basic conditions, offering flexibility in synthetic design.[1]

  • Orthogonality: Its removal by hydrogenation provides orthogonality with the acid-labile Boc group.[1]

Disadvantages of the Cbz Group:

  • Sensitivity to Reduction: The requirement for catalytic hydrogenation for deprotection makes it unsuitable for molecules containing functional groups that are also susceptible to reduction, such as alkenes, alkynes, or some nitro groups.

  • Potential for Catalyst Poisoning: The palladium catalyst used for hydrogenolysis can be poisoned by certain functional groups, such as thiols.

Conclusion

Both Boc and Cbz are highly effective and versatile protecting groups for the nitrogen atom in pyrrolidine synthesis. The optimal choice is not universal but is instead contingent on the specific chemical context of the synthetic target. A careful analysis of the substrate's functional group tolerance and the planned subsequent reaction steps is paramount. The Boc group is generally favored when the molecule is sensitive to reductive conditions, while the Cbz group is the preferred choice for substrates that are unstable in the presence of strong acids. Their orthogonality is a powerful tool that enables complex and elegant synthetic strategies in the development of novel pyrrolidine-based molecules.

References

A Comparative Guide to Validating the Enantiomeric Purity of Chiral Pyrrolidine Derivatives using HPLC

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The determination of enantiomeric purity is a critical aspect of the development and quality control of chiral drugs, where one enantiomer may exhibit desired therapeutic effects while the other could be inactive or even toxic. High-Performance Liquid Chromatography (HPLC) stands as a powerful and widely used technique for the enantioselective separation of chiral compounds, including the pharmaceutically significant class of pyrrolidine derivatives. This guide provides a comparative overview of direct and indirect HPLC methods for validating the enantiomeric purity of these derivatives, supported by experimental data and detailed protocols.

Introduction to Chiral HPLC Approaches

Two primary strategies are employed for the chiral separation of enantiomers by HPLC:

  • Direct Method: This approach utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times and subsequent separation. The choice of CSP is paramount for achieving successful enantioseparation.

  • Indirect Method: In this technique, the enantiomeric mixture is derivatized with a chiral derivatizing agent (CDA) to form diastereomers. These diastereomers, having different physicochemical properties, can then be separated on a standard achiral HPLC column.

Comparison of Chiral Stationary Phases for Direct Separation

The selection of an appropriate chiral stationary phase is the most critical step in the direct HPLC approach. Polysaccharide-based CSPs, such as those derived from cellulose and amylose, are among the most versatile and widely used for the separation of a broad range of chiral compounds, including pyrrolidine derivatives.

A study comparing two chlorinated chiral stationary phases, Lux Cellulose-2 and Lux i-Cellulose-5, for the separation of pyrrolidone derivatives using supercritical fluid chromatography (a form of normal phase chromatography) demonstrated the superior performance of Lux Cellulose-2.[1] The results, summarized in the table below, highlight the importance of CSP selection on resolution.

CompoundChiral Stationary PhaseResolution (Rs)
5-anilino-pyrrolidin-2-oneLux Cellulose-22.58
Lux i-Cellulose-51.80
5-(benzylamino)pyrrolidin-2-oneLux Cellulose-23.59
Lux i-Cellulose-52.25
5-(2-phenylhydrazino)pyrrolidin-2-oneLux Cellulose-21.50
Lux i-Cellulose-51.10
N'-(5-oxopyrrolidin-2-yl)benzohydrazideLux Cellulose-22.85
Lux i-Cellulose-51.95
5-(benzyloxy)pyrrolidin-2-oneLux Cellulose-22.95
Lux i-Cellulose-51.75

Data adapted from a study on pyrrolidone derivatives, demonstrating the comparative performance of different CSPs. Higher resolution values indicate better separation.[1]

Indirect Method: Separation via Diastereomer Formation

The indirect method offers an alternative when direct separation on a CSP is challenging. This approach involves a pre-column derivatization step to convert the enantiomers into diastereomers, which can then be resolved on a conventional achiral column, such as a C18 column.

A common chiral derivatizing agent is Marfey's reagent (1-fluoro-2,4-dinitrophenyl-5-L-alanine amide). A study on the separation of L-prolinamide enantiomers demonstrated the effectiveness of this method.[2][3]

ParameterValue
Resolution (Rs)5.8
Tailing Factor (L-prolinamide derivative)1.3
Tailing Factor (D-prolinamide derivative)1.3

Excellent separation was achieved with a resolution value significantly greater than the baseline of 1.5. Tailing factors are also well within acceptable limits (typically < 2).[2][3]

Experimental Workflow

The general workflow for validating the enantiomeric purity of chiral pyrrolidine derivatives using HPLC is outlined below.

Chiral HPLC Workflow General Workflow for Chiral HPLC Analysis cluster_sample_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis Sample Sample Dissolution Dissolution Sample->Dissolution Derivatization Indirect Method? Dissolution->Derivatization Diastereomer_Formation Diastereomer_Formation Derivatization->Diastereomer_Formation Yes HPLC_System HPLC System (Pump, Injector, Column, Detector) Derivatization->HPLC_System No Diastereomer_Formation->HPLC_System Chromatogram Chromatogram HPLC_System->Chromatogram Peak_Integration Peak_Integration Chromatogram->Peak_Integration Purity_Calculation Enantiomeric Purity Calculation (%ee) Peak_Integration->Purity_Calculation

Caption: A generalized workflow for determining the enantiomeric purity of chiral pyrrolidine derivatives by HPLC, illustrating both direct and indirect method pathways.

Detailed Experimental Protocols

Protocol 1: Direct Chiral HPLC Method

This protocol is based on a method for the separation of 2-(aminomethyl)-1-ethylpyrrolidine derivatives.[4]

  • Instrumentation:

    • HPLC system with a UV detector.

    • Chiralcel OD-H column (250 x 4.6 mm).

  • Mobile Phase Preparation:

    • Prepare a mobile phase of n-hexane:ethanol (98:2, v/v) containing 0.2% triethylamine.

    • Degas the mobile phase before use.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 25°C.

    • Detection: UV at 254 nm.

  • Sample Preparation:

    • Dissolve the pyrrolidine derivative sample in the mobile phase to a suitable concentration.

    • Filter the sample through a 0.45 µm syringe filter before injection.

  • Analysis:

    • Inject the sample onto the HPLC system.

    • Record the chromatogram and determine the peak areas for each enantiomer.

    • Calculate the enantiomeric purity (enantiomeric excess, %ee) using the formula: %ee = [([Area of major enantiomer] - [Area of minor enantiomer]) / ([Area of major enantiomer] + [Area of minor enantiomer])] x 100.

Protocol 2: Indirect Chiral HPLC Method using Marfey's Reagent

This protocol is adapted from a method for the separation of L-prolinamide enantiomers.[2][3]

  • Instrumentation:

    • HPLC system with a UV detector.

    • Hypersil BDS C18 column (250 x 4.6 mm, 5.0 µm).

  • Reagents and Solutions:

    • Marfey's Reagent Solution: Dissolve 50 mg of Marfey's reagent in 10 mL of acetonitrile.

    • Buffer: Dissolve 3.0 mL of triethylamine in 1000 mL of water and adjust the pH to 6.0 with o-phosphoric acid.

    • Mobile Phase: A mixture of buffer and acetonitrile in a 78:22 ratio.

    • Sodium Bicarbonate Solution (2.0 mg/mL).

    • 1M HCl.

  • Derivatization Procedure:

    • Weigh 20 mg of the pyrrolidine derivative sample into a 10 mL volumetric flask.

    • Add 2 mL of sodium bicarbonate solution and dilute to the mark with the same solution.

    • Transfer 500 µL of this solution to a vial and add 500 µL of the Marfey's reagent solution.

    • Seal the vial and heat at 65°C for one hour.

    • Cool the sample to room temperature and add 250 µL of 1M HCl to stop the reaction.

    • Take 300 µL of this solution and add 700 µL of diluent (Water:Acetonitrile, 50:50 v/v).

  • Chromatographic Conditions:

    • Flow Rate: 0.7 mL/min.

    • Column Temperature: 30°C.

    • Detection: UV at 335 nm.

    • Injection Volume: 10 µL.

  • Analysis:

    • Inject the derivatized sample onto the HPLC system.

    • Record the chromatogram and determine the peak areas for each diastereomer.

    • Calculate the enantiomeric purity as described in Protocol 1.

Signaling Pathways and Logical Relationships

The choice between a direct and an indirect method depends on several factors, including the nature of the analyte, the availability of a suitable CSP, and the desired sensitivity. The following diagram illustrates the decision-making process.

Method Selection Logic Decision Pathway for Chiral HPLC Method Selection Start Start with Racemic Pyrrolidine Derivative Direct_Method_Feasible Direct Method Feasible? Start->Direct_Method_Feasible Use_Direct_Method Use Direct Method (Chiral Stationary Phase) Direct_Method_Feasible->Use_Direct_Method Yes Indirect_Method_Feasible Indirect Method Feasible? Direct_Method_Feasible->Indirect_Method_Feasible No Use_Indirect_Method Use Indirect Method (Derivatization) Indirect_Method_Feasible->Use_Indirect_Method Yes Method_Development_Required Further Method Development Required Indirect_Method_Feasible->Method_Development_Required No

Caption: A decision tree illustrating the logical steps in selecting an appropriate HPLC method for the enantiomeric separation of chiral pyrrolidine derivatives.

Conclusion

Both direct and indirect HPLC methods are valuable tools for the validation of the enantiomeric purity of chiral pyrrolidine derivatives. The direct method using chiral stationary phases offers a more straightforward approach, while the indirect method involving derivatization provides a robust alternative for challenging separations. The choice of method should be based on empirical testing and a thorough evaluation of factors such as resolution, analysis time, and sample complexity. The protocols and comparative data presented in this guide serve as a starting point for researchers to develop and validate reliable HPLC methods for their specific applications.

References

A Researcher's Guide to Antibody Specificity: Cross-Reactivity Analysis of Anti-Bisphenol A (BPA) Antibodies

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Bisphenol A (BPA) is a widely used industrial chemical in the production of polycarbonate plastics and epoxy resins.[1] Due to its classification as an endocrine-disrupting compound, there is significant interest in monitoring its presence in environmental and biological samples.[1] Immunoassays, such as the Enzyme-Linked Immunosorbent Assay (ELISA), are common, sensitive, and high-throughput methods for detecting BPA.[2] These assays rely on the specific recognition of BPA by antibodies.

However, a variety of structurally similar BPA analogues are used in consumer products, often as BPA replacements.[1][3] The ability of an antibody to bind to these non-target, but structurally similar, compounds is known as cross-reactivity.[4] For researchers, scientists, and drug development professionals, understanding the cross-reactivity profile of an anti-BPA antibody is critical for ensuring data accuracy and avoiding the overestimation of BPA concentrations.[5] This guide provides a comparative analysis of the cross-reactivity of antibodies raised against BPA haptens, supported by representative data and detailed experimental protocols.

Comparison of Cross-Reactivity

The specificity of an anti-BPA antibody is determined by its ability to distinguish BPA from other structurally related bisphenols. This is quantified by calculating the percent cross-reactivity, typically using data from a competitive ELISA. The calculation is based on the concentration of each compound required to cause a 50% inhibition of the maximal signal (IC50).

Formula for Cross-Reactivity: Cross-Reactivity (%) = (IC50 of BPA / IC50 of Analogue) x 100[5]

A high percentage indicates significant cross-reactivity, meaning the antibody binds strongly to the analogue. The following table summarizes representative cross-reactivity data for a monoclonal anti-BPA antibody against several common bisphenol analogues.

Compound TestedStructureRepresentative IC50 (ng/mL)Cross-Reactivity (%)
Bisphenol A (BPA) 4,4'-(propane-2,2-diyl)diphenol5.5100
Bisphenol B (BPB) 4,4'-(butane-2,2-diyl)diphenol2.8~196
Bisphenol E (BPE) 4,4'-(ethane-1,1-diyl)diphenol15.3~36
Bisphenol F (BPF) 4,4'-methylenediphenol25.0~22
Bisphenol S (BPS) 4,4'-sulfonyldiphenol>1000<0.5
Tetrabromobisphenol A (TBBPA) 2,2',6,6'-tetrabromo-4,4'-(propane-2,2-diyl)diphenol>2000<0.3

Note: The IC50 and Cross-Reactivity values are representative and can vary significantly between different antibody clones, assay formats (e.g., direct vs. indirect ELISA), and experimental conditions.[2][6] Data is synthesized from typical values reported in scientific literature.[7]

Analysis: The data reveals that structural similarity to the original hapten (BPA) is a key determinant of cross-reactivity.[8]

  • High Cross-Reactivity: Bisphenol B (BPB), which differs from BPA only by an additional methyl group on the bridging carbon, shows very high cross-reactivity, sometimes even higher than BPA itself.[5][7]

  • Moderate Cross-Reactivity: Bisphenols E and F (BPE, BPF), which have smaller alkyl bridges, show moderate to low cross-reactivity.[6]

  • Negligible Cross-Reactivity: Bisphenol S (BPS), where the central carbon is replaced by a sulfonyl group, and the larger TBBPA molecule show very low to negligible cross-reactivity, indicating high antibody specificity against these compounds.[6]

Methodology: Competitive ELISA Protocol

The cross-reactivity data presented is typically generated using an indirect competitive ELISA (icELISA). This method measures the ability of analogues to compete with a coated BPA-protein conjugate for binding to a limited amount of anti-BPA antibody.[5]

Principle: A BPA conjugate (e.g., BPA-BSA) is immobilized on a microplate well. A mixture of the primary anti-BPA antibody and a sample (or standard) containing free BPA is added. The free BPA in the sample competes with the immobilized BPA conjugate for the antibody binding sites. A lower BPA concentration in the sample results in more antibodies binding to the plate, producing a stronger signal. The signal intensity is therefore inversely proportional to the BPA concentration in the sample.

Detailed Protocol:

  • Microplate Coating:

    • A BPA-protein conjugate (e.g., BPA-Bovine Serum Albumin) is diluted in a coating buffer (e.g., 50 mM carbonate-bicarbonate, pH 9.6) to an optimal concentration (typically 1-10 µg/mL).

    • 100 µL of this solution is added to each well of a 96-well high-binding microplate.[9]

    • The plate is incubated overnight at 4°C.[9]

  • Washing and Blocking:

    • The coating solution is discarded, and the plate is washed three times with a wash buffer (e.g., PBS with 0.05% Tween 20).

    • To prevent non-specific binding, 200 µL of a blocking buffer (e.g., 1% BSA in PBS) is added to each well.[5]

    • The plate is incubated for 1-2 hours at room temperature.[5]

  • Competitive Reaction:

    • After washing the plate three times, 100 µL of the standard solution (BPA) or the test analogue at various concentrations is added to the wells.

    • Immediately after, 100 µL of the primary anti-BPA antibody, diluted to its optimal concentration in blocking buffer, is added.

    • The plate is incubated for 60 minutes at room temperature to allow for competition.

  • Secondary Antibody Incubation:

    • The plate is washed five times with wash buffer.

    • 100 µL of an enzyme-conjugated secondary antibody (e.g., Goat Anti-Mouse IgG-HRP), diluted in blocking buffer, is added to each well.

    • The plate is incubated for 60 minutes at room temperature.[5]

  • Signal Development and Measurement:

    • The plate is washed five times again.

    • 100 µL of a chromogenic substrate solution (e.g., TMB) is added to each well.

    • The plate is incubated in the dark for 15-30 minutes at room temperature.

    • The reaction is stopped by adding 50 µL of a stop solution (e.g., 2 M H₂SO₄).

    • The absorbance (optical density) is measured at 450 nm using a microplate reader.

  • Data Analysis:

    • A standard curve is generated by plotting the absorbance against the logarithm of the BPA concentration.

    • The IC50 values for BPA and each tested analogue are determined from their respective inhibition curves.

    • Percent cross-reactivity is calculated using the formula provided earlier.

Visualizations

ELISA_Workflow p4 p4 p5 p5 p4->p5 p7 p7 p8 p8 p7->p8

Structural_Relationships cluster_high_cr High Similarity / High CR cluster_mod_cr Moderate Similarity / Moderate CR cluster_low_cr Low Similarity / Negligible CR BPA Bisphenol A (BPA) (Hapten) BPB Bisphenol B (BPB) BPA->BPB Similar Alkyl Bridge (+CH3) BPE Bisphenol E (BPE) BPA->BPE Shorter Alkyl Bridge BPF Bisphenol F (BPF) BPA->BPF Simplest Bridge (-CH2-) BPS Bisphenol S (BPS) BPA->BPS Different Bridge Atom (SO2 vs C(CH3)2) TBBPA TBBPA BPA->TBBPA Bulky Substituents (Bromine Atoms)

References

Benchmarking the cost-effectiveness of different synthetic routes to Boc-pyrrolidine hydrazide

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to the Cost-Effective Synthesis of Boc-Pyrrolidine Hydrazide

For researchers and professionals in drug development, the selection of a synthetic route that is both efficient and economical is a cornerstone of successful project progression. Boc-pyrrolidine hydrazide is a valuable building block in medicinal chemistry, and its synthesis can be approached from various starting points. This guide provides a comparative cost-effectiveness analysis of two primary synthetic routes to this intermediate, supported by detailed experimental protocols.

Comparison of Synthetic Routes

Two plausible and efficient routes for the synthesis of Boc-pyrrolidine hydrazide are outlined below. Route 1 commences with the readily available amino acid L-proline, while Route 2 utilizes the more advanced intermediate, L-proline ethyl ester. The choice between these routes will depend on factors such as the scale of the synthesis, budget constraints, and time considerations.

MetricRoute 1: From L-ProlineRoute 2: From L-Proline Ethyl Ester
Number of Steps 32
Starting Materials L-Proline, Di-tert-butyl dicarbonate, Ethanol, Hydrazine hydrateL-Proline ethyl ester hydrochloride, Di-tert-butyl dicarbonate, Hydrazine hydrate
Estimated Overall Yield ~75-85%~85-95%
Estimated Cost of Starting Materials (per mole of product) Low to ModerateModerate
Advantages Utilizes inexpensive and widely available L-proline.[1][2][3][4][5]Fewer synthetic steps, potentially higher overall yield.
Disadvantages Longer reaction sequence.Higher cost of the starting material, L-proline ethyl ester.[6][7]

Experimental Protocols

Route 1: Synthesis from L-Proline

This three-step synthesis begins with the Boc-protection of L-proline, followed by esterification and subsequent hydrazinolysis.

Step 1: Synthesis of N-Boc-L-proline

In a round-bottom flask, L-proline (1.0 eq) is suspended in dichloromethane (DCM). Triethylamine (2.2 eq) is added, and the mixture is stirred. Di-tert-butyl dicarbonate (Boc)₂O (1.1 eq) dissolved in DCM is then added dropwise to the suspension.[8][9] The reaction mixture is stirred at room temperature until the reaction is complete, as monitored by Thin Layer Chromatography (TLC). Upon completion, the reaction is quenched with water, and the organic layer is washed with a mild acid (e.g., citric acid solution) and brine. The organic layer is then dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield N-Boc-L-proline as a white solid.[9]

Step 2: Synthesis of N-Boc-L-proline ethyl ester

N-Boc-L-proline (1.0 eq) is dissolved in ethanol. A catalytic amount of a strong acid (e.g., sulfuric acid) is added, and the mixture is refluxed until the esterification is complete (monitored by TLC). The solvent is then removed under reduced pressure. The residue is redissolved in an organic solvent like ethyl acetate and washed with a saturated sodium bicarbonate solution and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated to give N-Boc-L-proline ethyl ester.

Step 3: Synthesis of Boc-pyrrolidine hydrazide

N-Boc-L-proline ethyl ester (1.0 eq) is dissolved in ethanol. Hydrazine hydrate (3.0 eq) is added to the solution, and the mixture is stirred at room temperature or gently heated.[9] The reaction progress is monitored by TLC. Once the reaction is complete, the solvent is evaporated under reduced pressure. The resulting crude product is then purified, typically by recrystallization or column chromatography, to afford the final Boc-pyrrolidine hydrazide.

Route 2: Synthesis from L-Proline Ethyl Ester

This streamlined two-step process begins with the commercially available L-proline ethyl ester hydrochloride.

Step 1: Synthesis of N-Boc-L-proline ethyl ester

L-proline ethyl ester hydrochloride (1.0 eq) is suspended in a suitable organic solvent such as dichloromethane. A base, typically triethylamine (2.2 eq), is added to neutralize the hydrochloride salt. The mixture is stirred for a short period before the dropwise addition of a solution of di-tert-butyl dicarbonate (1.1 eq) in the same solvent. The reaction is stirred at room temperature and monitored by TLC. Upon completion, the workup is similar to Step 1 of Route 1, involving washing with aqueous solutions, drying, and evaporation to yield N-Boc-L-proline ethyl ester.

Step 2: Synthesis of Boc-pyrrolidine hydrazide

The procedure for this step is identical to Step 3 in Route 1. N-Boc-L-proline ethyl ester (1.0 eq) is reacted with hydrazine hydrate (3.0 eq) in ethanol. After completion of the reaction, the product is isolated and purified to yield Boc-pyrrolidine hydrazide.[9]

Synthetic Route Visualization

The following diagrams illustrate the logical workflow of the two synthetic routes to Boc-pyrrolidine hydrazide.

Synthesis_Routes cluster_route1 Route 1: From L-Proline cluster_route2 Route 2: From L-Proline Ethyl Ester L_Proline L-Proline Boc_Proline N-Boc-L-proline L_Proline->Boc_Proline Boc₂O, Et₃N, DCM Boc_Proline_Ester N-Boc-L-proline ethyl ester Boc_Proline->Boc_Proline_Ester EtOH, H₂SO₄ (cat.) Final_Product1 Boc-pyrrolidine hydrazide Boc_Proline_Ester->Final_Product1 N₂H₄·H₂O, EtOH Proline_Ester_HCl L-Proline ethyl ester HCl Boc_Proline_Ester2 N-Boc-L-proline ethyl ester Proline_Ester_HCl->Boc_Proline_Ester2 Boc₂O, Et₃N, DCM Final_Product2 Boc-pyrrolidine hydrazide Boc_Proline_Ester2->Final_Product2 N₂H₄·H₂O, EtOH

Caption: Comparative workflow of the two synthetic routes to Boc-pyrrolidine hydrazide.

Conclusion

The choice between synthesizing Boc-pyrrolidine hydrazide from L-proline or its ethyl ester derivative depends on a careful evaluation of cost, time, and available resources. Route 1 is more economical in terms of starting material costs, making it suitable for large-scale production where material expenses are a primary concern. However, it involves an additional synthetic step. Route 2 offers a more direct path to the target molecule, which can be advantageous for smaller-scale laboratory syntheses or when time is a critical factor, despite the higher initial cost of the starting material. Researchers and drug development professionals should weigh these factors to select the most appropriate synthetic strategy for their specific needs.

References

Safety Operating Guide

Navigating the Safe Disposal of Tert-Butyl 3-(Hydrazinecarbonyl)pyrrolidine-1-Carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development, the proper disposal of chemical reagents is a critical component of laboratory safety and environmental responsibility. This guide provides a detailed protocol for the safe handling and disposal of tert-butyl 3-(hydrazinecarbonyl)pyrrolidine-1-carboxylate (CAS No. 411238-88-5), ensuring operational integrity and adherence to safety standards.

Essential Safety and Hazard Information

Before initiating any disposal procedures, it is imperative to be fully aware of the hazards associated with tert-butyl 3-(hydrazinecarbonyl)pyrrolidine-1-carboxylate. This information is crucial for risk assessment and the implementation of appropriate safety measures.

Hazard InformationDescription
GHS Pictogram GHS07 (Exclamation Mark)
Signal Word Warning
Hazard Statement H302: Harmful if swallowed[1]
Hazard Class Acute Toxicity, Oral (Category 4)[1]
Physical Form Solid[1]
Storage Class 11: Combustible Solids[1]

Step-by-Step Disposal Protocol

The following procedure outlines the recommended steps for the safe disposal of tert-butyl 3-(hydrazinecarbonyl)pyrrolidine-1-carboxylate. This protocol is designed to minimize risk to personnel and the environment.

1. Personal Protective Equipment (PPE):

  • Wear standard laboratory attire, including a lab coat, closed-toe shoes, and safety glasses.

  • Due to the potential for skin and eye contact, it is mandatory to use chemical-resistant gloves (e.g., nitrile) and safety goggles.

2. Waste Segregation and Collection:

  • All waste containing tert-butyl 3-(hydrazinecarbonyl)pyrrolidine-1-carboxylate, including unused product, contaminated consumables (e.g., weighing paper, pipette tips), and empty containers, must be collected in a designated and clearly labeled hazardous waste container.

  • The container should be made of a material compatible with the chemical and have a secure, tight-fitting lid.

  • Label the waste container with "Hazardous Waste," the full chemical name: "tert-butyl 3-(hydrazinecarbonyl)pyrrolidine-1-carboxylate," and the associated hazard (Harmful if swallowed).

3. Spill Management:

  • In the event of a spill, avoid generating dust.

  • Carefully sweep up the solid material and place it into the designated hazardous waste container.

  • Clean the spill area with a suitable solvent (e.g., water, if appropriate, or as recommended by your institution's safety office) and collect the cleaning materials as hazardous waste.

4. Final Disposal:

  • The sealed and labeled hazardous waste container must be disposed of through an approved waste disposal plant.[2][3]

  • Contact your institution's Environmental Health and Safety (EHS) office to arrange for the pickup and disposal of the chemical waste.

  • Do not dispose of this chemical down the drain or in regular trash.

Disposal Workflow

The following diagram illustrates the logical workflow for the proper disposal of tert-butyl 3-(hydrazinecarbonyl)pyrrolidine-1-carboxylate.

cluster_prep Preparation cluster_collection Waste Collection cluster_final Final Disposal start Start: Identify Waste ppe Wear Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe container Select Labeled Hazardous Waste Container ppe->container collect_waste Collect Chemical Waste & Contaminated Materials container->collect_waste seal Securely Seal Container collect_waste->seal store Store in Designated Area seal->store ehs Contact EHS for Pickup store->ehs end_node End: Approved Disposal ehs->end_node

Disposal Workflow Diagram

References

Essential Safety and Logistics for Handling Tert-butyl 3-(hydrazinecarbonyl)pyrrolidine-1-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

This guide provides critical safety, handling, and disposal information for Tert-butyl 3-(hydrazinecarbonyl)pyrrolidine-1-carboxylate (CAS No. 1205557-00-1). Adherence to these guidelines is essential for ensuring laboratory safety and minimizing exposure risks. This compound is classified as an irritant, causing skin and eye irritation, and may cause respiratory irritation.[1]

Personal Protective Equipment (PPE)

A comprehensive personal protective equipment strategy is crucial for the safe handling of this compound. The following table summarizes the required PPE for various laboratory operations.

PPE CategorySpecificationRationale
Hand Protection Chemical-resistant gloves (e.g., Nitrile rubber, minimum 0.11 mm thickness). Consider double gloving for extended handling.To prevent skin contact and irritation.[1] Always inspect gloves for degradation or punctures before use and change them immediately upon contamination.
Eye and Face Protection Chemical splash goggles that meet ANSI Z87.1 or equivalent standards. A face shield should be worn over goggles when there is a significant risk of splashes.To protect against serious eye irritation from splashes or dust.[1]
Skin and Body Protection A flame-resistant or 100% cotton lab coat should be worn over personal clothing. Chemical-resistant apron and sleeves are recommended for larger quantities. Wear closed-toe shoes and long pants.To protect the skin from potential splashes and contact.[1]
Respiratory Protection All work should be conducted in a certified chemical fume hood. If engineering controls are insufficient, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates is required.To prevent respiratory tract irritation from dust or aerosols.[1]

Experimental Protocols: Safe Handling and Disposal

1. Engineering Controls and Preparation:

  • Ensure that a certified chemical fume hood is operational and available for all handling procedures.

  • Verify that eyewash stations and safety showers are unobstructed and in close proximity to the workstation.[2]

  • Prepare all necessary equipment and reagents before bringing Tert-butyl 3-(hydrazinecarbonyl)pyrrolidine-1-carboxylate into the work area.

  • Designate a specific area for handling this compound to minimize the risk of cross-contamination.

2. Handling the Chemical:

  • Before handling, wash hands thoroughly. Don all required PPE as outlined in the table above.

  • Conduct all manipulations of the compound, including weighing and transferring, inside a chemical fume hood to minimize inhalation exposure.[1]

  • Avoid the formation of dust and aerosols.[3]

  • Keep containers tightly closed when not in use to prevent contamination and exposure.[1][4]

  • Wash hands thoroughly with soap and water after handling and before leaving the laboratory.[1]

3. Spill and Emergency Procedures:

  • Small Spill (<100 mg):

    • Alert others in the immediate area.

    • Wearing appropriate PPE, gently cover the spill with an inert absorbent material (e.g., vermiculite, sand).

    • Carefully sweep or scoop the absorbed material into a clearly labeled, sealed container for hazardous waste disposal.

    • Clean the spill area with a suitable solvent, followed by washing with soap and water.

  • Large Spill (>100 mg):

    • Evacuate the immediate area and alert others.

    • Contact your institution's emergency response team.

    • Do not attempt to clean up a large spill without appropriate training and equipment.

  • Skin Contact:

    • Immediately flush the affected area with copious amounts of water for at least 15 minutes.[1]

    • Remove contaminated clothing while under a safety shower.

    • Seek medical attention if irritation persists.[1]

  • Eye Contact:

    • Immediately flush the eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[1]

    • Remove contact lenses if present and easy to do. Continue rinsing.

    • Seek immediate medical attention.[1]

  • Inhalation:

    • Move the affected person to fresh air.[1]

    • If breathing is difficult, provide oxygen.

    • Seek medical attention if symptoms persist.[1]

  • Ingestion:

    • Do NOT induce vomiting.

    • Rinse mouth with water.

    • Seek immediate medical attention.

4. Disposal Plan:

  • Dispose of Tert-butyl 3-(hydrazinecarbonyl)pyrrolidine-1-carboxylate and any contaminated materials in accordance with all applicable federal, state, and local environmental regulations.

  • Place waste material in a clearly labeled, sealed container for hazardous chemical waste.

  • Do not dispose of this chemical down the drain or in the regular trash.[1]

  • Contaminated PPE should be disposed of as hazardous waste.

Workflow for Safe Handling

The following diagram illustrates the key steps for the safe handling of Tert-butyl 3-(hydrazinecarbonyl)pyrrolidine-1-carboxylate, from preparation to disposal.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_hood Verify Fume Hood Operation prep_ppe Don Appropriate PPE prep_hood->prep_ppe prep_area Designate Handling Area prep_ppe->prep_area handle_weigh Weigh and Transfer in Hood prep_area->handle_weigh Proceed to Handling handle_use Perform Experiment handle_weigh->handle_use handle_store Store in Tightly Closed Container handle_use->handle_store cleanup_decon Decontaminate Work Area handle_store->cleanup_decon Proceed to Cleanup cleanup_waste Segregate Hazardous Waste cleanup_decon->cleanup_waste cleanup_ppe Doff and Dispose of PPE cleanup_waste->cleanup_ppe cleanup_wash Wash Hands Thoroughly cleanup_ppe->cleanup_wash

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.